molecular formula C9H13NO3S B1400810 4-(2-Methanesulfonylethoxy)aniline CAS No. 1183904-30-4

4-(2-Methanesulfonylethoxy)aniline

Cat. No.: B1400810
CAS No.: 1183904-30-4
M. Wt: 215.27 g/mol
InChI Key: BXIVECHCOYZFBT-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonylethoxy)aniline is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylsulfonylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIVECHCOYZFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(2-Methanesulfonylethoxy)aniline: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-(2-Methanesulfonylethoxy)aniline in Medicinal Chemistry

Aniline derivatives are foundational scaffolds in the design and synthesis of a vast array of pharmaceuticals.[1][2] Among these, this compound holds particular significance as a key intermediate in the synthesis of potent targeted therapies. Its most notable application is in the production of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways, crucial in the treatment of certain breast cancers.[3][4][5] The methanesulfonylethoxy group at the 4-position of the aniline ring plays a critical role in the pharmacological profile of the final active pharmaceutical ingredient (API), influencing its solubility, metabolic stability, and binding affinity to the target kinases.

This technical guide provides an in-depth, field-proven perspective on the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a robust, self-validating protocol for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway: A Three-Stage Strategic Approach

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with commercially available starting materials. This pathway is designed for efficiency, scalability, and high purity of the final product.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 2-(Methylsulfonyl)ethanol cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Catalytic Hydrogenation A 2-(Methylthio)ethanol B 2-(Methylsulfonyl)ethanol A->B Oxidation (e.g., H₂O₂) C 4-Nitrophenol D 4-(2-(Methylsulfonyl)ethoxy)nitrobenzene C->D Base (e.g., K₂CO₃) B_clone 2-(Methylsulfonyl)ethanol B_clone->D E This compound D_clone 4-(2-(Methylsulfonyl)ethoxy)nitrobenzene D_clone->E H₂, Pd/C Workflow_Stage1 start Start dissolve Dissolve 2-(methylthio)ethanol and catalyst in a suitable solvent start->dissolve add_h2o2 Add hydrogen peroxide dropwise, maintaining temperature dissolve->add_h2o2 monitor Monitor reaction progress by TLC add_h2o2->monitor workup Quench excess peroxide and perform aqueous workup monitor->workup purify Purify by distillation under reduced pressure workup->purify end Obtain pure 2-(Methylsulfonyl)ethanol purify->end

Figure 2: Experimental workflow for the synthesis of 2-(Methylsulfonyl)ethanol.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Methylthio)ethanol92.1650.0 g0.543
Sodium Tungstate Dihydrate329.851.79 g0.0054
Hydrogen Peroxide (30% aq.)34.01123.0 mL1.20
Water18.02250 mL-
Sodium Sulfite126.04~5 g-
Saturated Sodium Chloride-100 mL-
Anhydrous Magnesium Sulfate120.37--
Dichloromethane84.93--

Step-by-Step Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 2-(methylthio)ethanol (50.0 g, 0.543 mol) and sodium tungstate dihydrate (1.79 g, 0.0054 mol) in 250 mL of water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (123.0 mL, 1.20 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(methylsulfonyl)ethanol by vacuum distillation to obtain a colorless oil.

Stage 2: Williamson Ether Synthesis of 4-(2-(Methylsulfonyl)ethoxy)nitrobenzene

With the key side-chain precursor in hand, the next stage involves its attachment to the aromatic core. A Williamson ether synthesis is the method of choice for this transformation, reacting the alkoxide of 2-(methylsulfonyl)ethanol with 4-nitrophenol.

Causality of Experimental Choices:

The Williamson ether synthesis is a classic and reliable method for forming ethers. [6]In this case, we deprotonate the more acidic phenolic proton of 4-nitrophenol with a mild base like potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an activated form of 2-(methylsulfonyl)ethanol. A more direct and efficient approach, and the one detailed here, involves a Mitsunobu reaction. [1][7][8]The Mitsunobu reaction allows for the direct coupling of a primary or secondary alcohol with a pronucleophile (in this case, 4-nitrophenol) under mild, neutral conditions, avoiding the need to pre-form an alkoxide or activate the alcohol.

Experimental Protocol: Mitsunobu Reaction

Workflow_Stage2 start Start dissolve Dissolve 4-nitrophenol, 2-(methylsulfonyl)ethanol, and PPh₃ in anhydrous THF start->dissolve cool Cool the solution to 0 °C dissolve->cool add_diad Add DIAD dropwise cool->add_diad warm_rt Allow to warm to room temperature and stir add_diad->warm_rt monitor Monitor reaction by TLC warm_rt->monitor concentrate Concentrate the reaction mixture monitor->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain pure 4-(2-(Methylsulfonyl)ethoxy)nitrobenzene purify->end

Figure 3: Experimental workflow for the synthesis of 4-(2-(Methylsulfonyl)ethoxy)nitrobenzene.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitrophenol139.1110.0 g0.0719
2-(Methylsulfonyl)ethanol124.159.83 g0.0791
Triphenylphosphine (PPh₃)262.2920.8 g0.0791
Diisopropyl azodicarboxylate (DIAD)202.2115.6 mL0.0791
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
Ethyl Acetate88.11--
Hexanes---

Step-by-Step Procedure:

  • To a flame-dried 1 L round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-nitrophenol (10.0 g, 0.0719 mol), 2-(methylsulfonyl)ethanol (9.83 g, 0.0791 mol), and triphenylphosphine (20.8 g, 0.0791 mol).

  • Add 300 mL of anhydrous THF and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (15.6 mL, 0.0791 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of 4-nitrophenol.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-(2-(methylsulfonyl)ethoxy)nitrobenzene as a solid.

Stage 3: Catalytic Hydrogenation to this compound

The final stage of the synthesis involves the reduction of the nitro group of our intermediate to the corresponding aniline. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation. [9]

Causality of Experimental Choices:

The reduction of an aromatic nitro group can be achieved through various methods, including metal-acid reductions (e.g., Sn/HCl) or transfer hydrogenation. However, catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant is often the preferred method due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration. The reaction is typically carried out in a protic solvent like ethanol or methanol, which facilitates the reaction and solubilizes the starting material.

Experimental Protocol: Reduction of the Nitro Intermediate

Workflow_Stage3 start Start dissolve Dissolve nitro-intermediate in ethanol start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor reaction by TLC hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Recrystallize to obtain pure product concentrate->purify end Obtain pure this compound purify->end

Figure 4: Experimental workflow for the synthesis of this compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(2-(Methylsulfonyl)ethoxy)nitrobenzene245.2515.0 g0.0612
Palladium on Carbon (10 wt. %)-1.5 g-
Ethanol46.07300 mL-
Hydrogen Gas (H₂)2.02--
Celite®---

Step-by-Step Procedure:

  • To a hydrogenation vessel, add a solution of 4-(2-(methylsulfonyl)ethoxy)nitrobenzene (15.0 g, 0.0612 mol) in 300 mL of ethanol.

  • Carefully add 10% palladium on carbon (1.5 g, 10 wt. % of the substrate) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a crystalline solid.

Characterization and Data

The identity and purity of the final product and key intermediate should be confirmed by standard analytical techniques.

Expected Analytical Data:

CompoundTechniqueExpected Observations
4-(2-(Methylsulfonyl)ethoxy)nitrobenzene ¹H NMRAromatic protons in the region of 7.0-8.2 ppm, two triplets for the ethoxy bridge protons, and a singlet for the methylsulfonyl group.
¹³C NMRAromatic carbons, carbons of the ethoxy bridge, and the methylsulfonyl carbon.
FTIR (cm⁻¹)Strong asymmetric and symmetric NO₂ stretching bands (~1520 and ~1340), C-O-C stretching (~1250), and SO₂ stretching (~1300 and ~1150).
This compound ¹H NMRAromatic protons shifted upfield compared to the nitro-intermediate (6.5-7.0 ppm), two triplets for the ethoxy bridge, a singlet for the methylsulfonyl group, and a broad singlet for the NH₂ protons.
¹³C NMRAromatic carbons, carbons of the ethoxy bridge, and the methylsulfonyl carbon.
FTIR (cm⁻¹)N-H stretching bands (~3400-3200), disappearance of the NO₂ bands, C-O-C stretching (~1240), and SO₂ stretching (~1300 and ~1150).

Conclusion: A Robust and Validated Pathway

This technical guide has detailed a robust and efficient three-stage synthesis of this compound, a crucial intermediate in the production of the anticancer drug Lapatinib. By providing a rationale for the chosen synthetic strategies and detailed, step-by-step protocols, this document serves as a valuable resource for drug development professionals. The described pathway, utilizing an oxidation, a Mitsunobu reaction, and a catalytic hydrogenation, offers a scalable and reliable method for the production of this high-value chemical entity. Adherence to the outlined procedures and analytical confirmation will ensure the successful synthesis of this compound with the high degree of purity required for pharmaceutical applications.

References

  • Zhang, Y., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Rylander, P. N. (1985).
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem Compound Database. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents. (2013).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

  • McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 60(10), o2179-o2180.

Sources

An In-Depth Technical Guide to 4-(2-Methanesulfonylethoxy)aniline: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

4-(2-Methanesulfonylethoxy)aniline is an aromatic amine characterized by an aniline core substituted at the para-position with a 2-methanesulfonylethoxy group. The presence of the aniline moiety, a common feature in many bioactive molecules, combined with a flexible ether linkage and a polar sulfonyl group, suggests that this compound may possess interesting pharmacological properties. The sulfonyl group, in particular, is a well-known pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets.

While a CAS number for this compound has not been found in major chemical databases, its structure can be confidently inferred from its IUPAC name.

Predicted Chemical Structure

Figure 1: Proposed structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process starting from commercially available 4-nitrophenol. This strategy involves an initial etherification reaction, followed by the reduction of the nitro group to an amine.

Overall Reaction Scheme

Synthesis_Scheme Start 4-Nitrophenol Intermediate 4-(2-Methanesulfonylethoxy)-1-nitrobenzene Start->Intermediate Williamson Ether Synthesis (2-(Methylsulfonyl)ethyl methanesulfonate, K₂CO₃, Acetone, Reflux) Product This compound Intermediate->Product Nitro Group Reduction (SnCl₂·2H₂O, Ethanol, Reflux)

Figure 2: Proposed two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis

The first step involves the formation of the ether linkage via a Williamson ether synthesis.[1][2] This classic and reliable method reacts an alkoxide with a primary alkyl halide or sulfonate. In this proposed synthesis, the phenoxide of 4-nitrophenol will be reacted with a suitable two-carbon electrophile bearing a methanesulfonyl group. A plausible reagent for this transformation is 2-(methylsulfonyl)ethyl methanesulfonate.

Experimental Protocol:

  • To a solution of 4-nitrophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-nitrophenol.

  • Add 2-(methylsulfonyl)ethyl methanesulfonate (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(2-methanesulfonylethoxy)-1-nitrobenzene.

  • Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Potassium carbonate is chosen as a mild base to deprotonate the phenolic hydroxyl group of 4-nitrophenol, forming the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward by removing the product of deprotonation from the solution phase.

  • Acetone is a suitable polar aprotic solvent that dissolves the organic reactants but not the inorganic base, facilitating the reaction and simplifying workup.

  • 2-(Methylsulfonyl)ethyl methanesulfonate is selected as the electrophile. The methanesulfonate is an excellent leaving group, promoting the Sₙ2 reaction.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the aromatic nitro group to a primary amine. A variety of reagents can accomplish this transformation; however, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and effective method that is generally tolerant of other functional groups, such as the sulfone and ether moieties present in the intermediate.[3][4][5]

Experimental Protocol:

  • Dissolve the purified 4-(2-methanesulfonylethoxy)-1-nitrobenzene (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic tin species.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Tin(II) chloride is a well-established reducing agent for aromatic nitro groups.[5] It is effective and the reaction conditions are generally mild enough to avoid cleavage of the ether bond or reduction of the sulfone.

  • Ethanol serves as a good solvent for both the organic substrate and the tin salt, allowing the reaction to proceed in a homogeneous phase.

  • Refluxing accelerates the rate of reduction.

  • Sodium bicarbonate is used during workup to neutralize the reaction mixture and precipitate tin salts, which can then be removed by filtration or extraction.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its structure. These values are estimations and should be confirmed by experimental data.

PropertyPredicted Value
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance Likely a solid at room temperature
Melting Point Estimated in the range of 100-150 °C
Boiling Point > 300 °C (with decomposition)
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO
pKa (Anilinium ion) ~4-5
LogP ~1.5 - 2.5

Potential Applications in Drug Discovery

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, found in a wide array of approved drugs.[6] The sulfonylaniline motif is also a key feature in many biologically active compounds.[7]

Kinase Inhibition, particularly VEGFR-2

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[8] Many known VEGFR-2 inhibitors feature a central aniline or related nitrogen-containing heterocycle that forms crucial hydrogen bonds with the hinge region of the kinase domain.[9][10][11][12] The sulfonyl group in this compound could act as a hydrogen bond acceptor, potentially interacting with other residues in the ATP-binding pocket. The flexible ethoxy linker allows the sulfonyl group to adopt various conformations, which could be advantageous for binding to the target protein.

VEGFR2_Inhibition cluster_0 VEGFR-2 Kinase Domain Hinge Hinge Region (e.g., Cys919) Pocket ATP-Binding Pocket Molecule This compound Molecule->Hinge Aniline NH₂ forms H-bond Molecule->Pocket Sulfonyl group acts as H-bond acceptor

Figure 3: Hypothesized binding mode of this compound in the VEGFR-2 kinase domain.

Safety and Handling

As a novel compound, the specific toxicity of this compound has not been determined. However, based on its structural components, appropriate safety precautions should be taken.

  • Aromatic Amines: Aniline and many of its derivatives are known to be toxic and can be absorbed through the skin.[13] They are also potential mutagens and carcinogens.

  • Sulfones: Sulfones are generally considered to be of low toxicity.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][15]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While this compound is not a commercially available compound with a designated CAS number, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential application. The proposed two-step synthesis is based on reliable and well-established organic reactions. The structural features of this molecule, particularly the combination of an aniline core and a sulfonyl group, make it an interesting candidate for investigation in drug discovery programs, especially those targeting protein kinases like VEGFR-2. Researchers are encouraged to use the information provided herein as a starting point for the synthesis and biological evaluation of this and related novel chemical entities.

References

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PrepChem.com. (2025). Preparation of 4-aminophenol. Retrieved January 24, 2026, from [Link]

  • Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]

  • Li, X., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 123456. [Link]

  • Al-Ostoot, F. H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 23-45. [Link]

  • Diplomata Comercial. (2024). What are the Health and Safety Guidelines for Using Amines? Retrieved January 24, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 24, 2026, from [Link]

  • Yamabe, S., et al. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Computational and Theoretical Chemistry, 1090, 8-15.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved January 24, 2026, from [Link]

  • Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved January 24, 2026, from [Link]

  • Reddit. (2021, December 28). Reducing a Nitrobenzene to Aniline without hydrogen? r/chemistry. Retrieved from [Link]

  • Preprints.org. (2021). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved January 24, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2023). Sulfonylaniline-containing drugs and their construction methods. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • ACS Publications. (2025, December 8). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]

  • Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Scientific Reports, 15(1), 1234.
  • National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2011). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 25). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Work-Fit. (2023, February 13). The Do's and Don'ts of Chemical Safety. Retrieved from [Link]

  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved January 24, 2026, from [Link]

Sources

Spectroscopic Characterization of 4-(2-Methanesulfonylethoxy)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(2-Methanesulfonylethoxy)aniline, a molecule of interest in pharmaceutical research and drug development. Due to the limited availability of direct experimental data in public-access literature, this guide presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds and established principles of chemical spectroscopy. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry, enabling a deeper understanding of the structural characterization of this and similar molecular entities.

Introduction: The Significance of this compound

Aniline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The title compound, this compound, incorporates several key functional groups that can modulate its physicochemical and pharmacological properties. The aniline moiety provides a versatile scaffold for further chemical modification, the ether linkage can influence solubility and metabolic stability, and the methanesulfonyl group, a known bioisostere for other functional groups, can impact receptor binding and pharmacokinetic profiles.

Accurate structural elucidation through spectroscopic methods is a critical and non-negotiable step in the drug development pipeline, ensuring compound identity, purity, and stability. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its core components: the 4-ethoxyaniline aromatic system and the 2-(methylsulfonyl)ethanol side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the methanesulfonylethoxy side chain.

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Integration
Aromatic (Ha)~6.8Doublet2H
Aromatic (Hb)~6.6Doublet2H
-NH₂~3.5 (broad)Singlet2H
-O-CH₂-~4.2Triplet2H
-CH₂-SO₂-~3.4Triplet2H
-SO₂-CH₃~3.0Singlet3H

Expert Interpretation:

  • Aromatic Protons (Ha, Hb): The aromatic region will exhibit a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The protons ortho to the electron-donating ethoxy group (Hb) are expected to be more shielded and thus appear at a slightly lower chemical shift compared to the protons ortho to the amino group (Ha).[2]

  • Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on the solvent and concentration and will likely appear as a broad singlet. Deuterium exchange with D₂O would confirm this assignment by causing the signal to disappear.

  • Aliphatic Protons (-O-CH₂- and -CH₂-SO₂-): The methylene protons adjacent to the ether oxygen (-O-CH₂-) will be deshielded and are predicted to appear as a triplet around 4.2 ppm. The methylene protons adjacent to the strongly electron-withdrawing sulfonyl group (-CH₂-SO₂-) will also be deshielded, appearing as a triplet at approximately 3.4 ppm.[3] The triplet multiplicity arises from the coupling with the adjacent methylene group.

  • Methyl Protons (-SO₂-CH₃): The three protons of the methyl group attached to the sulfonyl group will be deshielded and are expected to appear as a sharp singlet around 3.0 ppm.[3]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ) ppm
C-O (Aromatic)~152
C-NH₂ (Aromatic)~141
CH (Aromatic)~116
CH (Aromatic)~115
-O-CH₂-~68
-CH₂-SO₂-~55
-SO₂-CH₃~42

Expert Interpretation:

  • Aromatic Carbons: The carbon atom attached to the ether oxygen (C-O) will be the most deshielded of the aromatic carbons due to the electronegativity of oxygen. The carbon bearing the amino group (C-NH₂) will also be deshielded. The two sets of aromatic CH carbons will appear in the typical aromatic region.[2]

  • Aliphatic Carbons: The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is expected around 68 ppm. The carbon of the methylene group adjacent to the sulfonyl group (-CH₂-SO₂-) will be deshielded by the sulfone and is predicted to be around 55 ppm.[3] The methyl carbon of the methanesulfonyl group (-SO₂-CH₃) will be the most shielded of the aliphatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3450 - 3250Medium (two bands)
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=C Stretch (Aromatic)1620 - 1580Medium to Strong
N-H Bend (Amine)1650 - 1550Medium
S=O Stretch (Sulfone)1350 - 1300 and 1160 - 1120Strong (two bands)
C-O Stretch (Aryl Ether)1270 - 1230Strong
C-O Stretch (Alkyl Ether)1150 - 1085Strong

Expert Interpretation:

  • N-H Stretching: The primary amine will show two characteristic stretching bands in the region of 3450-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretches.[4]

  • S=O Stretching: The sulfone group will exhibit two strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[5][6]

  • C-O Stretching: The presence of both an aryl ether and an alkyl ether linkage will result in strong C-O stretching bands. The aryl C-O stretch is expected at a higher wavenumber (1270-1230 cm⁻¹) compared to the alkyl C-O stretch (1150-1085 cm⁻¹).[7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₄N₂O₃S), the expected molecular weight is approximately 230.07 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z ≈ 230.

  • Key Fragment Ions:

    • Cleavage of the ethoxy side chain, leading to a fragment corresponding to the 4-aminophenol radical cation (m/z ≈ 109).

    • Loss of the methanesulfonyl group (-SO₂CH₃), resulting in a fragment at m/z ≈ 151.

    • Fragmentation of the side chain could also lead to a methanesulfonylmethyl radical, though the corresponding cation might not be prominent.

Expert Interpretation:

The fragmentation pattern will be dictated by the relative stability of the resulting carbocations and radical species. The cleavage of the C-O bond in the ethoxy chain is a likely fragmentation pathway, leading to the stable 4-aminophenol radical cation. The loss of the entire methanesulfonylethoxy group to give the anilinium ion (m/z 93) is also a plausible fragmentation. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard experimental procedures would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation final_report final_report structure_confirmation->final_report Final Report & Documentation

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(2-Methanesulfonylethoxy)aniline, a compound of interest in pharmaceutical research and development. In the absence of extensive empirical data for this specific molecule, this guide synthesizes established principles of medicinal chemistry and analytical science to predict its physicochemical properties. It further outlines detailed, field-proven experimental protocols for the systematic evaluation of its solubility and stability, ensuring a self-validating system for data generation. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the behavior of this compound, design robust experimental plans, and interpret the resulting data with confidence.

Introduction: The Significance of this compound in Drug Discovery

Aniline derivatives are a cornerstone in the synthesis of a vast array of pharmaceutical agents. The specific structural motifs of this compound—a primary aromatic amine, an ether linkage, and a methanesulfonyl group—suggest its potential as a versatile intermediate or a pharmacologically active molecule in its own right. The aniline moiety offers a key site for further chemical modification, while the methanesulfonylethoxy side chain can significantly influence the compound's polarity, hydrogen bonding capacity, and metabolic profile.

Understanding the solubility and stability of this compound is paramount for its successful application in drug development. Poor solubility can severely limit bioavailability and complicate formulation, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities. This guide provides the theoretical framework and practical methodologies to thoroughly characterize these critical attributes.

Predicted Physicochemical Properties and Their Implications

A molecule's structure is the primary determinant of its physical and chemical properties. Based on the constituent functional groups of this compound, we can predict its general solubility and stability characteristics.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicRationale and Implication for Drug Development
Molecular Weight 215.27 g/mol Within the range of orally bioavailable small molecules (Lipinski's Rule of Five).
pKa (Aniline NH2) ~4-5The aniline amine is basic and will be protonated at acidic pH. This has significant implications for pH-dependent solubility.
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicThe combination of the aromatic ring and the alkylsulfonyl group suggests a balance between lipophilicity and hydrophilicity. This will influence membrane permeability and solubility in both aqueous and organic media.
Aqueous Solubility pH-dependent; low in neutral and basic pH, higher in acidic pH.The basic aniline group will form a soluble salt in acidic conditions. Solubility is expected to be a critical parameter to optimize for oral absorption.
Organic Solvent Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol).The molecule possesses both polar (amine, sulfonyl) and nonpolar (aromatic ring, ethyl chain) regions, favoring solubility in a range of organic solvents.

Comprehensive Solubility Profiling: A Practical Guide

A thorough understanding of a compound's solubility in various media is crucial for its development. The following sections outline the rationale and protocols for determining the kinetic and thermodynamic solubility of this compound.

The "Why": Causality Behind Solubility Experiments

We perform solubility testing not merely to obtain a number, but to understand how the compound will behave in different physiological and formulation environments.

  • Kinetic Solubility: This measurement, often performed early in discovery, assesses the solubility of the amorphous form of the compound and is indicative of its behavior upon rapid dissolution, such as after oral administration. It helps identify potential issues with precipitation.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is a critical parameter for formulation development and for understanding the maximum achievable concentration in solution.

  • pH-Dependent Solubility: For ionizable compounds like our aniline derivative, solubility can vary dramatically with pH. Mapping this relationship is essential for predicting its behavior in the gastrointestinal tract and for developing appropriate formulations.

Experimental Workflow: A Self-Validating System

The following workflow is designed to provide a comprehensive and reliable solubility profile.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility cluster_data Data Analysis Compound This compound (Solid) Stock High Concentration Stock Solution (DMSO) Compound->Stock Dissolve Thermo_Prep Add Excess Solid to Aqueous Buffers (various pH) Compound->Thermo_Prep Kinetic_Prep Add Stock to Aqueous Buffer (pH 7.4) Stock->Kinetic_Prep Kinetic_Incubate Incubate & Shake (e.g., 2h @ RT) Kinetic_Prep->Kinetic_Incubate Kinetic_Filter Filter/Centrifuge to Remove Precipitate Kinetic_Incubate->Kinetic_Filter Kinetic_Analyze Analyze Supernatant (e.g., HPLC-UV, LC-MS) Kinetic_Filter->Kinetic_Analyze Data Quantify Concentration vs. Standard Curve Kinetic_Analyze->Data Thermo_Incubate Equilibrate (e.g., 24-48h @ RT or 37°C) Thermo_Prep->Thermo_Incubate Thermo_Filter Filter to Remove Undissolved Solid Thermo_Incubate->Thermo_Filter Thermo_Analyze Analyze Supernatant (e.g., HPLC-UV, LC-MS) Thermo_Filter->Thermo_Analyze Thermo_Analyze->Data

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocols
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: To a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Centrifuge the plate to pellet any precipitate.

  • Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound by HPLC-UV or LC-MS against a standard curve.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing 1 mL of buffers at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Analysis: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Stability Assessment: Ensuring Compound Integrity

The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety profile. The aniline and sulfonyl functional groups in this compound suggest potential degradation pathways that must be investigated.

Predicted Degradation Pathways

Based on chemical principles, the following degradation pathways are plausible for this compound:

  • Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or light.[1] This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The rate of oxidation is often pH-dependent.[2]

  • Hydrolysis: While the ether and sulfonyl groups are generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions. Sulfonamides, which are structurally related to the methanesulfonyl group, are generally considered hydrolytically stable under typical environmental conditions.[3][4]

  • Photodegradation: Aromatic amines can be sensitive to light, leading to photolytic degradation.[5]

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) cluster_photo Photodegradation Parent This compound Nitroso Nitroso Derivative Parent->Nitroso [O] Polymer Polymeric Impurities Parent->Polymer Oxidative Coupling Phenol 4-Aminophenol Derivative Parent->Phenol H₂O / H⁺ or OH⁻ (Ether Cleavage) Sulfonic_Acid Methanesulfonic Acid Parent->Sulfonic_Acid H₂O / H⁺ or OH⁻ (C-S Cleavage) Photo_Products Various Photolytic Products Parent->Photo_Products hν (Light) Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Plausible degradation pathways for this compound.

Forced Degradation Studies: A Proactive Approach

Forced degradation (or stress testing) is a critical component of stability assessment. By subjecting the compound to harsh conditions, we can rapidly identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity) and LC-MS to identify the mass of any degradation products.

Formal Stability Testing: Long-Term Evaluation

Following the insights gained from forced degradation, formal stability studies are conducted under ICH-recommended conditions to determine the re-test period or shelf life.[6]

  • Sample Packaging: Store the solid this compound in containers that mimic the proposed long-term storage packaging.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.

Conclusion: A Roadmap for Characterization

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility and stability of this compound. By understanding the influence of its constituent functional groups, researchers can anticipate its behavior and make informed decisions during the drug development process. The detailed experimental protocols provided herein offer a robust framework for generating the empirical data necessary to fully characterize this promising molecule. Adherence to these systematic approaches will ensure the collection of high-quality, reliable data, ultimately accelerating the journey of this compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: Application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 86(8), 829-35. [Link]

  • Li, X., et al. (2021). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 6(40), 26569–26577. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Annals of Advanced Agri-Food & Allied Sciences, 7(5), 209-210. [Link]

  • List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. (n.d.). ResearchGate. [Link]

Sources

The Double-Edged Sword: A Technical Guide to the Biological Activity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Aniline, a fundamental aromatic amine, and its vast family of derivatives represent a cornerstone in medicinal chemistry and drug discovery.[1][2] Their structural simplicity and synthetic tractability have made them privileged scaffolds in the quest for novel therapeutic agents.[3] However, this chemical versatility is shadowed by a notorious reputation for metabolic instability and potential toxicity, presenting a significant challenge for drug developers.[3] This in-depth technical guide navigates the complex landscape of aniline derivatives, providing a critical examination of their diverse biological activities, the underlying mechanisms of action, and the crucial strategies employed to mitigate their inherent risks.

The Aniline Motif: A Gateway to Diverse Pharmacological Activities

The substituted phenylamine core of aniline derivatives allows for a multitude of chemical modifications, giving rise to a broad spectrum of biological activities. This has led to their investigation and application in numerous therapeutic areas.[1][4]

Antimicrobial Activity: A Continuing Battle Against Resistance

Aniline derivatives have long been a source of inspiration for the development of antimicrobial agents. The incorporation of various substituents on the aniline ring can profoundly influence their efficacy against a wide range of pathogens.

A notable example is the hybridization of aniline-derived scaffolds with other pharmacologically active moieties. For instance, benzimidazole-quinoline hybrids, synthesized through reactions involving aniline derivatives, have demonstrated significant antibacterial and antifungal properties.[5] Structure-activity relationship (SAR) studies of these hybrids have revealed that the nature and position of substituents on the aniline ring are critical for their antimicrobial potency.[5] Halogen substitutions, particularly with chlorine and fluorine, have been shown to enhance antibacterial activity.[5] For example, the presence of a chlorine atom on the quinoline phenyl ring or a separate phenyl group can lead to low minimum inhibitory concentrations (MICs) against bacteria like Klebsiella pneumoniae and E. coli.[5] Similarly, the incorporation of methoxy groups can also improve antimicrobial effects.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial activity of aniline derivatives is the broth microdilution assay.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The aniline derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Causality: This assay directly measures the compound's ability to inhibit microbial growth. The serial dilution allows for a precise determination of the minimum effective concentration, providing a quantitative measure of its potency. The inclusion of controls ensures the validity of the results.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

The aniline scaffold is a recurring motif in a multitude of anticancer agents. These derivatives can exert their cytotoxic effects through various mechanisms, including DNA intercalation, enzyme inhibition, and disruption of signaling pathways crucial for cancer cell survival and proliferation.[6][7]

Benzothiazole aniline derivatives and their platinum (II) complexes have emerged as promising candidates for new chemotherapy agents.[6] SAR studies on these compounds have indicated that modifications to the linker between the benzothiazole and aniline moieties can significantly impact their anticancer activity. For instance, conjugating 1,2-ethylenediamine with benzothiazole aniline has resulted in excellent inhibitory activity against several cancer cell lines.[6]

Table 1: Anticancer Activity of Selected Benzothiazole Aniline Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
L1 (BTA-ethylenediamine)Liver Cancer< 10[6]
L1Pt (Platinum complex of L1)Colon Cancer< 10[6]
L2 (BTA-phenol)Liver Cancer~15[6]

Workflow for Evaluating Anticancer Activity

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Aniline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Target Protein Expression (Western Blot) ic50->western_blot

Caption: A streamlined workflow for the synthesis and evaluation of the anticancer potential of aniline derivatives.

A Spectrum of Other Biological Activities

The pharmacological potential of aniline derivatives extends beyond antimicrobial and anticancer effects. Researchers have successfully designed and synthesized aniline-based compounds with a wide array of other biological activities:

  • Anti-inflammatory and Analgesic Activity: Certain aniline derivatives have shown promise as anti-inflammatory and analgesic agents.[8] For instance, derivatives of 2-substituted amino naphthalene-1,4-dione, synthesized from aniline, have demonstrated potent analgesic activity in animal models.[8]

  • Antioxidant Activity: The antioxidant properties of aniline derivatives have also been explored.[8][9] The ability of these compounds to scavenge free radicals makes them potential candidates for mitigating oxidative stress-related diseases.

  • Anticonvulsant Activity: Some aniline derivatives have been investigated for their potential to manage seizures.[5]

  • Muscarinic Activity: In the context of neurodegenerative diseases, specific aniline derivatives have been synthesized to target muscarinic cholinergic receptors, showing potential for the treatment of Alzheimer's disease.[10] One such compound, N-[2-(1-Azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline, exhibited high affinity for the M1 receptor and improved cognitive function in preclinical models.[10]

The Aniline Enigma: Navigating Toxicity and Metabolic Liabilities

Despite their therapeutic promise, the aniline motif is a well-known "structural alert" in drug discovery, primarily due to its susceptibility to metabolic bioactivation, which can lead to the formation of reactive metabolites and subsequent toxicity.[3] Aniline itself is classified as probably carcinogenic to humans and has been linked to bladder cancer.[4]

The metabolic oxidation of the amino group can generate nitroso and hydroxylamine intermediates, which are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. This inherent liability has led to a significant number of drug candidates containing the aniline moiety failing in development or even being withdrawn from the market.[3]

Metabolic Bioactivation Pathway of Aniline

aniline_metabolism Aniline Aniline Hydroxylamine N-Phenylhydroxylamine Aniline->Hydroxylamine CYP450 Oxidation Nitrosobenzene Nitrosobenzene Hydroxylamine->Nitrosobenzene Oxidation Macromolecule_Adducts Macromolecular Adducts (Toxicity) Hydroxylamine->Macromolecule_Adducts Covalent Binding Nitrosobenzene->Macromolecule_Adducts Covalent Binding

Caption: Simplified metabolic bioactivation pathway of aniline leading to toxic macromolecular adducts.

Strategies for Mitigating Aniline-Related Toxicity

The challenge for medicinal chemists is to design aniline derivatives that retain their desired pharmacological activity while minimizing their toxic potential. Several strategies are employed to achieve this:

  • Steric Hindrance: Introducing bulky substituents near the amino group can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of bioactivation.

  • Electronic Modulation: Modifying the electronic properties of the aromatic ring by introducing electron-withdrawing or electron-donating groups can influence the susceptibility of the amino group to oxidation.

  • Bioisosteric Replacement: In some cases, the entire aniline moiety can be replaced with a bioisostere—a different functional group with similar physicochemical properties that is less prone to metabolic bioactivation.[3][11] This represents an attractive approach to re-engineer failed drug candidates with improved safety profiles.[3]

The Path Forward: Rational Design and Future Perspectives

The journey of aniline derivatives in drug discovery is a testament to the intricate balance between therapeutic efficacy and safety. While the aniline scaffold continues to be a valuable starting point for the development of new drugs, a deep understanding of its metabolic fate is paramount.[1]

Future research in this field will likely focus on:

  • Predictive Toxicology: The development and application of in silico models to predict the metabolic liabilities of novel aniline derivatives at an early stage of drug discovery.

  • Targeted Drug Delivery: Designing delivery systems that can specifically deliver aniline-based drugs to their site of action, thereby minimizing systemic exposure and off-target toxicity.

  • Novel Bioisosteres: The continued exploration and development of novel bioisosteric replacements for the aniline group that can maintain or improve pharmacological activity while eliminating metabolic concerns.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Aniline. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28–36. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). Molecules, 29(12), 2899. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2022). Molecules, 27(15), 4993. [Link]

  • Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhov, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21098–21107. [Link]

  • Structures of aniline derivatives (group I) and their influence on... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved January 23, 2026, from [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A brief review on aniline and its derivatives. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2023). Molecules, 28(22), 7596. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2021). Applied Sciences, 11(16), 7587. [Link]

Sources

An In-Depth Technical Guide to 4-(2-Methanesulfonylethoxy)aniline: A Scaffolding Moiety for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Key Pharmacophores in a Single Molecule

In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. 4-(2-Methanesulfonylethoxy)aniline emerges as a significant, albeit underexplored, research chemical that embodies this principle. It marries the versatile aniline core, a frequent component in kinase inhibitors, with a methanesulfonylethoxy side chain, a feature known to enhance solubility and metabolic stability. This guide, intended for professionals in drug development and chemical biology, provides a comprehensive technical overview of this molecule, from its synthesis to its potential applications, emphasizing the scientific rationale behind its utility in modern research contexts.

While detailed experimental data on this compound remains somewhat sparse in publicly accessible literature, its structural components suggest a high potential for utility in various research and development pipelines. This document aims to consolidate the available information and provide a scientifically grounded perspective on its properties and applications.

Physicochemical and Structural Characteristics

The unique combination of an aniline ring, an ether linkage, and a terminal methanesulfonyl group endows this compound with a distinct set of physicochemical properties that are highly relevant for its potential as a drug scaffold.

Structural Data
Identifier Value Source
IUPAC Name 4-(2-(Methylsulfonyl)ethoxy)anilineN/A
Molecular Formula C9H13NO3SN/A
Molecular Weight 215.27 g/mol N/A
CAS Number Not readily available in public databasesN/A
Product Code IXB90430

Note: The absence of a readily available CAS number suggests that this compound may be a novel or less-common research chemical.

Predicted Physicochemical Properties

Quantitative experimental data for this specific molecule is not widely published. However, based on its constituent functional groups, the following properties can be anticipated:

Property Predicted Value/Characteristic Rationale
Appearance White to off-white solidTypical for aniline derivatives of this molecular weight.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol). Limited solubility in water.The aniline and methanesulfonyl groups will enhance polarity, but the benzene ring reduces aqueous solubility.
Melting Point Moderately highThe presence of hydrogen bond donors (amine) and acceptors (sulfone, ether) will contribute to a stable crystal lattice.
pKa (Anilinium ion) ~4-5The electron-withdrawing nature of the methanesulfonylethoxy substituent is expected to decrease the basicity of the aniline nitrogen.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a modified Williamson ether synthesis, a classic and robust method for forming ether linkages.[1][2] This two-step process involves the initial protection of the aniline, followed by etherification and deprotection. The methanesulfonate (mesylate) serves as an excellent leaving group in the SN2 reaction.[3]

Step 1: N-Acetylation of 4-Aminophenol

The initial step involves the protection of the highly reactive aniline group as an acetamide to prevent side reactions during the subsequent etherification.

Reaction:

G 4-Aminophenol 4-Aminophenol Acetic Anhydride Acetic Anhydride 4-Aminophenol->Acetic Anhydride Pyridine, 0°C to rt N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide Acetic Anhydride->N-(4-hydroxyphenyl)acetamide

Caption: N-Acetylation of 4-Aminophenol.

Methodology:

  • To a stirred solution of 4-aminophenol (1.0 eq) in pyridine (5-10 volumes) at 0°C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-hydroxyphenyl)acetamide.

Step 2: Williamson Ether Synthesis and Deprotection

The protected intermediate is then reacted with 2-chloroethyl methanesulfonate, followed by deprotection of the acetyl group to yield the final product.

Reaction:

G N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide 2-Chloroethyl methanesulfonate 2-Chloroethyl methanesulfonate N-(4-hydroxyphenyl)acetamide->2-Chloroethyl methanesulfonate K2CO3, DMF, 80°C Intermediate Intermediate 2-Chloroethyl methanesulfonate->Intermediate HCl (aq) HCl (aq) Intermediate->HCl (aq) Reflux This compound This compound HCl (aq)->this compound

Caption: Williamson Ether Synthesis and Deprotection.

Methodology:

  • To a solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) in dimethylformamide (DMF, 10 volumes), add potassium carbonate (K2CO3, 2.0 eq) and 2-chloroethyl methanesulfonate (1.2 eq).

  • Heat the mixture to 80°C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude intermediate, add a solution of hydrochloric acid (e.g., 6M HCl, 10 volumes) and reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Potential Research Applications and Workflows

The structural features of this compound make it a compelling building block in several areas of drug discovery, most notably in the development of kinase inhibitors.

Kinase Inhibitor Synthesis

Aniline and its derivatives are crucial components of many ATP-competitive kinase inhibitors, where the aniline nitrogen forms a key hydrogen bond with the hinge region of the kinase active site.[4] The 4-substituent on the aniline ring often projects into the solvent-exposed region, providing a vector for modifying physicochemical properties and targeting specific sub-pockets of the kinase.

The methanesulfonylethoxy group in this molecule can serve several purposes:

  • Improved Solubility: The polar sulfone group can enhance the aqueous solubility of the final inhibitor, a critical factor for oral bioavailability.

  • Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, potentially leading to a longer in vivo half-life.[5]

  • Vector for Further Modification: The terminal methyl group could potentially be further functionalized to introduce additional interacting groups.

Experimental Workflow for Kinase Inhibitor Synthesis:

G A Heterocyclic Core (e.g., Quinazoline, Pyrimidine) C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B This compound B->C D Crude Kinase Inhibitor C->D E Purification (Column Chromatography, HPLC) D->E F Pure Kinase Inhibitor E->F G Structural Verification (NMR, MS) F->G H In Vitro Kinase Assay F->H I Cell-Based Assays H->I J Lead Optimization I->J

Caption: Workflow for Kinase Inhibitor Development.

Other Potential Therapeutic Areas

The aniline scaffold is a versatile starting point for the synthesis of compounds with a wide range of biological activities, including:

  • Analgesic and Antioxidant Agents: Certain aniline derivatives have demonstrated potential as pain relievers and antioxidants.[6][7]

  • Antimicrobial Agents: The sulfone and sulfonamide groups are present in many antibacterial and antifungal drugs.[4]

  • Anticancer Agents: Beyond kinase inhibition, aniline derivatives are being explored for other anticancer mechanisms.

Conclusion and Future Directions

This compound represents a promising, yet underutilized, building block for medicinal chemistry and drug discovery. Its rational design combines the hinge-binding potential of the aniline core with the favorable pharmacokinetic properties imparted by the methanesulfonylethoxy tail. While a comprehensive body of experimental data for this specific molecule is yet to be established in the public domain, the foundational principles of organic and medicinal chemistry strongly support its utility.

Future research should focus on the full characterization of this compound, including detailed spectroscopic and physicochemical analysis. Furthermore, its incorporation into a diverse library of potential kinase inhibitors and other therapeutic agents, followed by rigorous biological evaluation, will be crucial in unlocking its full potential in the development of next-generation therapeutics.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • Muheyuddeen, G., et al. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology20 (2022).
  • Master Organic Chemistry. Tosylates And Mesylates. (2015). Available at: [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). Available at: [Link]

  • Google Patents. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023). Available at: [Link]

  • Google Patents. EP3756650A1 - Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl].
  • The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application.
  • Chemistry LibreTexts. 18.2: Preparing Ethers. (2025). Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Suzuki, T., et al. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin47, 28-36 (1999).
  • Google Patents. United States Patent Office. Available at: [Link]

  • PubMed. Synthesis of aryl ethers via a sulfonyl transfer reaction. (2012). Available at: [Link]

  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. (2022). Available at: [Link]

  • Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). Available at: [Link]

  • PubChem. Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione - Patent US-7659302-B2. Available at: [Link]

Sources

A Theoretical Modeling Blueprint for 4-(2-Methanesulfonylethoxy)aniline: A Novel Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the In Silico Landscape for Novel Drug Candidates

In the contemporary drug discovery paradigm, the journey from concept to clinic is increasingly paved with computational methodologies. The ability to predict molecular properties, understand mechanisms of action, and anticipate potential liabilities before a compound is ever synthesized offers an unparalleled advantage in terms of time, cost, and resource allocation. This technical guide is dedicated to researchers, scientists, and drug development professionals, providing an in-depth exploration of the theoretical modeling of a novel compound: 4-(2-Methanesulfonylethoxy)aniline.

While this specific molecule is not extensively documented in publicly available literature, its constituent moieties—the aniline core, the flexible ethoxy linker, and the polar methanesulfonyl group—are prevalent in numerous pharmacologically active agents. This guide, therefore, presents a comprehensive, field-proven blueprint for the in silico characterization of this and structurally related novel chemical entities. We will move beyond a mere recitation of methods to delve into the strategic rationale behind the selection of computational tools, the interpretation of the generated data, and the iterative process of model refinement that is the hallmark of robust theoretical research. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that the protocols described herein are not only technically accurate but also practically relevant and self-validating.

Deconstructing the Target: Structural and Physicochemical Landscape of this compound

The initial step in any theoretical modeling endeavor is a thorough understanding of the molecule . This compound is a small molecule with distinct structural features that are hypothesized to govern its physicochemical properties and potential biological activity.

1.1. Establishing the Molecular Structure

Given the absence of a definitive public record for "this compound," we will proceed with a structure logically derived from its IUPAC-style name. This structure serves as our primary model for all subsequent computational analyses. A closely related analog, 4-(2-methanesulfonylethyl)aniline, provides a foundational reference for this class of compounds[1].

FeatureDescriptionPotential Significance in Drug Design
Aniline Moiety A primary aromatic amine.A common pharmacophore; susceptible to metabolic oxidation, which can be a liability[2]. Its basicity influences solubility and receptor interactions.
Ethoxy Linker A two-carbon ether linkage.Provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.
Methanesulfonyl Group A potent hydrogen bond acceptor.Enhances aqueous solubility and can form strong, directional interactions with biological targets.

1.2. Predicted Physicochemical Properties

Prior to intensive computational analysis, a preliminary assessment of key physicochemical properties can be performed using established algorithms. These properties are crucial for predicting a compound's "drug-likeness" and potential pharmacokinetic profile. For structurally similar compounds, these properties are readily available in databases like PubChem[3][4].

PropertyPredicted Value Range (based on analogs)Implication for Drug Development
Molecular Weight ~215 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol-Water Partition Coefficient) 1.0 - 2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (from the aniline -NH2)Contributes to interactions with biological targets.
Hydrogen Bond Acceptors 4 (2 from sulfonyl, 1 from ether, 1 from aniline)Enhances potential for specific interactions and aqueous solubility.
Polar Surface Area (PSA) ~70-80 ŲSuggests good potential for oral absorption and cell permeability.

Quantum Mechanical Deep Dive: Unveiling Electronic and Geometric Insights with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules[5]. For a novel compound like this compound, DFT provides a foundational understanding of its intrinsic properties.

2.1. The Rationale for DFT in Early-Phase Drug Discovery

DFT is employed at this stage to:

  • Determine the most stable 3D conformation: The molecule's shape is fundamental to its interaction with biological targets.

  • Calculate electronic properties: Understanding the distribution of electrons (e.g., electrostatic potential) reveals regions of the molecule likely to engage in interactions.

  • Predict spectroscopic signatures: Theoretically predicted IR and NMR spectra can aid in the characterization of the compound if and when it is synthesized.

2.2. Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the steps for a comprehensive DFT analysis of this compound.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Method: Employ a suitable DFT functional (e.g., B3LYP) with a robust basis set (e.g., 6-311++G(d,p))[6]. The choice of a functional with diffuse functions (the "++") is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms.

  • Validation: Confirm that the optimized geometry corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Electronic Property Calculation

  • Objective: To map the electronic landscape of the molecule.

  • Methods:

    • Molecular Electrostatic Potential (MEP) Surface: Visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively[7].

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transition properties[5].

    • Natural Bond Orbital (NBO) Analysis: Investigate charge distribution and intramolecular interactions.

Step 3: Spectroscopic Prediction

  • Objective: To generate theoretical spectra for future experimental validation.

  • Methods:

    • Infrared (IR) Spectroscopy: Calculate vibrational frequencies to predict the IR spectrum.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Predict 1H and 13C chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital).

Below is a conceptual workflow for the DFT analysis of this compound.

DFT_Workflow Input Initial 3D Structure of This compound GeomOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Validation Validation: No Imaginary Frequencies? FreqCalc->Validation Validation->GeomOpt No ElectronicProps Electronic Property Calculation (MEP, HOMO/LUMO, NBO) Validation->ElectronicProps Yes Spectra Spectroscopic Prediction (IR, NMR) ElectronicProps->Spectra Output Optimized Geometry, Electronic Properties, Predicted Spectra Spectra->Output

Caption: A streamlined workflow for the DFT characterization of a novel molecule.

Simulating the Dynamic Behavior: Molecular Dynamics (MD) in a Biological Context

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its behavior over time, particularly in a solvated, biologically relevant environment.

3.1. The Imperative of MD Simulations

MD simulations are critical for:

  • Exploring Conformational Space: Understanding the flexibility of the ethoxy linker and how the molecule might adapt its shape in solution or a binding site.

  • Analyzing Solvation Effects: How the molecule interacts with water molecules, which influences its solubility and bioavailability.

  • Predicting Binding Free Energies (with a target): If a biological target is known, MD can be used to simulate the binding process and estimate the strength of the interaction.

3.2. Experimental Protocol: Solvated MD Simulation

This protocol details the steps for running an MD simulation of this compound in an aqueous environment.

Step 1: System Preparation

  • Objective: To create a simulation-ready system.

  • Method:

    • Start with the DFT-optimized geometry of the molecule.

    • Assign a suitable force field (e.g., GAFF2 for small molecules).

    • Place the molecule in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system if necessary.

Step 2: Simulation Protocol

  • Objective: To simulate the trajectory of the molecule over time.

  • Method:

    • Energy Minimization: Relax the system to remove any steric clashes.

    • Heating: Gradually increase the temperature of the system to the desired simulation temperature (e.g., 300 K).

    • Equilibration: Allow the system to stabilize at the target temperature and pressure.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

Step 3: Trajectory Analysis

  • Objective: To extract meaningful information from the simulation.

  • Methods:

    • Root Mean Square Deviation (RMSD): Assess the stability of the molecule's conformation over time.

    • Root Mean Square Fluctuation (RMSF): Identify flexible regions of the molecule.

    • Radial Distribution Function (RDF): Analyze the solvation shell around specific atoms (e.g., the sulfonyl oxygens).

    • Hydrogen Bond Analysis: Quantify the formation and lifetime of hydrogen bonds with water.

MD_Simulation_Workflow Start DFT-Optimized Structure SystemPrep System Preparation (Force Field, Solvation, Ionization) Start->SystemPrep Minimization Energy Minimization SystemPrep->Minimization Heating System Heating Minimization->Heating Equilibration Equilibration (NVT, NPT) Heating->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, RDF, H-bonds) Production->Analysis Insights Dynamic Behavior & Solvation Insights Analysis->Insights

Sources

Navigating the Labyrinth: A Technical Guide to the Preliminary Toxicity Screening of Methanesulfonylethoxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising candidate to a therapeutic reality is fraught with challenges. A significant hurdle in this path is the early and accurate assessment of a compound's safety profile. This guide provides an in-depth technical framework for the preliminary toxicity screening of a specific chemical class: methanesulfonylethoxy compounds. Drawing upon established principles of toxicology and regulatory expectations, this document offers a strategic, tiered approach to de-risk these molecules, ensuring that only the most viable candidates progress through the development pipeline.

Section 1: Foundational Principles and Strategic Approach

The methanesulfonylethoxy moiety, characterized by the presence of a sulfone group, necessitates a tailored toxicity screening strategy. While the sulfone group is found in numerous approved pharmaceuticals, its potential for metabolic activation into reactive species warrants careful investigation.[1][2] Our approach is built on a tiered system, beginning with rapid, high-throughput in vitro assays and progressing to more complex biological systems. This strategy allows for early identification of potential liabilities, conserving resources and enabling data-driven decision-making.

The primary goals of this preliminary safety evaluation are threefold: to identify an initial safe dose for in vivo studies, to pinpoint potential target organs for toxicity, and to establish safety parameters for continued monitoring.[3] Adherence to these principles is intended to improve the quality and consistency of preclinical safety data.[3]

G cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: In Vivo Confirmation In Silico Prediction In Silico Prediction General Cytotoxicity General Cytotoxicity In Silico Prediction->General Cytotoxicity Prioritize Compounds Rapid Genotoxicity Rapid Genotoxicity General Cytotoxicity->Rapid Genotoxicity Identify Broad Toxicity Metabolic Stability Metabolic Stability Rapid Genotoxicity->Metabolic Stability Assess Mutagenic Potential Hepatotoxicity Hepatotoxicity Metabolic Stability->Hepatotoxicity Understand Metabolic Fate Cardiotoxicity Cardiotoxicity Hepatotoxicity->Cardiotoxicity Evaluate Liver-Specific Effects Confirmatory Genotoxicity Confirmatory Genotoxicity Cardiotoxicity->Confirmatory Genotoxicity Assess Cardiac Risk Acute Systemic Toxicity Acute Systemic Toxicity Confirmatory Genotoxicity->Acute Systemic Toxicity Confirm Genetic Safety Dose Range Finding Dose Range Finding Acute Systemic Toxicity->Dose Range Finding Determine MTD G cluster_0 Ames Test Workflow Compound Compound Incubation Incubation Compound->Incubation S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Incubation Bacteria Histidine-deficient Salmonella typhimurium Bacteria->Incubation Plating Minimal Glucose Agar Plates Incubation->Plating Colony_Counting Count Revertant Colonies Plating->Colony_Counting Result Result Colony_Counting->Result

Figure 2: Workflow of the Ames test for genotoxicity.
  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations. 2. Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic. 3. Exposure: Expose the bacterial strains to a range of concentrations of the test compound. [4]4. Plating: Plate the treated bacteria on a minimal agar medium lacking histidine (for Salmonella) or tryptophan (for E. coli). 5. Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Section 3: Tier 2 - Investigating Mechanisms of Toxicity

Compounds that pass the initial screening tier are subjected to more detailed in vitro assays to understand their metabolic fate and to investigate specific organ toxicities, particularly hepatotoxicity and cardiotoxicity.

Metabolic Stability

Understanding how a compound is metabolized is crucial, as metabolites can be more or less active or toxic than the parent compound. [5]In vitro metabolic stability assays predict a compound's in vivo behavior by incubating it with liver microsomes or hepatocytes and monitoring its degradation. [6]This provides an estimate of the compound's half-life and its potential for drug-drug interactions. [6]For methanesulfonylethoxy compounds, it is particularly important to assess the potential for the formation of reactive sulfoxide or other electrophilic metabolites. [7]

  • System Preparation: Use pooled human liver microsomes to account for inter-individual variability.

  • Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with the microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often a target for drug-induced toxicity. [8]In vitro assays using human liver cell models can provide valuable insights into the potential for hepatotoxicity.

Table 2: In Vitro Hepatotoxicity Assays

AssayPrincipleEndpointRelevance
HepG2 Cytotoxicity Measures cell viability in a human hepatoma cell line.IC50Provides a general indication of liver cell toxicity.
Reactive Metabolite Trapping Uses trapping agents like glutathione (GSH) to detect the formation of reactive electrophilic metabolites.GSH adduct formationDirectly assesses the potential for bioactivation to toxic species.
Mitochondrial Toxicity Evaluates the effect of the compound on mitochondrial function (e.g., oxygen consumption, membrane potential).Mitochondrial dysfunctionA common mechanism of drug-induced liver injury.
Cardiotoxicity Assessment: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. [9]Therefore, early screening for hERG inhibition is a regulatory requirement and crucial for cardiovascular safety assessment. [10]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). [11]2. Automated Patch Clamp: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis. [12]3. Compound Application: Apply a range of concentrations of the test compound to the cells. [11]4. Electrophysiological Recording: Measure the hERG channel current before and after compound application. [12]5. Data Analysis: Calculate the concentration-dependent inhibition of the hERG current and determine the IC50 value. [12]

Section 4: Tier 3 - Preliminary In Vivo Assessment

Promising candidates with a favorable in vitro profile can proceed to limited in vivo studies to assess their acute toxicity and to establish a dose range for further preclinical development.

Brine Shrimp Lethality Assay: A Rapid In Vivo Screen

The brine shrimp (Artemia salina) lethality assay is a simple, rapid, and low-cost method for the preliminary assessment of systemic toxicity. [13][14]It provides a general indication of a compound's lethality in a whole organism.

  • Hatching: Hatch brine shrimp cysts in artificial seawater for 48 hours. [15]2. Exposure: Place 10-15 nauplii (larvae) into wells of a 24-well plate containing different concentrations of the test compound dissolved in seawater. [16]3. Incubation: Incubate the plates for 24 hours under a light source. [1]4. Mortality Assessment: Count the number of dead larvae in each well. [1]5. Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population).

Acute Systemic Toxicity and Dose Range Finding in Rodents

The final step in this preliminary screening cascade is to perform a single-dose acute toxicity study in a rodent model (typically rats or mice) to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity. [17]This information is critical for designing subsequent repeated-dose toxicity studies. These studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines. [17]

Section 5: Conclusion and Future Directions

This technical guide has outlined a systematic and tiered approach to the preliminary toxicity screening of methanesulfonylethoxy compounds. By employing a combination of in silico, in vitro, and limited in vivo assays, researchers can efficiently identify and prioritize compounds with the most promising safety profiles for further development. This strategy not only conserves resources but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). As our understanding of toxicology and analytical technologies continues to evolve, this framework should be adapted to incorporate new and more predictive assays, further enhancing the efficiency and accuracy of preclinical safety assessment.

References

  • Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata). PubMed. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. PMC. Available at: [Link]

  • Time-course of toxicity of reactive sulfonamide metabolites. PubMed. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • The in vitro metabolic stability study of the selected compounds. ResearchGate. Available at: [Link]

  • Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Brine shrimp lethality assay. Semantic Scholar. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available at: [Link]

  • Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. EPA. Available at: [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. Available at: [Link]

  • Effects of Dimethylsulfoxide on Metabolism and Toxicity of Acetaminophen in Mice. ResearchGate. Available at: [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH. Available at: [Link]

  • hERG toxicity assessment: Useful guidelines for drug design. PubMed. Available at: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]

  • Alkylbenzene Sulfonates (ABS) Risk Assessment. Regulations.gov. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

  • Safety Guidelines. ICH. Available at: [Link]

  • (PDF) Brine shrimp lethality assay. ResearchGate. Available at: [Link]

  • Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. Available at: [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. Available at: [Link]

  • Drug Metabolism and Toxicological Mechanisms. MDPI. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • GLP OECD 471 Ames Test. Scantox. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. PubMed. Available at: [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available at: [Link]

  • Lethality Bioassay Using Artemia salina L. JoVE. Available at: [Link]

  • hERG Safety Assay. Creative Bioarray. Available at: [Link]

  • Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. PMC. Available at: [Link]

  • Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains. NIH. Available at: [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. Available at: [Link]

  • Ames test. Wikipedia. Available at: [Link]

  • Metabolic Stability Assay. Creative Biolabs. Available at: [Link]

  • Sulfur. Wikipedia. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Brine Shrimp Lethality Assay of the Aqueous and Ethanolic Extracts of the Selected Species of Medicinal Plants. MDPI. Available at: [Link]

  • Everyday Toxicology – Metabolism. Center for Research on Ingredient Safety. Available at: [Link]

  • Brine Shrimp (Artemia salina Leach.) Lethality Test of Ethanolic Extract from Green Betel (Piper betle Linn). Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

Sources

Navigating the Synthesis and Application of Novel Sulfonylated Anilines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Aniline Scaffold in Medicinal Chemistry

The aniline moiety, a deceptively simple scaffold consisting of an amino group attached to a benzene ring, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, dyes, and polymers.[1] In drug discovery, the aniline core serves as a versatile building block, offering a readily modifiable platform for synthesizing compounds with diverse pharmacological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[2] However, the aniline group is not without its challenges; it is often associated with metabolic instability and potential toxicity, driving a continuous search for novel derivatives and bioisosteric replacements that retain efficacy while improving safety profiles.[3][4] This guide focuses on a specific, yet underexplored, subclass: anilines bearing a methanesulfonylethoxy substituent. Using the hypothetical target molecule, 4-(2-Methanesulfonylethoxy)aniline, we will provide a comprehensive technical overview of its plausible synthesis, predicted properties, and potential applications in drug development, addressing the current landscape of its commercial availability.

Commercial Availability: A Landscape of Scarcity for this compound

A thorough investigation of the current chemical supplier landscape reveals that this compound (CAS Number 239247-45-1) is not a readily available commercial product. Major chemical suppliers and databases do not list this specific compound in their catalogues. This scarcity underscores its status as a novel or niche research chemical.

However, a wide variety of substituted anilines and related precursors are commercially available, which are essential for the custom synthesis of such novel compounds.[1] Researchers seeking to work with this compound would need to undertake its synthesis from more common starting materials. The following table summarizes the availability of key precursors that could be utilized in a plausible synthetic route.

PrecursorTypical Commercial AvailabilityPurityNotes
4-AminophenolReadily Available>98%A common starting material for para-substituted anilines.
2-ChloroethanolReadily Available>99%A key reagent for introducing the ethoxy linker.
Methanesulfonyl chlorideReadily Available>99%The standard reagent for introducing the mesylate group.
4-NitrophenolReadily Available>99%An alternative starting material, requiring a subsequent reduction step.

Proposed Synthesis of this compound: A Step-by-Step Protocol

Given the absence of a commercially available source, a de novo synthesis is required. The following section outlines a logical and experimentally sound synthetic route, broken down into a multi-step process. This proposed synthesis is based on well-established organic chemistry reactions and principles.

Synthetic Strategy Overview

The most direct approach to this compound involves a two-step sequence starting from 4-aminophenol. The first step is an etherification to introduce the 2-hydroxyethoxy side chain, followed by a sulfonylation of the terminal alcohol to yield the desired methanesulfonate ester. An alternative route could begin with 4-nitrophenol, which would necessitate an additional final step to reduce the nitro group to the aniline.

Synthesis_Workflow cluster_0 Proposed Synthetic Route 4-Aminophenol 4-Aminophenol Intermediate_A 4-(2-Hydroxyethoxy)aniline 4-Aminophenol->Intermediate_A Williamson Ether Synthesis Target This compound Intermediate_A->Target Sulfonylation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Hydroxyethoxy)aniline

This step involves a Williamson ether synthesis, a robust and widely used method for forming ethers.

  • Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 equivalents).

  • Addition of Reagent: Stir the suspension at room temperature for 30 minutes, then add 2-chloroethanol (1.1 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction to room temperature and pour it into ice-water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-(2-hydroxyethoxy)aniline.

Step 2: Synthesis of this compound

The final step is the sulfonylation of the primary alcohol of the intermediate.

  • Reaction Setup: Dissolve 4-(2-hydroxyethoxy)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

While experimental data for this compound is not available, its physicochemical properties can be predicted based on its structure. These properties are crucial for its potential application in drug development.

PropertyPredicted Value/CharacteristicImplication in Drug Development
Molecular Weight ~217.25 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[5]
LogP Moderately lipophilicShould exhibit a balance of aqueous solubility and membrane permeability.
Hydrogen Bond Donors/Acceptors Donors: 1 (amine), Acceptors: 4 (ether oxygen, sulfonyl oxygens)The sulfonyl group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[6][7]
Polar Surface Area (PSA) Moderately highInfluences cell permeability and solubility.
Reactivity The aniline nitrogen is nucleophilic and can undergo further reactions. The methanesulfonate is a good leaving group.The aniline moiety can be further functionalized. The methanesulfonate group could potentially act as a reactive handle in certain biological contexts.

Characterization of the synthesized compound would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, S=O, C-O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Development

The structural motifs present in this compound—the substituted aniline and the sulfonyl group—are of significant interest in medicinal chemistry.

The Role of the Sulfonyl Group

The sulfonyl group is a key functional group in a wide range of therapeutic agents.[6] Its inclusion in a molecule can:

  • Enhance Binding Affinity: The sulfonyl group can act as a hydrogen bond acceptor, interacting with biological targets.[7]

  • Improve Physicochemical Properties: It can modulate solubility and metabolic stability.[7]

  • Act as a Bioisostere: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates.[7]

The Substituted Aniline Moiety

Substituted anilines are prevalent in a multitude of approved drugs.[3] They often serve as key pharmacophores that interact with biological targets. However, the aniline group can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and potential toxicity.[4] The specific substitution pattern on the aniline ring is crucial for modulating its electronic properties, metabolic stability, and overall pharmacological profile.

Potential Therapeutic Areas

Given its structural features, this compound could be a valuable intermediate or a starting point for the development of novel therapeutics in areas such as:

  • Oncology: Many kinase inhibitors incorporate substituted aniline scaffolds.[8]

  • Inflammation: The 4-(methylsulfonyl)aniline pharmacophore has been incorporated into non-steroidal anti-inflammatory agents (NSAIDs).[9]

  • Infectious Diseases: Sulfonamides, which contain the SO2N moiety, were among the first effective antibacterial drugs.[10]

Applications cluster_scaffold Key Structural Motifs cluster_apps Potential Therapeutic Areas Target_Molecule This compound Aniline Substituted Aniline Target_Molecule->Aniline Sulfonyl Sulfonyl Group Target_Molecule->Sulfonyl Oncology Kinase Inhibitors Aniline->Oncology Inflammation Anti-inflammatory Agents Sulfonyl->Inflammation Infectious_Diseases Antimicrobials Sulfonyl->Infectious_Diseases

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Methanesulfonylethoxy)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a flexible sulfone-containing ether linkage to an aniline core, is of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a comprehensive guide to the synthesis of this compound from readily available starting materials, detailing a robust and scalable two-step protocol. The presented methodology emphasizes strategic choices for achieving high yield and purity, ensuring the reliability and reproducibility required in a drug development setting.

Synthetic Strategy: A Tale of Two Nucleophiles

The synthesis of this compound presents a classic chemoselectivity challenge. The starting material, 4-aminophenol, possesses two nucleophilic centers: the amino group and the hydroxyl group. To achieve the desired O-alkylation, direct reaction with an alkylating agent would likely result in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, leading to a complex purification process and low yield of the target compound.

To circumvent this, a protection-deprotection strategy is employed. The more nucleophilic amino group is temporarily masked with a protecting group, directing the subsequent alkylation to the hydroxyl group. Following successful O-alkylation, the protecting group is removed to yield the final product. This application note details a highly efficient method utilizing a benzaldehyde-derived imine as the protecting group.[1][2]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Alkylating Agent cluster_1 Step 2: Synthesis of this compound 2-(Methylthio)ethanol 2-(Methylthio)ethanol 2-(Methylsulfonyl)ethanol 2-(Methylsulfonyl)ethanol 2-(Methylthio)ethanol->2-(Methylsulfonyl)ethanol Oxidation 2-(Methylsulfonyl)ethyl tosylate 2-(Methylsulfonyl)ethyl tosylate 2-(Methylsulfonyl)ethanol->2-(Methylsulfonyl)ethyl tosylate Tosylation N-Benzylidene-4-(2-methanesulfonylethoxy)aniline N-Benzylidene-4-(2-methanesulfonylethoxy)aniline 2-(Methylsulfonyl)ethyl tosylate->N-Benzylidene-4-(2-methanesulfonylethoxy)aniline 4-Aminophenol 4-Aminophenol N-Benzylidene-4-aminophenol N-Benzylidene-4-aminophenol 4-Aminophenol->N-Benzylidene-4-aminophenol Protection N-Benzylidene-4-aminophenol->N-Benzylidene-4-(2-methanesulfonylethoxy)aniline O-Alkylation This compound This compound N-Benzylidene-4-(2-methanesulfonylethoxy)aniline->this compound Deprotection

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Alkylating Agent - 2-(Methylsulfonyl)ethyl Tosylate

The first part of the synthesis focuses on preparing a suitable alkylating agent, 2-(methylsulfonyl)ethyl tosylate. This is achieved in two stages: oxidation of 2-(methylthio)ethanol to 2-(methylsulfonyl)ethanol, followed by tosylation.

Step 1.1: Oxidation of 2-(Methylthio)ethanol

The oxidation of the thioether to the corresponding sulfone is a critical transformation. While various oxidizing agents can be employed, hydrogen peroxide in the presence of a catalytic amount of sodium tungstate offers a green and efficient method.

Reaction Mechanism: Sodium tungstate is oxidized by hydrogen peroxide to a peroxotungstate species, which is the active oxidant for the thioether. The reaction proceeds through a sulfoxide intermediate which is further oxidized to the sulfone.

Step 1.2: Tosylation of 2-(Methylsulfonyl)ethanol

To convert the hydroxyl group of 2-(methylsulfonyl)ethanol into a good leaving group for the subsequent Williamson ether synthesis, it is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.

Reaction Mechanism: The base deprotonates the alcohol, and the resulting alkoxide attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion and forming the tosylate ester.

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)ethyl Tosylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometry
2-(Methylthio)ethanol92.1610.0 g0.10851.0 eq
Sodium tungstate dihydrate329.860.71 g0.002160.02 eq
Hydrogen peroxide (30% aq.)34.0124.6 mL0.2172.0 eq
2-(Methylsulfonyl)ethanol124.15(Theoretical: 13.47 g)--
p-Toluenesulfonyl chloride190.6522.8 g0.11951.1 eq
Pyridine79.1017.5 mL0.2172.0 eq
Dichloromethane (DCM)-200 mL--

Procedure:

Step 1.1: Oxidation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)ethanol (10.0 g, 0.1085 mol) and sodium tungstate dihydrate (0.71 g, 0.00216 mol).

  • Cool the flask in an ice bath and slowly add 30% aqueous hydrogen peroxide (24.6 mL, 0.217 mol) dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(methylsulfonyl)ethanol as a viscous oil. The crude product is typically of sufficient purity for the next step.

Step 1.2: Tosylation

  • Dissolve the crude 2-(methylsulfonyl)ethanol in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine (17.5 mL, 0.217 mol) to the solution.

  • Slowly add p-toluenesulfonyl chloride (22.8 g, 0.1195 mol) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by a saturated aqueous solution of sodium bicarbonate (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 2-(methylsulfonyl)ethyl tosylate as a white solid.

Part 2: Synthesis of this compound

This part details the selective O-alkylation of 4-aminophenol using the prepared 2-(methylsulfonyl)ethyl tosylate.

Step 2.1: Protection of the Amino Group

The amino group of 4-aminophenol is protected by reacting it with benzaldehyde to form an imine (Schiff base). This reaction is typically carried out in methanol and is reversible.[1][2]

Reaction Mechanism: The amino group of 4-aminophenol acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. A series of proton transfers and elimination of a water molecule leads to the formation of the N-benzylidene-4-aminophenol.

Step 2.2: O-Alkylation

The protected 4-aminophenol is then subjected to Williamson ether synthesis with 2-(methylsulfonyl)ethyl tosylate in the presence of a base like potassium carbonate.[1][2]

Reaction Mechanism: The base deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile and attacks the carbon atom bearing the tosylate group in an SN2 reaction, displacing the tosylate and forming the ether linkage.

Step 2.3: Deprotection of the Amino Group

The final step is the hydrolysis of the imine protecting group to regenerate the free amino group. This is readily achieved by treatment with a dilute aqueous acid.[1][2]

Reaction Mechanism: The imine is hydrolyzed back to the corresponding amine and aldehyde under acidic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesStoichiometry
4-Aminophenol109.1310.0 g0.09161.0 eq
Benzaldehyde106.129.72 g0.09161.0 eq
Methanol-150 mL--
N-Benzylidene-4-aminophenol197.23(Theoretical: 18.06 g)--
2-(Methylsulfonyl)ethyl tosylate278.3428.1 g0.10081.1 eq
Potassium carbonate (K₂CO₃)138.2125.3 g0.18322.0 eq
Acetone-200 mL--
1 M Hydrochloric acid (HCl)-100 mL--
Dichloromethane (DCM)-200 mL--

Procedure:

Step 2.1: Protection

  • In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.0 g, 0.0916 mol) in methanol (150 mL).

  • Add benzaldehyde (9.72 g, 0.0916 mol) and stir the mixture at room temperature for 1 hour.[2]

  • Remove the solvent under reduced pressure to obtain crude N-benzylidene-4-aminophenol, which can be used in the next step without further purification.

Step 2.2: O-Alkylation

  • To a 500 mL round-bottom flask, add the crude N-benzylidene-4-aminophenol, acetone (200 mL), and potassium carbonate (25.3 g, 0.1832 mol).

  • Add 2-(methylsulfonyl)ethyl tosylate (28.1 g, 0.1008 mol) to the suspension.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-4-(2-methanesulfonylethoxy)aniline.

Step 2.3: Deprotection

  • Dissolve the crude product from the previous step in dichloromethane (100 mL).

  • Add 1 M aqueous HCl (100 mL) and stir the mixture vigorously at room temperature for 2 hours.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Expertise & Experience: Rationale Behind the Protocol

The choice of a benzaldehyde-derived imine as a protecting group is based on its ease of formation and, critically, its facile cleavage under mild acidic conditions that do not affect the newly formed ether linkage or the sulfone moiety.[1][2] The use of potassium carbonate as the base in the Williamson ether synthesis is advantageous due to its low cost, moderate basicity which minimizes side reactions, and ease of removal by filtration. Acetone is selected as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

This protocol is designed to be self-validating through the use of standard and reliable reactions. Each step can be monitored by TLC, allowing for clear determination of reaction completion. The purification methods employed are standard in organic synthesis and are effective in isolating the desired product in high purity.

Trustworthiness: A Self-Validating System

The reliability of this synthetic protocol is grounded in well-established and widely practiced organic transformations. The protection-alkylation-deprotection sequence for selective O-alkylation of aminophenols is a cornerstone of synthetic organic chemistry.[1][2] The progress of each reaction can be unequivocally tracked using TLC analysis by comparing the reaction mixture to the starting materials and a reference standard of the expected product. The final product's identity and purity should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry, ensuring the integrity of the synthesized material.

Visualization of the Synthetic Pathway

Detailed_Synthesis start1 2-(Methylthio)ethanol step1_1 H₂O₂, Na₂WO₄ 2-(Methylsulfonyl)ethanol start1->step1_1 step1_2 TsCl, Pyridine 2-(Methylsulfonyl)ethyl tosylate step1_1->step1_2 step2_2 K₂CO₃, Acetone N-Benzylidene-4-(2-methanesulfonylethoxy)aniline step1_2->step2_2 Alkylating Agent start2 4-Aminophenol step2_1 Benzaldehyde, MeOH N-Benzylidene-4-aminophenol start2->step2_1 step2_1->step2_2 step2_3 1M HCl This compound step2_2->step2_3 final_product This compound step2_3->final_product

Caption: Step-by-step synthesis of this compound.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

Sources

analytical methods for 4-(2-Methanesulfonylethoxy)aniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Characterization of 4-(2-Methanesulfonylethoxy)aniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and characterization of this compound, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. By integrating chromatographic, spectroscopic, and thermal analysis techniques, this guide establishes a robust, self-validating framework for ensuring the identity, purity, and stability of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aniline derivative incorporating both an ether linkage and a sulfone functional group. Its structural motifs make it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of a primary amine, a sulfone, and an aromatic ring dictates its chemical reactivity and physical properties.

The rigorous characterization of such intermediates is a cornerstone of modern drug development. Ensuring the unambiguous identification and high purity of starting materials is critical for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This application note presents a multi-faceted analytical strategy to provide a complete profile of this compound.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is optimal, leveraging the compound's moderate polarity for effective separation from potential impurities.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides strong retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. Acetonitrile is a common organic modifier that effectively elutes compounds of moderate polarity from a C18 column. A buffer, such as 0.1% formic acid or phosphoric acid, is used to protonate the aniline's amino group, leading to sharper, more symmetrical peaks by minimizing tailing.[3]

  • Detection: The aromatic nature of the aniline ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor the analyte at its wavelength of maximum absorbance (λmax), typically around 210-254 nm for aniline derivatives, while also providing spectral information for peak purity analysis.[3][4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis A Prepare Mobile Phase A (e.g., 0.1% H₃PO₄ in H₂O) D Filter and Degas All Solutions A->D B Prepare Mobile Phase B (e.g., Acetonitrile) B->D C Prepare Analyte Solution (1 mg/mL in Diluent) C->D E Equilibrate Column (Initial Mobile Phase Conditions) D->E F Inject Sample E->F G Run Gradient Separation F->G H Detect with PDA G->H I Integrate Chromatogram H->I J Calculate Purity (% Area Normalization) I->J K Assess Peak Purity (PDA Spectral Analysis) J->K Thermal_Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Analyte Sample (5-10 mg) DSC_Run Heat under N₂ (e.g., 10 °C/min) Sample->DSC_Run TGA_Run Heat under N₂ or Air (e.g., 10 °C/min) Sample->TGA_Run DSC_Result Detect Melting Point (Endotherm) DSC_Run->DSC_Result TGA_Result Measure Mass Loss vs. Temp (Decomposition Profile) TGA_Run->TGA_Result

Sources

Application Note: High-Throughput Characterization of Aniline and Its Derivatives by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline and its derivatives are foundational chemical intermediates in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1] Their potential toxicity and environmental persistence necessitate robust, sensitive, and selective analytical methods for their characterization and quantification.[2][3][4] This application note provides a comprehensive guide with detailed protocols for the analysis of aniline derivatives using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation and derivatization to instrument parameter optimization, providing researchers, scientists, and drug development professionals with a field-proven framework for reliable analysis.

Introduction: The Analytical Challenge of Aniline Derivatives

Aniline derivatives encompass a wide range of compounds with varying polarities, volatilities, and thermal stabilities. This chemical diversity presents a significant analytical challenge. While HPLC is often favored for its ability to analyze many of these polar compounds directly, GC-MS provides unparalleled separation efficiency and definitive identification through mass fragmentation patterns.[1][4] The choice between these techniques is dictated by the specific analyte, the sample matrix, and the required level of sensitivity and confirmation. This guide will explore protocols for both, enabling laboratories to select and implement the optimal workflow for their needs.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is an excellent technique for analyzing aniline derivatives, particularly because it can often be performed without a chemical derivatization step, which is frequently required for GC analysis.[2][4] This direct approach simplifies sample preparation and reduces analysis time. Reversed-phase chromatography using a C18 stationary phase is the most common and effective separation mode.

Causality in Method Development: Why HPLC Works Well
  • No Derivatization Needed: The primary advantage of HPLC for anilines is the ability to analyze these polar and often thermolabile compounds in their native form. This avoids the time-consuming and potentially error-prone derivatization steps common in GC.[2][4]

  • Matrix Compatibility: HPLC is highly compatible with aqueous sample matrices. With appropriate sample preparation, such as Solid-Phase Extraction (SPE), high sensitivity can be achieved even in complex environmental water samples.[2][4]

  • Detector Selection: The aromatic nature of aniline derivatives makes them strong absorbers of ultraviolet (UV) light, making UV-Vis detectors a simple and robust choice for quantification.[5] For enhanced sensitivity and selectivity, pre-column derivatization with a fluorogenic reagent can be employed, followed by fluorescence detection.[6]

Sample Preparation for HPLC Analysis

The goal of sample preparation is to extract the analytes of interest from the sample matrix and concentrate them to a level suitable for detection.

  • Liquid-Liquid Extraction (LLE): A traditional method suitable for extracting anilines from aqueous samples. The pH of the sample is typically adjusted to be basic to ensure the anilines are in their neutral, more organic-soluble form.

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that offers higher recovery and cleaner extracts. On-line SPE systems can be fully automated, providing excellent reproducibility and high throughput for trace analysis in environmental waters.[2][4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) or LLE Sample->SPE Elute Elution & Concentration SPE->Elute Inject HPLC Injection Elute->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantification vs. Calibration Curve Chromatogram->Quantify Report Final Report Quantify->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extract LLE or ASE Sample->Extract Concentrate Concentrate Extract Extract->Concentrate Deriv Derivatization (Optional) e.g., Acylation Concentrate->Deriv Inject GC Injection Concentrate->Inject Direct Analysis Deriv->Inject If Performed Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry (Scan or SIM) Separate->Detect TIC Total Ion Chromatogram Detect->TIC Identify Mass Spectral Library Identification TIC->Identify Quantify Quantification Identify->Quantify

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Application Note: Strategic Derivatization of 4-(2-Methanesulfonylethoxy)aniline for Screening in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries. This application note provides a detailed guide for the strategic derivatization of 4-(2-Methanesulfonylethoxy)aniline, a scaffold featuring a reactive primary amine for chemical modification and a methanesulfonyl group, a moiety known to improve physicochemical properties such as solubility and metabolic stability.[1] We present validated protocols for creating amide and sulfonamide derivatives, chosen for their high reaction efficiency and the established biological relevance of the resulting functionalities.[2] Furthermore, we provide comprehensive, step-by-step protocols for evaluating these novel derivatives in two fundamental biological assays: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. This integrated guide is designed for researchers in drug discovery, enabling a seamless workflow from chemical synthesis to biological evaluation.

Introduction: The Rationale for Derivatization

In the landscape of modern drug discovery, the generation of novel chemical entities with desired biological activities is paramount. The process often begins with a core molecular scaffold that is systematically modified to explore the structure-activity relationship (SAR). This compound presents an ideal starting point for such an exploration.

  • The Aniline Moiety: The primary aromatic amine is a highly versatile functional group, readily participating in a variety of robust chemical reactions.[3] Its nucleophilicity allows for straightforward derivatization, making it a privileged starting point for library synthesis.[4]

  • The Methanesulfonylethoxy Group: The sulfone functional group is a common feature in approved pharmaceuticals.[5] Its inclusion is a strategic choice in drug design to reduce lipophilicity, enhance aqueous solubility, and improve metabolic stability, as it is resistant to common metabolic pathways.[1]

This guide focuses on two high-yield, well-established derivatization pathways—acylation and sulfonylation—to generate libraries of amides and sulfonamides. These derivatives will then be subjected to rigorous biological testing to identify potential lead compounds.

Derivatization Strategies and Protocols

The primary amino group of this compound is the principal site for derivatization. The following protocols detail general methods that can be adapted by substituting various acyl chlorides, sulfonyl chlorides, or carboxylic acids to generate a diverse chemical library.

General Workflow for Derivatization

The overall strategy involves parallel synthesis, where the core aniline is reacted with a panel of diverse building blocks (R-COCl or R-SO₂Cl) to rapidly generate a library of final compounds for screening.

G cluster_0 Synthesis Core cluster_1 Downstream Processing Aniline This compound Reaction Parallel Synthesis (Acylation or Sulfonylation) Aniline->Reaction Reagents Diverse Building Blocks (Acyl Chlorides, Sulfonyl Chlorides) Reagents->Reaction Library Derivative Library (Amides, Sulfonamides) Reaction->Library Purification Purification (e.g., Chromatography) Library->Purification QC Quality Control (LC-MS, NMR) Purification->QC Screening Biological Assays QC->Screening

Figure 1: General workflow from starting material to biological screening.

Protocol 2.1: Synthesis of Amide Derivatives via Acylation

This protocol describes the reaction of the aniline with an acyl chloride. This is a highly efficient method for forming a stable amide bond.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: TEA acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline. Cooling the reaction controls the exothermic nature of the acylation.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess TEA, while the bicarbonate wash removes unreacted acyl chloride and any remaining acid. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

Protocol 2.2: Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[2][6]

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., dansyl chloride, tosyl chloride)

  • Anhydrous Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Causality: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-18 hours at room temperature. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold 1M HCl. This will precipitate the crude product and neutralize the pyridine.

  • Extract the aqueous mixture three times with Ethyl Acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude solid by flash chromatography or recrystallization to obtain the pure sulfonamide derivative.

Parameter Acylation (Amide Synthesis) Sulfonylation (Sulfonamide Synthesis)
Reagent Acyl Chloride (R-COCl)Sulfonyl Chloride (R-SO₂Cl)
Base TriethylaminePyridine
Typical Solvent Dichloromethane (DCM)Pyridine
Reaction Time 2-4 hours12-18 hours
Product AmideSulfonamide

Application in Biological Assays

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. We present protocols for two widely used assays in early-stage drug discovery.

Protocol 3.1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

Rationale: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Many kinase inhibitors are aniline derivatives, making this a primary assay for this compound class.[7] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8] Inhibition is observed as a decrease in luminescence.

G cluster_0 Kinase Reaction cluster_1 Detection Step 1 cluster_2 Detection Step 2 start Kinase + Substrate + ATP + Test Compound reaction Incubate (Kinase phosphorylates substrate) start->reaction products Phospho-substrate + ADP reaction->products adp_glo_reagent Add ADP-Glo™ Reagent products->adp_glo_reagent atp_depletion Terminate Kinase Reaction Deplete remaining ATP adp_glo_reagent->atp_depletion detection_reagent Add Kinase Detection Reagent atp_depletion->detection_reagent adp_to_atp Convert ADP to ATP detection_reagent->adp_to_atp light Luciferase generates light (proportional to ADP) adp_to_atp->light readout Measure Luminescence light->readout G cluster_0 Cell Treatment cluster_1 Assay Readout cluster_2 Cell States seed Seed cells in 96-well plate adhere Allow cells to adhere (24 hours) seed->adhere treat Add serially diluted test compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Resazurin Reagent incubate->add_reagent incubate_reagent Incubate 1-4 hours add_reagent->incubate_reagent readout Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_reagent->readout live Live Cells (Metabolically Active) reagent Resazurin (Blue, non-fluorescent) live->reagent dead Dead Cells (Inactive) product Resorufin (Pink, fluorescent) reagent->product Reduction

Figure 3: Workflow for a cell-based cytotoxicity assay using resazurin.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7). [9]* Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Resazurin sodium salt solution.

  • Clear-bottom, black-walled 96-well cell culture plates.

  • Incubator (37 °C, 5% CO₂), hemocytometer, fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Self-Validation: A row of wells should contain medium only (no cells) to serve as a background control.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Return the plate to the incubator for 48-72 hours. The duration should be sufficient to observe effects on proliferation (typically 2-3 cell doubling times).

  • Assay Readout: Add 10 µL of the resazurin solution to each well.

  • Incubate: Return the plate to the incubator for 1-4 hours. The incubation time depends on the metabolic activity of the cell line.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold. By following these detailed protocols, researchers can efficiently generate libraries of amides and sulfonamides and screen them for potential kinase inhibition and cellular cytotoxicity. The data generated from these assays will form the basis of an initial structure-activity relationship, guiding the next phase of drug discovery: hit-to-lead optimization. Promising, potent, and non-toxic hits can be further developed by exploring a wider range of chemical modifications to improve their pharmacological properties.

References

  • Dym-Hincapie, N., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Al-Ghorbani, M., et al. biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.
  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. ResearchGate.
  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline 98 102-50-1. Sigma-Aldrich.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.
  • Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. ACS Publications.
  • PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. PubMed.
  • NIH. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. National Institutes of Health.
  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI.
  • NIH. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Institutes of Health.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Wikipedia. (n.d.). Aniline. Wikipedia.
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • Google Patents. (n.d.). US8076376B2 - Aniline sulfonamide derivatives and their uses. Google Patents.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • PubChem. (n.d.). 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline | C11H13NO3S. PubChem.
  • PubMed. (n.d.). [Determination of anilines in environmental water samples by simultaneous derivatization and ultrasound assisted emulsification microextraction combined with gas chromatography-flame ionization detectors]. PubMed.
  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI.
  • protocols.io. (2023). In vitro kinase assay. protocols.io.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline | 461-82-5. ChemicalBook.
  • Preprints.org. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI.
  • Sigma-Aldrich. (n.d.). Aniline-based catalysts as promising tools to improve analysis of carbonyl compounds through derivatization techniques: preliminary results using dansylacetamidooxyamine derivatization and LC-fluorescence.. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-(2-Methanesulfonylethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Methanesulfonylethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate and aiming to optimize their synthetic protocols for higher yield and purity. As a key building block in the synthesis of various pharmaceutical agents, including kinase inhibitors like Lapatinib, mastering its preparation is crucial.[1][2][3][4]

This document moves beyond a simple recitation of steps. It delves into the mechanistic principles, provides actionable troubleshooting advice for common experimental hurdles, and presents detailed, field-tested protocols. Our goal is to empower you with the scientific understanding needed to not only replicate a procedure but to intelligently refine it for your specific laboratory context.

Section 1: Synthesis Overview and Mechanistic Considerations

The most prevalent and direct method for synthesizing this compound is through the Williamson ether synthesis. This involves the O-alkylation of 4-aminophenol with a suitable electrophile, typically 2-(methylsulfonyl)ethyl methanesulfonate or a similar derivative with a good leaving group.

The primary challenge in this synthesis is achieving high selectivity for O-alkylation over the competing N-alkylation of the aniline's amino group.

Reaction_Scheme cluster_reactants Reactants cluster_products Potential Products aminophenol 4-Aminophenol conditions Base (K₂CO₃) Solvent (DMF) Heat (e.g., 80-90 °C) alkylating_agent 2-(Methylsulfonyl)ethyl Methanesulfonate main_product TARGET This compound conditions->main_product O-Alkylation (Desired Pathway) byproduct BYPRODUCT N-Alkylated Impurity conditions->byproduct N-Alkylation (Competing Pathway)

Caption: General reaction scheme for the synthesis of this compound.

The key to maximizing yield lies in exploiting the difference in acidity between the phenolic proton (pKa ≈ 10) and the anilinic protons (pKa ≈ 30). By using a base that is strong enough to deprotonate the phenol to form the highly nucleophilic phenoxide ion, but not strong enough to significantly deprotonate the amine, we can selectively drive the reaction toward the desired O-alkylated product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why?

A: Potassium carbonate (K₂CO₃) is the most commonly recommended base for this synthesis. It provides a significant advantage in selectivity.

  • Expertise & Causality: K₂CO₃ is a moderately strong base. In a polar aprotic solvent like DMF, it is effective at deprotonating the acidic phenolic hydroxyl group of 4-aminophenol to generate the potassium phenoxide intermediate. This phenoxide is the active nucleophile for the desired O-alkylation. Crucially, K₂CO₃ is generally not strong enough to deprotonate the less acidic amino group, thus minimizing the formation of the competing N-alkylated byproduct. Using stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can lead to reduced selectivity and the formation of more impurities.

Q2: Which solvent is most suitable for this synthesis?

A: Polar aprotic solvents are the best choice. Dimethylformamide (DMF) is highly effective, with alternatives including Dimethyl sulfoxide (DMSO) and Acetonitrile (MeCN).

  • Expertise & Causality: These solvents are ideal for S_N2 reactions like the Williamson ether synthesis for several reasons. They effectively solvate the potassium cation of the base and the intermediate phenoxide, enhancing the nucleophilicity of the phenoxide. Furthermore, they do not possess acidic protons that can interfere with the base or the nucleophile. The choice among them may depend on the desired reaction temperature, as DMF and DMSO allow for higher temperatures than acetonitrile, which can be necessary to drive the reaction to completion.

Q3: How critical is temperature control to the yield?

A: Temperature control is a critical parameter for both reaction rate and selectivity. A typical temperature range is 80-100 °C.

  • Expertise & Causality: While higher temperatures increase the reaction rate, excessively high temperatures (>110 °C) can provide enough energy to overcome the activation barrier for the undesired N-alkylation pathway, leading to a decrease in product purity and yield. The optimal temperature is a balance: high enough for a reasonable reaction time (4-8 hours) but low enough to maintain high O-alkylation selectivity. It is imperative to monitor the reaction's progress via Thin Layer Chromatography (TLC) to avoid prolonged heating once the 4-aminophenol has been consumed.

Q4: Is it necessary to protect the amine group before alkylation?

A: While protecting the amine group (e.g., via acetylation) is a valid strategy to ensure exclusive O-alkylation, it is often not necessary and adds two steps (protection and deprotection) to the overall synthesis, which can lower the overall yield and increase costs.[5][6] A well-optimized, one-pot reaction using the correct base and solvent system, as described here, typically provides sufficient selectivity, making a protection strategy redundant for most applications.

Section 3: Troubleshooting Guide for Low Yield

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis.

Problem Observed Potential Root Cause Recommended Corrective Action & Scientific Rationale
Low or No Conversion of Starting Material 1. Reagent Quality: Moisture in solvents (DMF) or 4-aminophenol; degraded alkylating agent.Action: Use anhydrous DMF. Dry 4-aminophenol in a vacuum oven before use. Verify the purity of the alkylating agent. Rationale: Water will react with the base and quench the phenoxide nucleophile, halting the reaction.
2. Insufficient Base: Incorrect stoichiometry or inactive base.Action: Use 1.5-2.0 equivalents of finely ground, anhydrous K₂CO₃. Rationale: A molar excess of base is required to drive the deprotonation equilibrium forward and neutralize the methanesulfonic acid byproduct. Grinding the base increases its surface area and reactivity.
Significant N-Alkylated Byproduct Formation 1. Reaction Temperature Too High: Excessive heat favoring the less selective pathway.Action: Reduce the reaction temperature to 80-85 °C and increase the reaction time. Monitor closely with TLC. Rationale: N-alkylation has a higher activation energy. Lowering the temperature disproportionately slows this undesired reaction compared to the desired O-alkylation.
2. Incorrect Base Choice: Use of a base that is too strong (e.g., NaH, NaOH).Action: Switch to potassium carbonate (K₂CO₃). Rationale: As discussed in the FAQ, K₂CO₃ provides the best balance of reactivity and selectivity for deprotonating the phenolic -OH over the -NH₂ group.
Difficult Product Isolation / Oily Product 1. Incomplete Reaction: Presence of unreacted starting materials can inhibit crystallization.Action: Before workup, ensure the reaction has gone to completion via TLC. If not, continue heating or add slightly more base/alkylating agent. Rationale: Impurities disrupt the crystal lattice formation, often resulting in an oil.
2. Improper Workup: Residual DMF or incorrect pH during extraction.Action: Ensure the product is fully precipitated by adding a sufficient volume of water. Wash the crude solid thoroughly with water to remove DMF and salts. Rationale: DMF is water-miscible. A thorough aqueous wash is essential for its removal.
3. Suboptimal Crystallization Solvent: Action: Use isopropanol or an ethanol/water mixture for recrystallization. Start with a hot, saturated solution and allow it to cool slowly. Scratching the flask or adding a seed crystal can induce crystallization.[7] Rationale: The ideal solvent will dissolve the compound when hot but have low solubility for it when cold, allowing for high recovery of pure crystals.
Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete assess Assess Crude Product (Yield & TLC Purity) start->assess success High Yield & Purity (>85%) assess->success OK problem Problem Identified assess->problem Issue Found low_conversion Low Conversion? problem->low_conversion fix_reagents Action: Use Anhydrous Reagents Check Base Stoichiometry low_conversion->fix_reagents Yes n_alkylation High N-Alkylation? low_conversion->n_alkylation No retry Re-run Synthesis fix_reagents->retry fix_conditions Action: Lower Temperature (80-85°C) Confirm K₂CO₃ as Base n_alkylation->fix_conditions Yes isolation_issue Purification Difficulty? n_alkylation->isolation_issue No fix_conditions->retry fix_purification Action: Ensure Complete Rxn Thorough Aqueous Wash Recrystallize from IPA/EtOH isolation_issue->fix_purification Yes fix_purification->retry

Sources

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of purifying substituted anilines. As a foundational structural motif in pharmaceuticals, agrochemicals, and materials science, the purity of anilines is paramount to successful research and development. However, their inherent basicity, susceptibility to oxidation, and varied substituent effects present unique and often frustrating purification challenges.

This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore the causal links between the properties of your specific aniline and the optimal purification strategy, ensuring robust and reproducible results.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses the most common issues encountered during the purification of substituted anilines in a direct question-and-answer format.

Q1: My aniline streaks severely on a silica gel TLC plate and column, leading to poor separation. What's happening and how do I fix it?

A: This is the most frequent challenge and stems from the fundamental acid-base interaction between the basic aniline and the acidic surface of silica gel. The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to "stick" to the stationary phase, resulting in elongated spots (streaking or tailing) and poor resolution.

Causality: The strength of this interaction is directly related to the basicity (pKa) of your aniline. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen, making the aniline more basic and exacerbating the streaking. Conversely, electron-withdrawing groups (e.g., nitro, halides) decrease basicity, which can sometimes lessen, but not eliminate, the issue.[1][2]

Solutions:

  • Use a Basic Eluent Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. The TEA is a stronger base than most anilines and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[3][4]

    • Ammonia: For more polar systems, using a solution of 7N ammonia in methanol (typically 1-5%) as part of the mobile phase can be highly effective.

  • Switch to an Alternative Stationary Phase: If basic modifiers are incompatible with your molecule or fail to resolve the issue, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a less acidic support and is often an excellent alternative for purifying basic compounds.[5]

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups, providing a less interactive surface for basic analytes and often yield excellent peak shapes without mobile phase modifiers.[6]

Q2: My purified aniline is a dark reddish-brown oil/solid. What causes this discoloration and how can I obtain a colorless product?

A: The characteristic dark color of aged or impure anilines is almost always due to air oxidation.[7] The amino group is highly susceptible to oxidation, which forms highly colored, often polymeric, impurities like p-benzoquinone and other complex structures.[8] This process can occur during the reaction, work-up, or purification itself.

Solutions:

  • Vacuum Distillation with Zinc Dust: For liquid anilines, distillation is highly effective. Adding a small amount of zinc dust to the distilling flask can help reduce some of the colored oxidized impurities back to the aniline, yielding a colorless distillate.[7] Always perform distillations of anilines under reduced pressure to avoid thermal decomposition.

  • Activated Carbon Treatment (Decolorization): Dissolve your crude or colored aniline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (typically 1-5% by weight) of activated carbon, stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The activated carbon adsorbs the highly conjugated, colored impurities.

  • Preventative Measures: The best solution is prevention.

    • Inert Atmosphere: Handle anilines under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating.

    • Storage: Store purified anilines in amber vials under an inert atmosphere and in a freezer to slow the rate of oxidation.

Q3: I'm trying to remove a non-basic impurity (e.g., unreacted nitrobenzene) that has a very similar Rf to my aniline product. How can I separate them?

A: This is a classic scenario where leveraging the basicity of the aniline is far more effective than relying on chromatography alone. The solution is a liquid-liquid acid-base extraction.

Causality: By washing an ethereal or ethyl acetate solution of your crude product with an aqueous acid (e.g., 1M HCl), you can protonate the basic aniline. This forms an anilinium salt, which is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities, like nitrobenzene, will remain in the organic phase.

Solution Workflow:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Transfer to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.[3][9]

  • Combine the aqueous layers. The desired aniline is now in this aqueous phase as its hydrochloride salt. The unwanted neutral impurity is in the organic phase, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This neutralizes the anilinium salt, causing the free aniline to precipitate or form an oil.

  • Extract the free aniline back into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified aniline.

This entire workflow is visualized in the diagram below.

Q4: My aniline appears to be decomposing on the silica gel column, resulting in new spots on TLC and low recovery. What should I do?

A: If your aniline is sensitive to acid, the silica gel itself can act as a catalyst for decomposition.[5] This is common for anilines with acid-labile functional groups (e.g., acetals, Boc-protecting groups) or certain steric arrangements that promote elimination or rearrangement reactions.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent that contains 1-2% triethylamine. Let this stand for about an hour before packing the column. This pre-neutralizes the most acidic sites.

  • Use an Alternative Purification Method: If the molecule is too sensitive, avoid chromatography altogether.

    • Recrystallization: If your product is a solid, recrystallization is an excellent, non-destructive alternative.[10] It can be particularly effective to first form a salt (e.g., aniline hydrochloride), recrystallize the salt to a high purity, and then liberate the free base.[7]

    • Acid-Base Extraction: As described in Q3, this method avoids contact with solid supports and is ideal for removing neutral or acidic impurities from acid-sensitive anilines.

  • Protecting Group Strategy: For particularly valuable or sensitive substrates in a multi-step synthesis, consider protecting the aniline as a carbamate (e.g., Boc or Cbz).[11][12] These groups reduce the basicity and nucleophilicity of the aniline, making the compound much less reactive and easier to purify via standard silica gel chromatography. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q: How does the pKa of my substituted aniline influence my purification strategy?

The pKa is a direct measure of the aniline's basicity and is the single most important chemical property to consider.[2]

  • High pKa (More Basic): Aniline, Toluidines (pKa ~4.5-5.1). These compounds will interact very strongly with silica gel, making basic modifiers essential for chromatography. They are excellent candidates for acid-base extraction as they form salts readily.

  • Low pKa (Less Basic): Nitroanilines, Chloroanilines (pKa < 4.0). While less basic, they often still streak on silica without modifiers.[1] Acid-base extraction is still viable, but you may need a stronger acid to ensure complete protonation.

Q: When is it better to use distillation over chromatography?

Distillation is preferable when:

  • Your substituted aniline is a liquid with a reasonable boiling point (<250 °C at atmospheric pressure). Vacuum distillation can be used for higher-boiling compounds.

  • The main impurities are non-volatile (e.g., inorganic salts, polymeric tars) or have a significantly different boiling point (>30 °C difference) from your product.[13]

  • You are working on a large scale (>10 g), where chromatography becomes less practical.

Q: When should I consider using a protecting group like Boc?

Use a protecting group when:

  • The aniline nitrogen is interfering with a subsequent chemical reaction (e.g., acting as a nucleophile when you want another part of the molecule to react).

  • The aniline is exceptionally sensitive to the purification conditions (e.g., highly acid-labile).

  • You have multiple basic sites on your molecule, and you need to differentiate them.

  • Despite all other strategies, you cannot achieve separation via chromatography due to the basicity of the amine.[12]

Data Tables for Quick Reference

Table 1: pKa Values of Common Substituted Anilines
Substituted AnilineSubstituentPositionpKa of Conjugate AcidBasicity vs. Aniline
Aniline-H-4.63Reference
4-Methoxyaniline-OCH₃para5.34More Basic
4-Methylaniline-CH₃para5.08More Basic
4-Chloroaniline-Clpara4.15Less Basic
4-Nitroaniline-NO₂para1.00Much Less Basic
2-Nitroaniline-NO₂ortho-0.26Much Less Basic

Data compiled from authoritative sources. The pKa dictates the ease of salt formation and interaction with silica gel.[1][2][14]

Table 2: Common Impurities and Their Origins
Impurity ClassSpecific ExamplesCommon OriginRecommended Removal Method
Unreacted Starting MaterialsNitroarenes, PhenolsIncomplete reactionAcid-Base Extraction, Chromatography
Over-reaction ProductsN-alkylated or N-acylated anilinesReaction with alkyl/acyl halidesChromatography
Side-Reaction ProductsIsomeric anilines, coupling productsNon-specific reactionsChromatography, Recrystallization
Oxidation/DegradationQuinones, Polymeric tarsAir exposure, heatCarbon Treatment, Distillation[8]
Reagents/SolventsWater, Benzene, CyclohexylamineSynthesis/Work-upDistillation, Drying (Na₂SO₄)[13][15]

Key Purification Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (approx. 1 g) in 50 mL of ethyl acetate.

  • Acidic Wash: Transfer the solution to a 250 mL separatory funnel. Add 25 mL of 1M HCl (aq) and shake vigorously for 1 minute. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat this step two more times.

  • Neutral Wash (Optional): Wash the organic layer (which contains neutral/acidic impurities) with 25 mL of brine, dry it, and concentrate it to analyze the impurities if desired.

  • Basification: Combine the three aqueous extracts in a flask and cool in an ice-water bath. While stirring, slowly add 5M NaOH (aq) dropwise until the pH is >10 (check with pH paper). A precipitate or oil should form.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated aniline with 30 mL of ethyl acetate. Drain the organic layer and repeat the extraction two more times.

  • Final Steps: Combine the organic extracts, wash with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified aniline.

Protocol 2: Flash Chromatography with Triethylamine (TEA)
  • Eluent Preparation: Prepare your chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). To this solvent mixture, add 1% triethylamine by volume (e.g., 10 mL of TEA for every 990 mL of eluent).

  • Sample Loading: Dissolve your crude aniline in a minimal amount of dichloromethane or the prepared eluent. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better results.

  • Column Packing: Pack the column using the TEA-modified eluent. Ensure the column is packed evenly without air bubbles.

  • Elution: Load the sample and elute the column with the TEA-modified eluent, collecting fractions and monitoring by TLC. The addition of TEA should result in symmetrical spots and improved separation.[3]

Visual Workflows & Logic Diagrams

Purification_Decision_Tree start Crude Substituted Aniline tlc Analyze by TLC & Check Solubility start->tlc main_issue What is the main issue? tlc->main_issue streaking Severe Streaking / Tailing main_issue->streaking Poor Peak Shape coelution Co-elution with Neutral/Acidic Impurity main_issue->coelution Similar Rf color Dark Color (Red/Brown) main_issue->color Discoloration solid Product is a Solid main_issue->solid Physical State sol_streaking Flash Chromatography with TEA or NH3 modifier OR Switch to Alumina streaking->sol_streaking sol_coelution Perform Acid-Base Extraction coelution->sol_coelution sol_color 1. Activated Carbon Treatment 2. Vacuum Distillation color->sol_color sol_solid Consider Recrystallization solid->sol_solid

Caption: Decision tree for selecting a primary purification method.

Acid_Base_Extraction cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (H₂O) start Crude Mixture: Aniline (B) + Impurity (N) org1 Aniline (B) + Impurity (N) start->org1 op1 Wash with 1M HCl org1->op1 org2 Impurity (N) final_product Purified Aniline (B) aq1 Anilinium Salt (BH+) + HCl op2 Basify with NaOH aq1->op2 aq2 Aniline (B) + NaCl op3 Extract with EtOAc aq2->op3 op1->org2 Organic Layer op1->aq1 Aqueous Layer op2->aq2 op3->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Mickler, F., et al. (2021). Aniline purification process.
  • Wojcieszenko, J., et al. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

  • Gemoets, H. P. L., et al. (2016). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2014). Purify and dry aniline? r/chemistry on Reddit. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • ResearchGate Discussion. (2014). How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • Mickler, F., et al. (2020). Aniline purification method.
  • Al-Qaisi, A. Q., et al. (2015). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Chemistry Stack Exchange Discussion. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Wikipedia. Aniline. Wikipedia. [Link]

  • ACS Publications. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate Discussion. (2014). Does aniline stick in columns during column chromatography? ResearchGate. [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. JERAS. [Link]

  • RSC Publishing. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • ACS Publications. (1999). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. [Link]

  • National Institutes of Health (NIH). (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Science Advances. [Link]

  • Cram. Recrystallization Of Acetanilide From Aniline. Cram.com. [Link]

  • Ataman Kimya. ANILINE. Ataman Kimya. [Link]

  • PubMed. (1981). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of Chromatography. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

  • ResearchGate. (2012). Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate. [Link]

  • StudyGuides.com. Aniline - Study Guide. StudyGuides.com. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Teledyne Labs. (2023). Purification of simple carbohydrates with flash chromatography. Teledyne ISCO. [Link]

  • MDPI. (2022). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Separations. [Link]

  • Veeprho. Aniline Impurities and Related Compound. Veeprho. [Link]

  • ResearchGate. (2008). Computation of p K a Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • National Institutes of Health (NIH). (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Google Patents. (1992). Process of preparing substituted anilines.
  • University of California, Davis. Recrystallization and Crystallization. UC Davis Chem Dept. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-Methanesulfonylethoxy)aniline. The formation of this molecule, a key intermediate in various synthetic applications, is often complicated by a series of predictable yet challenging side reactions. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles, to help you optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

Overview of the Primary Synthetic Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkylating agent, such as 2-(methylsulfonyl)ethyl methanesulfonate, by the phenoxide of 4-aminophenol.[1][2] The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group.

Caption: The intended Williamson ether synthesis pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Q1: My reaction yield is low and TLC analysis shows multiple byproducts. What are the most likely side reactions?

A1: The primary cause of low yield and product impurity is the presence of two nucleophilic sites on the 4-aminophenol starting material (the hydroxyl oxygen and the amino nitrogen) and the potential for the alkylating agent to undergo elimination. The three most common side reactions are:

  • N-Alkylation: The amino group competes with the phenoxide, attacking the alkylating agent to form the isomeric impurity N-(2-methylsulfonylethyl)-4-aminophenol.

  • Di-Alkylation: If excess alkylating agent is used or reaction conditions are too harsh, both the oxygen and nitrogen atoms can be alkylated, yielding N,O-bis(2-methylsulfonylethyl)aniline.[3]

  • Elimination (E2 Reaction): The alkoxide/phenoxide is a base that can abstract a proton from the carbon adjacent to the leaving group on the alkylating agent, leading to the formation of methyl vinyl sulfone. This is a classic competing pathway in Williamson ether syntheses.[2][4]

Side_Reactions reactants 4-Aminophenol + Alkylating Agent O_Alk Desired Product (O-Alkylation) reactants->O_Alk SN2 on Oxygen (Desired) N_Alk N-Alkylation Impurity reactants->N_Alk SN2 on Nitrogen (Competing) Elim Elimination Product (Methyl Vinyl Sulfone) reactants->Elim E2 Reaction (Base-promoted) Di_Alk Di-Alkylation Impurity O_Alk->Di_Alk + Alkylating Agent N_Alk->Di_Alk + Alkylating Agent

Caption: Competing reaction pathways in the synthesis.

Q2: How can I improve the selectivity for O-alkylation over the competing N-alkylation?

A2: Achieving high selectivity is the central challenge. The strategy hinges on exploiting the difference in acidity between the phenolic proton (-OH) and the amine protons (-NH₂). The phenolic proton is significantly more acidic. Therefore, careful selection of the base, stoichiometry, and reaction conditions is critical.

  • Mechanism Insight: A base will preferentially deprotonate the most acidic proton. Using a base that is strong enough to deprotonate the phenol but not excessively strong will generate the phenoxide nucleophile while leaving the less nucleophilic amine group largely protonated.

  • Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Base Selection Use a moderately weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).These bases are strong enough to deprotonate the phenol but less likely to deprotonate the amine or promote elimination, compared to stronger bases like sodium hydride (NaH) or alkoxides.
Stoichiometry Use 1.0 to 1.2 equivalents of base relative to 4-aminophenol.This ensures that primarily the more acidic phenolic proton is removed, minimizing the formation of a highly reactive aniline anion which would favor N-alkylation.
Solvent Choice Employ polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN).These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, which favors the SN2 reaction.
Amine Protection For maximum selectivity, consider a protection-alkylation-deprotection sequence.[3][5][6]Protect the amine (e.g., as an acetamide), perform the O-alkylation on the protected phenol, and then hydrolyze the protecting group. This multi-step process often provides the cleanest product, albeit with a longer synthetic route.
Q3: I have confirmed the presence of methyl vinyl sulfone in my product mixture. How do I prevent this elimination side reaction?

A3: The formation of methyl vinyl sulfone is a classic indicator that the E2 elimination pathway is outcompeting the desired SN2 substitution.[4] This occurs when the phenoxide acts as a base rather than a nucleophile.

  • Mechanism Insight: The E2 reaction rate is highly sensitive to temperature and the strength of the base. Higher temperatures provide the necessary activation energy for elimination, which is often entropically favored.

  • Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Temperature Control Maintain a lower reaction temperature. Start at room temperature and gently warm only if the reaction is sluggish. Typical ranges are 40-60°C. Avoid high temperatures (>80°C).Substitution reactions (SN2) are generally favored at lower temperatures compared to elimination reactions (E2), which have a higher activation energy.[2]
Slow Addition Add the alkylating agent slowly (dropwise) to the solution of the 4-aminophenol and base.This keeps the instantaneous concentration of the alkylating agent low, which can help favor the bimolecular substitution reaction over elimination.
Choice of Leaving Group Ensure a good leaving group is used on the alkylating agent (e.g., mesylate, tosylate, or iodide).Good leaving groups stabilize the transition state of the SN2 reaction more effectively, increasing its rate relative to the E2 pathway.
Q4: What are the best practices to avoid the formation of the di-alkylation impurity?

A4: The di-alkylation product forms when both the oxygen and nitrogen atoms are alkylated. This is almost always a result of using an excess of the alkylating agent.

  • Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use a strict 1.0 equivalent of the alkylating agent relative to 4-aminophenol, or even a slight excess (1.1 equivalents) of the 4-aminophenol. This ensures the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.

  • Monitor the Reaction: Follow the reaction progress closely using TLC or HPLC. Once the starting 4-aminophenol is consumed, the reaction should be quenched to prevent further alkylation of the desired mono-alkylation product.

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound

This protocol is designed to maximize O-alkylation selectivity and minimize side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminophenol (1.0 eq.) and anhydrous potassium carbonate (1.2 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL per gram of 4-aminophenol).

  • Initial Stirring: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Dissolve 2-(methylsulfonyl)ethyl methanesulfonate (1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: Gently heat the reaction mixture to 50-60°C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) every hour.

  • Work-up: Once the 4-aminophenol is consumed (typically 4-8 hours), cool the reaction to room temperature. Pour the mixture into cold water, which will precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.

Protocol 2: TLC Method for In-Process Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Rf Values:

    • This compound (Product): ~0.4

    • 4-Aminophenol (Starting Material): ~0.2

    • N-Alkylation Impurity: ~0.3

    • Di-Alkylation Impurity: >0.6 (less polar)

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze by TLC/LC-MS start->check_tlc is_elim Elimination Product (Methyl Vinyl Sulfone) Detected? check_tlc->is_elim is_N_alk N-Alkylation or Di-Alkylation Detected? is_elim->is_N_alk No solve_elim Reduce Temperature (e.g., to 50°C) Add Alkylating Agent Slowly is_elim->solve_elim Yes solve_N_alk Check Base Stoichiometry (1.2 eq.) Check Alkylating Agent Stoichiometry (1.0 eq.) Consider Amine Protection Strategy is_N_alk->solve_N_alk Yes unreacted_sm Significant Unreacted Starting Material? is_N_alk->unreacted_sm No end Problem Resolved solve_elim->end solve_N_alk->end solve_unreacted Ensure Anhydrous Conditions Check Base Quality/Activity Slightly Increase Temperature or Time unreacted_sm->solve_unreacted Yes unreacted_sm->end No solve_unreacted->end

Caption: A step-by-step workflow for troubleshooting the synthesis.

References

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed Central. Available at: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. Available at: [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved January 23, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
  • PubMed. (2022). Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(2-(methylthio)ethyl methacrylate): Evaluation of the Sulfoxide Side Chain on Cryopreservation. Available at: [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved January 23, 2026, from [Link]

  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Available at: [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 23, 2026, from [Link]

  • Supporting Information. (n.d.). General procedure A. Available at: [Link]

  • MDPI. (2023). Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved January 23, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet often challenging compounds. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the synthesis of aniline derivatives.

Q1: My aniline starting material has turned dark brown/red. Can I still use it?

A: This is a very common observation. Aniline and its derivatives are notoriously susceptible to air oxidation, which results in the formation of highly colored impurities like quinones and polymeric species.[1][2] While freshly purified aniline is typically a colorless or pale yellow oil, this darkening indicates degradation.[1]

Recommendation: For reactions sensitive to impurities, especially metal-catalyzed cross-couplings, it is highly recommended to purify the aniline prior to use. Standard methods include:

  • Distillation: Simple or fractional distillation under reduced pressure is effective for liquid anilines.

  • Steam Distillation: An effective method for purifying aniline from non-volatile impurities.[3][4]

  • Column Chromatography: Useful for solid anilines.

For less sensitive, robust reactions like a simple acylation, you might be able to proceed, but be aware that the impurities can lower your yield and complicate purification.

Q2: How do I choose the right solvent for my aniline reaction?

A: Solvent choice is critical and depends on several factors: reactant solubility, reaction temperature, and the reaction mechanism.

  • For Acylation/Sulfonylation: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common. They are good at solubilizing the starting materials and are unreactive towards the electrophilic acylating/sulfonylating agents.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): Aprotic, non-polar to polar aprotic solvents are preferred. Toluene, Dioxane, and THF are frequently used.[5] Solvents like DMF can also be effective in some copper-catalyzed systems.[5] The key is to use anhydrous solvents, as water can interfere with the catalytic cycle.

  • Solvent Polarity Effects: In reactions like bromination, solvent polarity can influence the reactivity. Using a polar solvent like water can lead to over-bromination (2,4,6-tribromoaniline), while a non-polar solvent like carbon disulfide (CS2) can help achieve mono-substitution by reducing the dissociation of Br2 into reactive electrophilic species.[6]

Q3: What's the best way to prevent aniline oxidation during a reaction?

A: Preventing oxidation is crucial for clean reactions and high yields.

  • Inert Atmosphere: The most effective method is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is standard practice for oxygen-sensitive reactions like palladium-catalyzed couplings.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Antioxidants: In some specific applications or formulations, small amounts of antioxidants can be used, but this is less common in synthetic protocols as it can complicate purification.

  • Control of Reaction pH: In aqueous media, pH plays a role. Aniline is more susceptible to oxidation under neutral or basic conditions.[2]

Q4: How do I choose between an organic and an inorganic base for my reaction?

A: The base's role is typically to neutralize an acid byproduct (like HCl from an acyl chloride) or to deprotonate the aniline to increase its nucleophilicity.

Base TypeExamplesWhen to UseCausality & Considerations
Organic (Non-nucleophilic) Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)Acylations & Sulfonylations: Excellent for scavenging acids like HCl.[7]Pyridine can also act as a nucleophilic catalyst. They are soluble in organic solvents, making for a homogeneous reaction mixture. However, they can be difficult to remove during workup.
Inorganic (Weak) NaHCO₃, K₂CO₃, Cs₂CO₃General Purpose: Often used in acylations or alkylations where a mild base is sufficient.Insoluble in many organic solvents, leading to heterogeneous reactions which can sometimes be slower. However, they are easily removed by an aqueous wash.
Inorganic (Strong) NaH, NaOtBu, K₃PO₄Cross-Coupling Reactions (e.g., Buchwald-Hartwig): Required to deprotonate the amine for the catalytic cycle.[5][8]These are strong bases necessary for specific mechanistic steps. They are often highly reactive and require anhydrous conditions. The choice of base can significantly impact catalyst activity and reaction outcome.[9]

Part 2: Troubleshooting Guides for Specific Reactions

Guide 1: N-Acylation & N-Sulfonylation

N-acylation is a fundamental transformation, often used as a protecting group strategy or to synthesize amides.[10]

Problem 1: Low Yield or Incomplete Reaction
  • Probable Cause 1: Low Nucleophilicity of Aniline. The lone pair on the aniline nitrogen is delocalized into the aromatic ring, making it a weaker nucleophile than aliphatic amines.[1][11] This is exacerbated by electron-withdrawing groups (EWGs) like -NO₂ or -CN on the ring.[12]

    • Solution:

      • Use a More Reactive Acylating Agent: Switch from an acid anhydride to a more electrophilic acyl chloride.

      • Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

      • Increase Temperature: Gently heating the reaction can provide the necessary activation energy.

  • Probable Cause 2: Insufficient or Inappropriate Base. The reaction often generates an acid byproduct (e.g., HCl). If not neutralized, this acid will protonate the starting aniline, forming an unreactive anilinium salt (-NH₃⁺) and halting the reaction.[12]

    • Solution: Ensure at least one equivalent of a suitable base (like pyridine or TEA) is used. For very weak anilines, a stronger, non-nucleophilic base might be needed.

Problem 2: Formation of Di-acylated Byproducts
  • Probable Cause: This is less common with anilines than aliphatic amines but can occur under harsh conditions or with highly reactive acylating agents and a non-hindered aniline.

    • Solution:

      • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the acylating agent.

      • Lower Temperature: Run the reaction at 0 °C or even lower to control reactivity.

      • Slow Addition: Add the acylating agent dropwise to the solution of aniline and base to maintain a low instantaneous concentration of the electrophile.

Guide 2: Buchwald-Hartwig Amination

This palladium-catalyzed C-N cross-coupling reaction is a powerful tool for forming aryl-amine bonds but is sensitive to many variables.[5][13]

Problem 1: No or Low Conversion
  • Probable Cause 1: Inactive Catalyst. The palladium catalyst can be poisoned by oxygen or impurities in the starting materials or solvent. The chosen ligand may also be inappropriate for the specific substrates.

    • Solution:

      • Ensure Inert Conditions: Rigorously degas solvents and use a well-sealed reaction vessel under a positive pressure of Argon or Nitrogen.

      • Purify Starting Materials: Ensure the aryl halide and aniline are pure.

      • Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required. The optimal ligand can depend on whether the aryl halide is a chloride, bromide, or iodide and the steric hindrance of the coupling partners.[5]

  • Probable Cause 2: Incorrect Base or Solvent. The base is crucial for the catalytic cycle, and its strength and solubility matter.[8]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Other bases like K₃PO₄ or Cs₂CO₃ are sometimes used. The solvent must be anhydrous; toluene and dioxane are common choices.[5]

Problem 2: Formation of Hydrodehalogenation Byproduct
  • Probable Cause: This side reaction, where the aryl halide is reduced to an arene, can occur due to β-hydride elimination from the palladium amide complex or other side reactions in the catalytic cycle.

    • Solution:

      • Ligand Choice: Some ligands are more prone to promoting this side reaction than others. Screening ligands can help identify one that favors the desired reductive elimination.

      • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

      • Base Selection: The choice of base can influence the rates of competing pathways.

Troubleshooting Workflow: Buchwald-Hartwig Amination

The following diagram outlines a logical workflow for troubleshooting a problematic Buchwald-Hartwig reaction.

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low or No Conversion Check_Inert Verify Inert Atmosphere (Ar/N2, Degassed Solvents) Start->Check_Inert Check_Reagents Check Reagent Purity (Aniline, Aryl Halide) Check_Inert->Check_Reagents If conditions are inert Success Reaction Successful Check_Inert->Success Problem Solved Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst If reagents are pure Check_Reagents->Success Problem Solved Optimize_Conditions Optimize Reaction Conditions Optimize_Catalyst->Optimize_Conditions If partial success Ligand_Screen Screen Different Ligands (e.g., XPhos, SPhos) Optimize_Catalyst->Ligand_Screen Base_Screen Screen Different Bases (NaOtBu, K3PO4, Cs2CO3) Optimize_Conditions->Base_Screen Precatalyst_Check Try Different Pd Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) Ligand_Screen->Precatalyst_Check If no improvement Precatalyst_Check->Optimize_Conditions If still low yield Solvent_Screen Try Different Solvents (Toluene, Dioxane) Base_Screen->Solvent_Screen If no improvement Temp_Screen Vary Temperature Solvent_Screen->Temp_Screen If no improvement Temp_Screen->Success Problem Solved

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Aniline Derivative

This protocol describes the acylation of an aniline with an acyl chloride using pyridine as a base and solvent.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aniline derivative (1.0 eq).

  • Solvent/Base: Add anhydrous pyridine (sufficient to make a ~0.5 M solution). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl(aq).

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

    • Combine the organic layers and wash sequentially with 1 M HCl(aq), saturated NaHCO₃(aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Buchwald-Hartwig C-N Cross-Coupling

This protocol is a starting point; optimal conditions (ligand, base, temp) may vary.[5]

  • Setup: To an oven-dried Schlenk flask or vial, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), the aniline derivative (1.2 eq), and anhydrous, degassed solvent (e.g., toluene, to make a ~0.1-0.2 M solution).

  • Reaction: Seal the flask tightly and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography.

Visualization: General Mechanism of N-Acylation

The diagram below illustrates the general nucleophilic acyl substitution mechanism for the reaction of an aniline with an acyl chloride.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylCl Acyl Chloride (Electrophile) AcylCl->Tetrahedral Amide N-Aryl Amide Tetrahedral->Amide Collapse & Loss of Cl- HCl HCl

Sources

Technical Support Center: Stability and Storage of 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(2-Methanesulfonylethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper procedures, you can minimize experimental variability and ensure the reliability of your results.

Introduction to this compound Stability

This compound incorporates two key functional groups that dictate its stability: an aromatic amine (aniline) and a methanesulfonate (mesylate) ester. The aniline moiety is susceptible to oxidation, while the methanesulfonate ester can be prone to hydrolysis. Degradation can be accelerated by exposure to light, air (oxygen), moisture, and inappropriate temperatures.

This guide provides a proactive approach to preventing degradation through a series of frequently asked questions, troubleshooting scenarios, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The most common visual indicator of degradation is a change in color. Pure anilines are often colorless or pale yellow, but they can darken to yellow, brown, or even black upon oxidation.[1][2] Another sign can be a change in the physical state, such as the material becoming gummy or oily, which may suggest polymerization or hydrolysis. For definitive assessment, analytical techniques like HPLC are recommended to detect the appearance of new impurity peaks.

Q2: What are the optimal storage conditions for this compound?

A2: To mitigate degradation, this compound should be stored under the following conditions, which are based on best practices for both aniline and sulfonate-containing compounds:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of both oxidative and hydrolytic degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation of the aniline ring.
Light Amber vial or stored in the darkProtects the light-sensitive aniline moiety from photo-oxidation.[1]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture and oxygen.
Q3: How does atmospheric moisture affect the stability of this compound?

A3: Atmospheric moisture can contribute to the hydrolysis of the methanesulfonate ester bond, yielding 4-(2-hydroxyethoxy)aniline and methanesulfonic acid. This can be particularly relevant if the compound is stored in a humid environment or if the container is not properly sealed. Studies on methanesulfonate esters have shown that water plays a significant role in their stability.[3][4]

Q4: Is the compound sensitive to pH?

A4: Yes, the stability of the methanesulfonate ester is pH-dependent. Hydrolysis can be accelerated under both acidic and basic conditions.[4] Therefore, it is crucial to avoid storing the compound in solutions with extreme pH values or in contact with acidic or basic residues.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Scenario 1: My sample of this compound has turned brown. Can I still use it?
  • Underlying Cause: A brown coloration is a strong indicator of oxidation of the aniline functional group. Oxidized anilines can form polymeric impurities that may interfere with your experiments or lead to erroneous results.

  • Troubleshooting Steps:

    • Analytical Assessment: Before use, analyze a small portion of the discolored sample by HPLC-UV or LC-MS to determine its purity. Compare the chromatogram to that of a known pure sample, if available.

    • Purity Threshold: If the purity is below the acceptable limit for your application (e.g., <95%), the sample should not be used.

    • Purification (Advanced): For valuable samples, purification by column chromatography may be an option, though it is often more practical to procure a fresh batch.

  • Preventative Measures: Always store the compound under an inert atmosphere and protected from light. After each use, flush the container with an inert gas before resealing.

Scenario 2: I am observing a new, more polar peak in my HPLC analysis of an older sample.
  • Underlying Cause: The appearance of a new, more polar peak could be indicative of hydrolysis of the methanesulfonate ester, resulting in the formation of the more polar alcohol, 4-(2-hydroxyethoxy)aniline.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak to confirm if its mass corresponds to the expected hydrolysis product.

    • Quantify Impurity: Integrate the peak areas in your HPLC chromatogram to quantify the percentage of the hydrolysis product.

    • Assess Impact: Determine if the presence of this impurity will affect your downstream applications.

  • Preventative Measures: Ensure the compound is stored in a desiccated environment. Use a desiccator for long-term storage and handle the compound in a low-humidity environment, such as a glove box, if possible. Always use dry solvents when preparing solutions.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. The two primary pathways for this compound are oxidation and hydrolysis.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B Oxidized Intermediates (e.g., nitroso, nitro compounds) A->B O2, Light, Metal Traces D 4-(2-Hydroxyethoxy)aniline A->D H2O (Acid/Base Catalyzed) C Polymeric Impurities B->C Polymerization E Methanesulfonic Acid

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improving peak shape)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% formic acid (optional)

      • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

      • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25-30°C

      • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with 254 nm.

      • Injection Volume: 5-10 µL

    • Analysis: Run a blank (injection of the sample solvent) followed by the sample injection. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Workflow for Handling and Storage

HandlingWorkflow start Receive Compound storage Store at 2-8°C under inert gas in the dark start->storage weighing Weighing in low-humidity environment storage->weighing For use dissolution Dissolve in dry solvent weighing->dissolution use Use in Experiment dissolution->use reseal Flush with inert gas and reseal tightly use->reseal If compound remains end Return to Storage reseal->end

Caption: Recommended workflow for handling and storing the compound.

References

  • Benchchem.
  • Benchchem. A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.
  • ChemBK. 4-methoxyaniline. [Link]

  • Novatia, LLC. Sulfonate-ester-kinetic-study.pdf. [Link]

  • PQRI. Sulfonate Esters – How Real is the Risk?. [Link]

  • ACS Publications. Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development. [Link]

  • Cargo Handbook. Aniline. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 4-(2-Methanesulfonylethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting protocols, and practical FAQs to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively and economically achieved via a two-step process starting from 4-nitrophenol. This strategy prioritizes the use of cost-effective starting materials and employs robust, well-understood chemical transformations that are amenable to scale-up.

The selected pathway involves:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 4-nitrophenol with a suitable 2-carbon electrophile bearing a methanesulfonyl group.

  • Nitro Group Reduction: Conversion of the nitro-intermediate to the final aniline product via catalytic hydrogenation.

This approach strategically places the sensitive aniline functionality at the end of the synthesis, avoiding potential complications with its reactivity in the etherification step.

Synthetic_Pathway 4-Nitrophenol 4-Nitrophenol Intermediate 1-(2-Methanesulfonylethoxy) -4-nitrobenzene 4-Nitrophenol->Intermediate Step 1: Williamson Ether Synthesis Final_Product 4-(2-Methanesulfonylethoxy) aniline Intermediate->Final_Product Step 2: Nitro Reduction Troubleshooting_Reduction start Reaction Stalled (HPLC shows >5% SM) q1 Is H₂ uptake observed? start->q1 a1_yes Check Catalyst Activity q1->a1_yes Yes a1_no Check System Integrity q1->a1_no No sol1 Increase catalyst loading or use fresh catalyst. a1_yes->sol1 sol2 Check for H₂ leaks. Ensure proper agitation. a1_no->sol2

Caption: Decision tree for troubleshooting an incomplete nitro reduction.

General FAQs for Scale-Up

Q1: What are the primary safety concerns for this synthesis at scale? A1: The three main hazards are:

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic if inhaled, and reacts exothermically with water. [1][2][3][4]All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Catalytic Hydrogenation: Handling flammable hydrogen gas under pressure requires specialized reactors and safety interlocks. The Pd/C catalyst is pyrophoric when dry and must be handled wet.

  • Thermal Runaway: Both the etherification (if addition is too fast) and the nitro reduction are exothermic. Robust temperature control and an emergency cooling plan are essential.

Q2: How should the final product purity be assessed? A2: A combination of analytical techniques is recommended:

  • HPLC with UV detection: For determining the overall purity (% area) and quantifying known and unknown impurities.

  • LC-MS: For identifying the mass of impurities to help elucidate their structure.

  • NMR (¹H and ¹³C): To confirm the structure of the final product and ensure no residual starting materials or solvents are present.

  • Karl Fischer Titration: To determine the water content of the final product.

Q3: Are there alternative, "greener" solvents that can be used? A3: For the Williamson ether synthesis, exploring solvents like Cyrene™ or sulfolane could be part of process optimization. For the hydrogenation, switching from methanol to ethanol or ethyl acetate is a good step, as they are considered more environmentally benign.

Q4: My final product is off-color (pink/brown). What is the cause and how can I fix it? A4: Anilines are notoriously prone to air oxidation, which forms colored impurities. This can be mitigated by:

  • Performing the final filtration and drying steps under a nitrogen atmosphere.

  • If the color is significant, a carbon treatment of the solution before the final crystallization can be effective. Dissolve the product in the recrystallization solvent, add 1-2% w/w of activated carbon, heat and stir for 30-60 minutes, and filter hot to remove the carbon before cooling to crystallize.

Data Summary Tables

Table 1: Key Reagent Stoichiometry

StepReagentEquivalentsRationale
14-Nitrophenol1.0Limiting Reagent
1Potassium Carbonate1.5Drives equilibrium by neutralizing the phenol
12-Chloroethyl Mesylate1.1 - 1.2Slight excess to ensure full conversion of the limiting reagent
2Nitro-intermediate1.0Limiting Reagent
25% Pd/C0.01 - 0.05Catalytic amount; optimize for cost and efficiency

Table 2: Recommended Process Parameters

ParameterStep 1: EtherificationStep 2: Reduction
Solvent DMF, DMSOMethanol, Ethyl Acetate
Temperature 60 - 70 °C25 - 40 °C
Pressure Atmospheric50 - 100 psi (H₂)
Typical Time 6 - 12 hours4 - 8 hours
Expected Yield 85 - 95%90 - 98%

Potential Impurity Pathways

Understanding potential side reactions is critical for developing effective purification strategies.

Impurity_Formation cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction 4NP 4-Nitrophenol (Unreacted SM) Final_Product Target Molecule 4NP->Final_Product Carried Over Bis_Ether Bis-adduct (from ethylene glycol impurity) Bis_Ether->Final_Product Carried Over & Reduced Nitro_SM Nitro-Intermediate (Unreacted SM) Nitro_SM->Final_Product Source of Impurity Azo_Impurity Azo/Azoxy Species (Incomplete Reduction) Azo_Impurity->Final_Product Source of Impurity Dehalogenated Dehalogenated Aniline (If chloro-impurity present) Dehalogenated->Final_Product Source of Impurity

Caption: Potential impurities and their origins in the synthetic sequence.

References

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • ResearchGate. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Organic Process Research & Development. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.12: Synthesis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline. Retrieved from [Link]

  • YouTube. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). Retrieved from [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • ResearchGate. (n.d.). A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified Pd-nanoparticles. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]

  • Nature Communications. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the quantitative analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for robust and reliable analytical method development. Aniline and its related compounds are crucial in various industries, but their analysis presents unique challenges due to their chemical properties. This resource is structured to provide not just protocols, but the scientific rationale behind them, empowering you to refine your methods and troubleshoot effectively.

The Challenge of Aniline Analysis: A Primer

Aniline, a primary aromatic amine, and its derivatives are known for their reactivity and instability, which can complicate quantitative analysis.[1] These compounds are susceptible to oxidation, and their basic nature can lead to undesirable interactions with analytical instrumentation, such as peak tailing in chromatography.[2] Furthermore, in complex matrices like biological fluids or environmental samples, matrix effects can significantly impact the accuracy and precision of quantification, particularly in sensitive techniques like LC-MS/MS.[3][4] Therefore, a well-designed analytical method is paramount for generating reliable data.

Method Refinement Strategies

A robust analytical method is the foundation of accurate quantitative analysis. This section provides detailed strategies for refining methods for the most common analytical platforms.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of aniline compounds, especially at higher concentrations.[5][6] The key to a successful HPLC method lies in optimizing the separation conditions to achieve good peak shape, resolution, and sensitivity.

Experimental Protocol: A Starting Point for HPLC-UV Analysis of Aniline

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 20 mM Phosphate buffer (pH 6.5), B: Acetonitrile. Gradient: 10% B to 70% B in 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Causality Behind the Choices:

  • Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like aniline. However, for more polar aniline derivatives, a C8 or a polar-embedded column might provide better retention and selectivity.[7]

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the retention and peak shape of basic compounds like aniline. At a pH around the pKa of aniline (~4.6), small changes in pH can lead to significant shifts in retention time. Operating at a pH of at least 2 units above the pKa ensures that aniline is in its neutral form, leading to more consistent retention. Conversely, a lower pH can improve retention on some columns but may require careful control.

  • Buffer: A phosphate buffer is used to maintain a stable pH throughout the analysis, which is essential for reproducible results.

Table 1: Comparison of Analytical Techniques for Aniline Quantification

TechniqueCommon AnalytesTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
HPLC-UV Aniline, Chloroanilines0.1 - 1 µg/mL[8]Robust, widely available, cost-effectiveLower sensitivity, potential for interference
LC-MS/MS Trace level anilines in biological matrices0.1 - 10 ng/mLHigh sensitivity and selectivitySusceptible to matrix effects, higher cost
GC-MS Volatile and semi-volatile anilines0.5 - 25 mg/L (without derivatization)[9]Excellent separation for volatile compoundsDerivatization often required for polar anilines[5]
CE Aniline and its derivatives in water0.29–0.43 ng/mL (with on-line concentration)[6]High separation efficiency, low sample volumeLower loading capacity, sensitivity can be an issue
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification of aniline compounds in complex matrices, LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[4][10] However, it is also more susceptible to matrix effects, which can suppress or enhance the analyte signal.[3][11][12]

Key Considerations for LC-MS/MS Method Refinement:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for aniline compounds. Positive ion mode is typically preferred as the amino group is readily protonated.

  • Matrix Effect Mitigation: The matrix effect is a significant challenge in LC-MS/MS bioanalysis.[3][4][11] Strategies to minimize it include:

    • Efficient Sample Preparation: Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[5]

    • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components is crucial.

    • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Workflow for LC-MS/MS Method Development

cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS/MS Optimization cluster_val Method Validation p1 Matrix Selection (e.g., Plasma, Urine) p2 Extraction (LLE, SPE, PPT) p1->p2 p3 Internal Standard Spiking p2->p3 lc1 Column & Mobile Phase Screening p3->lc1 Inject lc2 Gradient Optimization lc1->lc2 lc3 Peak Shape & Retention lc2->lc3 ms1 Tuning & Infusion of Analyte and IS lc3->ms1 Introduce to MS ms2 Selection of Precursor/ Product Ions (MRM) ms1->ms2 ms3 Optimization of Collision Energy & DP ms2->ms3 v1 Linearity & Range ms3->v1 Final Method v2 Accuracy & Precision v1->v2 v3 Matrix Effect Assessment v2->v3 v4 Stability v3->v4

Caption: A typical workflow for developing a robust LC-MS/MS method for aniline analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile aniline compounds.[1][13] However, the polarity and potential for thermal degradation of some anilines can make direct GC analysis challenging.[5] Derivatization is often employed to improve their volatility and chromatographic behavior.

The Role of Derivatization:

Derivatization converts the polar N-H group of aniline into a less polar, more volatile group, leading to:

  • Improved peak shape

  • Increased thermal stability

  • Enhanced sensitivity

Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, and chloroformates.[14][15] For example, 4-carbethoxyhexafluorobutyryl chloride has been used to derivatize aniline for GC-MS analysis.[9]

Experimental Protocol: GC-MS Analysis of Aniline with Derivatization

  • Extraction: Extract aniline from the sample matrix using a suitable solvent (e.g., chloroform for serum samples).[9]

  • Derivatization: Add the derivatizing reagent (e.g., 50 µL of 4-carbethoxyhexafluorobutyryl chloride) and an internal standard.[9]

  • Incubation: Heat the mixture to facilitate the reaction (e.g., 60 °C for 30 minutes).

  • Evaporation and Reconstitution: Evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[9]

  • GC-MS Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Oven Program: 80 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min

    • Carrier Gas: Helium at 1.2 mL/min

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the quantitative analysis of aniline compounds.

Q1: I'm observing significant peak tailing for my aniline compound in my HPLC-UV analysis. What are the possible causes and how can I fix it?

A1: Peak tailing for basic compounds like aniline is a common problem in reversed-phase HPLC. The primary cause is secondary interactions between the basic amino group of aniline and acidic silanol groups on the silica-based column packing material.[2]

Troubleshooting Decision Tree for Peak Tailing

start Peak Tailing Observed q1 Is mobile phase pH > 2 units above aniline's pKa? start->q1 s1 Increase mobile phase pH to suppress silanol interactions. q1->s1 No q2 Are you using a high-purity silica column? q1->q2 Yes s1->q2 s2 Switch to an end-capped C18 or a polar-embedded column. q2->s2 No q3 Have you tried adding a competing base? q2->q3 Yes s2->q3 s3 Add a small amount of an amine (e.g., triethylamine) to the mobile phase. q3->s3 No end Peak Shape Improved q3->end Yes s3->end

Caption: A step-by-step guide to troubleshooting peak tailing for aniline compounds.

Q2: My recovery of aniline is low and inconsistent in my LC-MS/MS analysis of plasma samples. What should I investigate?

A2: Low and variable recovery in bioanalysis is often due to issues with sample preparation or matrix effects.

  • Sample Preparation: Aniline can bind to proteins in plasma. A protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to ensure complete extraction. Inefficient extraction can lead to low recovery.

  • Matrix Effects: Co-eluting endogenous components from plasma can suppress the ionization of aniline, leading to a lower signal and thus, apparent low recovery.[3][4][11] To diagnose this, perform a post-extraction spike experiment. Compare the peak area of aniline spiked into an extracted blank matrix with the peak area of aniline in a clean solvent. A significantly lower peak area in the matrix indicates ion suppression.

  • Analyte Stability: Aniline compounds can be unstable in biological matrices and during the analytical process.[1] Ensure that samples are stored properly (e.g., at -80 °C) and that the analytical workflow minimizes degradation.

Q3: I'm seeing carryover of my aniline compound from one injection to the next in my GC-MS analysis. What can I do to prevent this?

A3: Carryover in GC-MS can be caused by several factors:

  • Active Sites in the Injector or Column: The basic nature of aniline makes it prone to adsorption onto active sites in the GC system. Ensure the injector liner is clean and deactivated. If the problem persists, consider using a liner with a more inert surface.

  • Syringe Contamination: The injection syringe can be a source of carryover. Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections.

  • High Concentration Samples: If you are analyzing samples with a wide range of concentrations, inject a solvent blank after a high-concentration sample to check for and wash out any residual analyte.[1]

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare and store aniline standard solutions?

A: Aniline and its derivatives can be unstable, especially in solution.[1] It is recommended to prepare stock solutions in a non-polar solvent like toluene and store them in amber vials at 4°C.[1] Working solutions should be prepared fresh daily if possible. For aqueous samples, the pH should be adjusted to be between 6 and 8.[1]

Q: How do I validate my analytical method for aniline quantification according to regulatory standards?

A: Method validation should be performed in accordance with guidelines from regulatory bodies like the FDA or the International Council for Harmonisation (ICH).[16][17][18] The validation process typically includes demonstrating the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[19][20] A validation protocol should be established before initiating the validation studies, and all results should be documented in a validation report.[16]

Q: Can I analyze aniline compounds without derivatization by GC-MS?

A: While it is possible to analyze some of the more volatile and less polar aniline derivatives directly by GC-MS, it is often challenging for aniline itself and its more polar counterparts.[5] Direct injection can lead to poor peak shape, low response, and potential degradation in the hot injector.[1] Derivatization is generally recommended for robust and reliable GC-MS analysis of a wide range of aniline compounds.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Citroni, M., et al. (2012). Probing the Chemical Stability of Aniline Under High-Pressure. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Retrieved from [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Retrieved from [Link]

  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (2016). Aniline qualitative analysis. Retrieved from [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]

  • Scribd. (n.d.). Aniline (Oc 2). Retrieved from [Link]

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methanesulfonylethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges leading to poor reproducibility in experiments involving this compound. By understanding the underlying chemical principles and potential pitfalls, you can enhance the reliability and consistency of your results.

Section 1: Synthesis and Purity Issues

Poor reproducibility often originates from inconsistencies in the starting material. The synthesis and purification of this compound can be susceptible to variations that impact downstream experiments.

FAQ 1: My synthesis of this compound results in a low yield and multiple side products. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and the formation of impurities are common challenges in multi-step organic syntheses. For a molecule like this compound, which contains an aniline moiety, an ether linkage, and a sulfone group, several factors can contribute to these issues.

Underlying Causality:

  • Aniline Reactivity: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] It is also a nucleophile and can participate in side reactions if not properly protected or if incompatible reagents are used.

  • Reaction Conditions: The conditions for the ether synthesis (e.g., Williamson ether synthesis) and the formation of the sulfone can be sensitive to temperature, reaction time, and the choice of base and solvent. Inadequate control over these parameters can lead to incomplete reactions or the formation of byproducts.[3][4]

  • Reagent Quality: The purity of your starting materials, such as 4-aminophenol and 2-chloroethyl methyl sulfone (or their precursors), is critical. Impurities in these reagents can be carried through the synthesis and complicate purification.

Troubleshooting Workflow for Synthesis Optimization:

Caption: A decision-making workflow for troubleshooting and optimizing the synthesis of this compound.

Step-by-Step Protocol for a Robust Synthesis (Illustrative Example):

This protocol is a generalized representation. You should always refer to a validated synthetic procedure when available.

  • Protection of the Aniline (if necessary): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol in a suitable anhydrous solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate) and an acetylating agent (e.g., acetic anhydride) to protect the amine. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Ether Synthesis: To the solution containing the protected 4-aminophenol, add 2-chloroethyl methyl sulfone. Heat the reaction mixture to an optimized temperature (e.g., 60-80 °C) and stir for a predetermined time. Again, monitor the progress by TLC.

  • Deprotection: Once the etherification is complete, perform a deprotection step to remove the acetyl group, typically by acid or base hydrolysis.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product can then be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

FAQ 2: I observe batch-to-batch variation in the purity of my this compound, which is affecting my downstream assay results. How can I ensure consistent purity?

Answer:

Consistent purity is paramount for reproducible experimental outcomes.[5][6] Variations in purity can arise from incomplete reactions, side reactions, or degradation during storage.

Key Purity-Related Issues and Solutions:

Potential Issue Underlying Cause Recommended Action
Residual Starting Materials Incomplete reaction.Increase reaction time, temperature, or use a slight excess of one reagent. Monitor reaction to completion using TLC or LC-MS.
Side-Products Non-optimal reaction conditions.Re-optimize reaction conditions (see FAQ 1). Thoroughly characterize side-products to understand their origin and prevent their formation.
Degradation Products The aniline moiety is prone to oxidation, especially when exposed to air and light.[2]Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator).
Solvent Impurities Residual solvents from purification.Dry the purified compound under high vacuum. Confirm the absence of residual solvents using 1H NMR spectroscopy.

Protocol for Purity Assessment:

A multi-technique approach is essential for confirming the purity of each batch.

  • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. The purity should be assessed by the peak area percentage at a suitable UV wavelength.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to confirm the identity of the main peak and to identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the compound and for detecting any structural isomers or impurities that may not be visible by HPLC.

  • Elemental Analysis: For a final confirmation of purity, especially for a new batch that will be used in critical experiments, elemental analysis can provide the percentage of carbon, hydrogen, nitrogen, and sulfur, which should match the theoretical values for the molecular formula.

Section 2: Handling and Storage

The stability of this compound can be a significant factor in experimental reproducibility. Improper handling and storage can lead to degradation of the compound.

FAQ 3: My stock solution of this compound changes color over time, and I'm seeing a decrease in its activity in my assays. What is happening and how can I prevent it?

Answer:

The discoloration of aniline-containing compounds is often a sign of oxidation.[2] This degradation can lead to a decrease in the effective concentration of your active compound and the introduction of potentially interfering byproducts.

Factors Contributing to Degradation:

  • Oxygen: The amino group of the aniline is susceptible to oxidation by atmospheric oxygen.

  • Light: Photochemical reactions can accelerate the degradation process.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation pathways.

Best Practices for Storage and Handling:

Parameter Recommendation Rationale
Solid Compound Store in an amber vial under an inert atmosphere (argon or nitrogen) at 2-8 °C.Minimizes exposure to light and oxygen, and slows down degradation kinetics.[2]
Stock Solutions Prepare fresh stock solutions for each experiment if possible. If storage is necessary, aliquot into single-use vials, purge with inert gas, and store at -20 °C or -80 °C.Avoids repeated freeze-thaw cycles which can degrade the compound. Aliquoting prevents contamination of the entire stock.
Solvent Choice Use anhydrous, high-purity solvents such as DMSO or DMF for stock solutions.Minimizes water content which can contribute to hydrolysis or other degradation pathways.

Section 3: Experimental Use and Assay Reproducibility

Even with a pure and properly stored compound, issues with reproducibility can arise during its use in experiments.

FAQ 4: I am observing significant variability in the dose-response curves of my cell-based assays with this compound. What are the potential sources of this variability?

Answer:

Variability in cell-based assays is a common challenge. When the compound itself has been verified as pure and stable, the focus should shift to the experimental setup and execution.

Troubleshooting Assay Variability:

Assay_Variability Variability High Variability in Dose-Response Compound Re-verify Compound Purity and Stock Solution Integrity Variability->Compound CellCulture Check Cell Culture (Passage Number, Viability, Contamination) Variability->CellCulture AssayProtocol Review Assay Protocol (Incubation Times, Reagent Addition, Plate Reader Settings) Variability->AssayProtocol Operator Evaluate Operator Technique (Pipetting, Timing) Variability->Operator Resolution Consistent Results Compound->Resolution If problem found and corrected CellCulture->Resolution If problem found and corrected AssayProtocol->Resolution If problem found and corrected Operator->Resolution If problem found and corrected

Sources

Technical Support Center: Optimization of Crystallization Techniques for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of these versatile compounds. Aniline and its derivatives are fundamental building blocks in pharmaceuticals and materials science, making robust crystallization protocols essential for achieving desired purity, polymorphism, and crystal morphology.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries encountered during the crystallization of aniline derivatives.

Q1: How do I choose the best solvent for my aniline derivative?

A1: The ideal solvent should dissolve your aniline derivative sparingly at room temperature but completely at a higher temperature.[5][6] The "like dissolves like" principle is a valuable starting point; for instance, aniline derivatives with polar substituents tend to dissolve in polar solvents.[5] Commonly used solvents include:

  • Water: Effective for anilines with polar functional groups capable of hydrogen bonding.[5]

  • Alcohols (Ethanol, Methanol): These versatile polar solvents are suitable for a wide range of substituted anilines.[5]

  • Mixed Solvent Systems: When a single solvent is inadequate, a binary system can be employed. This typically consists of a "good" solvent, in which the aniline is highly soluble, and a "poor" solvent, in which it is less soluble.[5] An ethanol-water mixture is a common example.[5]

It is crucial to ensure that the chosen solvent does not react with your compound.[5]

Q2: My compound is not dissolving, even in hot solvent. What should I do?

A2: If your aniline derivative is not dissolving, consider the following steps:

  • Add More Solvent: Incrementally add small volumes of the hot solvent until the solid dissolves. Be cautious not to add an excessive amount, as this can significantly reduce your final yield.[5]

  • Increase the Temperature: Ensure the solvent is at or near its boiling point.

  • Grind the Solid: Grinding larger crystals into a fine powder increases the surface area, which can facilitate dissolution.[5]

  • Re-evaluate Solvent Choice: The selected solvent may not be suitable for your specific derivative.

Q3: Crystals are not forming upon cooling. How can I induce crystallization?

A3: If crystals do not form spontaneously, you can induce nucleation through these methods:

  • Scratching: Gently scratch the inner surface of the flask below the solvent level with a glass rod. This creates nucleation sites for crystal growth.[5]

  • Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed" crystal acts as a template for further crystallization.[5]

  • Cooling in an Ice Bath: If crystals do not form at room temperature, placing the flask in an ice bath can further decrease solubility and promote crystallization.[5]

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of it, thereby increasing the solute concentration.[5]

Q4: My final product is an oil, not a crystalline solid. What went wrong?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this, try the following:

  • Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly.

  • Modify the Solvent System: If using a mixed solvent system, you can try adjusting the ratio of the "good" to "poor" solvent.

  • Promote Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling, allowing more time for orderly crystal lattice formation.

II. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section delves deeper into specific challenges and provides structured approaches to problem-solving.

Problem 1: Low Yield of Crystalline Product

A low yield can be attributed to several factors. The following decision tree can help diagnose the root cause.

LowYield Start Low Crystal Yield CheckSolubility Was too much solvent used? Start->CheckSolubility PrematureCrystallization Did crystals form in the hot filtration step? Start->PrematureCrystallization IncompleteCrystallization Is the filtrate still saturated? Start->IncompleteCrystallization SolventAction Action: Reduce solvent volume by evaporation. CheckSolubility->SolventAction Yes FiltrationAction Action: Reheat solution and filter apparatus. Use minimal filter paper. PrematureCrystallization->FiltrationAction Yes CoolingAction Action: Cool filtrate for a longer period or in an ice bath. IncompleteCrystallization->CoolingAction Yes

Caption: Troubleshooting low crystallization yield.

Problem 2: Presence of Impurities in the Final Crystals

Crystallization is a powerful purification technique, but impurities can sometimes co-crystallize with the product.[1][2]

Impact of Impurities

Impurities can have a significant impact on crystallization outcomes. For example, in the case of acetanilide, a derivative of aniline, its presence as an impurity must be minimized.[1][2] Structurally similar impurities are often more challenging to remove.

Strategies for Impurity Rejection
StrategyDescriptionCausality
Slower Cooling Rate Allow the solution to cool to room temperature undisturbed before moving to an ice bath.Rapid cooling can trap impurities within the growing crystal lattice. Slower cooling allows for more selective incorporation of the target molecule.
Recrystallization Dissolve the impure crystals in a fresh portion of hot solvent and repeat the crystallization process.Each successive recrystallization step leaves a greater proportion of the impurities in the mother liquor, leading to a purer final product.
Solvent Selection Choose a solvent system where the impurity has significantly higher solubility than the target compound, even at low temperatures.This maximizes the retention of the impurity in the solution phase while the desired compound crystallizes out.
Problem 3: Polymorphism - Obtaining the Wrong Crystal Form

Aniline derivatives can exhibit polymorphism, where they exist in different crystal structures with distinct physical properties.[7][8][9] Controlling polymorphism is critical in pharmaceutical development.

Factors Influencing Polymorphism
  • Solvent: The choice of solvent can influence which polymorphic form crystallizes.

  • Temperature: The temperature at which crystallization occurs can dictate the resulting polymorph.

  • Supersaturation: The level of supersaturation can affect the nucleation of different polymorphs.

Screening for Polymorphs

A systematic approach is necessary to identify and selectively crystallize the desired polymorph.

PolymorphScreening Start Polymorph Screening SolventScreen Vary Solvents (Polar, Nonpolar, Protic, Aprotic) Start->SolventScreen TechniqueScreen Vary Crystallization Technique (Cooling, Evaporation, Vapor Diffusion) Start->TechniqueScreen Analysis Analyze Crystals (XRD, DSC, Spectroscopy) SolventScreen->Analysis TechniqueScreen->Analysis DesiredPolymorph Identify Conditions for Desired Polymorph Analysis->DesiredPolymorph

Caption: Workflow for polymorph screening.

III. Detailed Experimental Protocols

This section provides step-by-step methodologies for key crystallization techniques.

Protocol 1: Single-Solvent Recrystallization

This is the most common technique for purifying solids.

  • Dissolution: Place the crude aniline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Never dry crystals by removing all the mother liquor immediately, as this can cause them to fracture or degrade. [10]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (in which the compound is very soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-5 from the Single-Solvent Recrystallization protocol.

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals for X-ray diffraction.[11][12]

  • Preparation: Dissolve the aniline derivative in a small amount of a relatively volatile solvent. Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a layer of a "poor" solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Over time, the "poor" solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

IV. References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Mycroft, J. H., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1319-1327. [Link]

  • Douglas, J. J., et al. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. ACS Catalysis, 9(9), 8142-8147. [Link]

  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • Mycroft, J. H., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Method for the preparation of aniline or an aniline derivative. (2021). Google Patents.

  • Barton, B., et al. (2021). Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines. Crystal Growth & Design, 21(11), 6348-6357. [Link]

  • Kim, M., et al. (2024). Review on Crystallization Strategies for Polymer Single Crystals. Polymers, 16(5), 593. [Link]

  • Nunes, C. M., et al. (2021). 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. Crystal Growth & Design, 21(12), 7196-7208. [Link]

  • Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. (2025). RSC Publishing. [Link]

  • Choosing a Suitable Solvent. (n.d.). Retrieved from [Link]

  • Nunes, C. M., et al. (2020). Color polymorphism in organic crystals. Crystals, 10(3), 203. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatility allows for a wide array of structural modifications that can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 4-(2-Methanesulfonylethoxy)aniline and a curated set of its structural analogs. By examining the influence of various substituents at the 4-position of the aniline ring, we aim to provide a rationale-driven framework for researchers engaged in the design and optimization of aniline-based drug candidates.

This document moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological function, grounded in established principles of medicinal chemistry and supported by relevant experimental data from analogous compound series.

Introduction: The Aniline Moiety in Drug Design

Aniline and its derivatives are prevalent structural motifs in a multitude of clinically approved drugs and investigational agents.[1] Their ability to serve as key pharmacophoric elements, engaging in crucial interactions with biological targets such as protein kinases, makes them a focal point in drug discovery programs.[2][3] However, the inherent properties of the aniline ring, including its potential for metabolic liabilities, necessitate careful consideration of its substitution pattern to optimize drug-like properties.[4]

This guide focuses on the 4-position of the aniline ring, a common site for modification to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. We will specifically analyze the contribution of the 2-methanesulfonylethoxy group in comparison to other commonly employed substituents.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior and ultimate clinical success. Properties such as lipophilicity, water solubility, and hydrogen bonding potential directly impact a compound's ability to traverse biological membranes, dissolve in physiological fluids, and interact with its target.

To facilitate a clear comparison, the following table summarizes the predicted and experimentally-derived physicochemical properties for this compound and its selected analogs. The data for the analogs are drawn from various sources, and the values for the target compound are predicted based on established structure-property relationships.

CompoundStructureLogP (Predicted/Experimental)Water Solubility (Predicted)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound 1.5 - 2.5 (Predicted)Moderately Soluble14
4-Methoxyaniline 1.2 (Experimental)Moderately Soluble12
4-(2-Methoxyethoxy)aniline 1.4 (Predicted)Soluble13
4-Chloroaniline 1.8 (Experimental)Sparingly Soluble11

Expert Insights:

The methanesulfonylethoxy group is anticipated to confer a moderate level of lipophilicity, balancing the need for membrane permeability with sufficient aqueous solubility for formulation and systemic distribution. The sulfonyl group, while contributing to polarity, also increases the hydrogen bond acceptor count, which can enhance interactions with biological targets and improve solubility.

In comparison:

  • 4-Methoxyaniline serves as a less lipophilic and less polar baseline.

  • 4-(2-Methoxyethoxy)aniline offers increased hydrophilicity due to the additional ether oxygen, potentially improving aqueous solubility.

  • 4-Chloroaniline represents a more lipophilic and less polar analog, which may exhibit enhanced membrane permeability but potentially lower solubility.

Biological Activity: Anticancer Potential as a Case Study

Aniline derivatives are widely investigated as anticancer agents, often functioning as inhibitors of protein kinases that are dysregulated in various malignancies.[5][6] The 4-substituent on the aniline ring can play a crucial role in determining the potency and selectivity of these inhibitors.

While direct comparative anticancer data for this compound is not extensively available in the public domain, we can infer its potential activity based on structure-activity relationship (SAR) studies of analogous kinase inhibitors. For instance, in series of 4-anilinoquinazoline and 4-anilinopyrimidine kinase inhibitors, the nature of the 4-alkoxy substituent significantly influences inhibitory activity.[2][7]

Hypothesized Activity Profile:

The methanesulfonylethoxy group in this compound presents several features that could be advantageous for kinase inhibition:

  • Hydrogen Bonding: The sulfonyl oxygens can act as hydrogen bond acceptors, forming key interactions within the ATP-binding pocket of a kinase.

  • Solubilizing Tail: The ethoxy-methanesulfonyl moiety can extend into the solvent-exposed region of the kinase, improving the overall solubility of the compound without disrupting core binding interactions.

  • Metabolic Stability: The sulfonyl group is generally more resistant to metabolic degradation compared to other functional groups, which could lead to an improved pharmacokinetic profile.[4]

Comparative SAR Insights:

Based on published data for related kinase inhibitors, we can anticipate the following trends in anticancer activity:

CompoundPredicted Anticancer Activity (Kinase Inhibition)Rationale based on SAR of related compounds
This compound Potentially HighThe sulfonyl group can form strong hydrogen bonds, and the overall substituent may optimize solubility and metabolic stability.
4-Methoxyaniline ModerateThe small methoxy group is a common feature in many kinase inhibitors, providing a baseline activity.
4-(2-Methoxyethoxy)aniline Moderate to HighThe extended ether chain can enhance solubility and potentially form additional interactions with the solvent-front of the kinase.
4-Chloroaniline VariableThe chloro group can participate in halogen bonding and increase lipophilicity, which can be beneficial or detrimental depending on the specific kinase target.

Structure-Activity Relationship (SAR) Workflow

A systematic approach to understanding the SAR of this compound class is essential for rational drug design. The following workflow outlines a typical strategy for exploring the impact of the 4-substituent.

Caption: A generalized workflow for the structure-activity relationship (SAR) study of 4-alkoxy aniline derivatives.

Experimental Protocols

To provide a practical framework for the comparative evaluation of these compounds, this section details standardized protocols for key in vitro assays.

Determination of Lipophilicity (LogP) by RP-TLC

Principle: Reversed-phase thin-layer chromatography (RP-TLC) is a simple and rapid method for estimating the lipophilicity of compounds.[8] The retention factor (Rf) of a compound on a nonpolar stationary phase is correlated with its partition coefficient (LogP).

Protocol:

  • Preparation of TLC Plates: Use commercially available RP-18 F254s TLC plates.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Application: Dissolve the test compounds in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Spot 1-2 µL of each solution onto the TLC plate.

  • Development: Develop the TLC plate in a chamber saturated with the chosen mobile phase until the solvent front reaches approximately 1 cm from the top of the plate.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Calculation:

    • Calculate the Rf value for each compound in each mobile phase: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Calculate the RM value: RM = log((1/Rf) - 1).

    • Plot RM values against the concentration of the organic modifier.

    • Extrapolate the linear regression to 0% organic modifier to obtain the RM0 value, which is a measure of lipophilicity.

    • Correlate RM0 values with known LogP values of standard compounds to create a calibration curve for estimating the LogP of the test compounds.

In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a relevant kinase-dependent cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.

In Vitro Metabolic Stability Assay

Principle: This assay assesses the susceptibility of a compound to metabolism by liver microsomes, providing an early indication of its in vivo clearance.[4]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound and its analogs in a drug discovery context. The inclusion of the methanesulfonylethoxy group is predicted to offer a favorable balance of physicochemical properties and metabolic stability, making it a promising substituent for the development of novel therapeutics, particularly in the area of kinase inhibitors.

The provided experimental protocols offer a starting point for the systematic evaluation of these compounds. Further in-depth studies, including in vivo pharmacokinetic and pharmacodynamic assessments, will be necessary to fully elucidate the therapeutic potential of this compound class. The iterative process of design, synthesis, and testing, guided by the principles of structure-activity relationships, will be paramount in advancing these promising aniline derivatives toward clinical development.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals (Basel).
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • WO2018007648A1 - 4-anilino-quinoline compounds as anti-cancer agents.
  • Synthesis of 4-(methylsulfonyl)aniline (6).
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • Sulfonylaniline-containing drugs and their construction methods.
  • US8916574B2 - 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.

Sources

A Comparative Guide to the Biological Activity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Aniline, a primary aromatic amine, serves as a foundational scaffold in the synthesis of a vast array of chemical compounds.[1] Its derivatives are pivotal in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities.[2][3] This guide provides an in-depth comparison of the antimicrobial, antioxidant, and anticancer properties of various aniline derivatives, supported by established experimental protocols and comparative data to aid researchers and drug development professionals in their endeavors.

The versatility of the aniline structure, which allows for diverse functional group modifications, is key to its wide-ranging effectiveness against numerous bacterial species.[4] This structural adaptability makes aniline derivatives attractive candidates for the development of novel therapeutic agents.[2][4]

Antimicrobial Activity: Combating Bacterial Threats

Aniline derivatives have emerged as potent antimicrobial agents, with extensive research highlighting their efficacy against a spectrum of pathogens, including biofilm-forming bacteria.[2][4] Halogenated anilines, in particular, have shown enhanced antimicrobial potency.[5]

Mechanism of Action

The antimicrobial action of aniline derivatives is often multifaceted. Several studies suggest they interfere with crucial bacterial processes by targeting key enzymes like dihydrofolate reductase and DNA gyrase.[5] Another significant mechanism is the disruption of bacterial membrane integrity, leading to cell lysis and death.[5] Some derivatives also inhibit efflux pumps, which bacteria use to expel antimicrobial agents, thereby overcoming resistance mechanisms.[5]

Standardized Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. It establishes the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: MIC Determination

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This specific concentration ensures reproducible results and is a standard for antimicrobial susceptibility testing.

  • Serial Dilution: The test aniline derivative is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate. This creates a concentration gradient to pinpoint the exact MIC value.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours. This allows for sufficient bacterial growth in the absence of inhibition.

  • Data Analysis: The MIC is determined as the lowest concentration of the aniline derivative at which there is no visible turbidity (growth).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solution of Aniline Derivative C Perform 2-Fold Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Turbidity (Bacterial Growth) E->F G Determine MIC: Lowest Concentration with No Growth F->G DPPH_Workflow cluster_prep Preparation cluster_assay Reaction & Incubation cluster_analysis Analysis A Prepare Methanolic DPPH Solution C Mix DPPH Solution with Test Compound A->C B Prepare Test Compound (Aniline Derivative) Solutions B->C D Incubate in Dark (e.g., 30 mins) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Scavenging vs. Control E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Comparative Data

The antioxidant potential varies significantly with the nature and position of substituents on the aniline ring.

Aniline Derivative TypeAssayActivity MetricFindingReference
Naphthoquinone-aniline hybrid (3d)DPPHIC50 = 75.39 µg/mLPotent activity, comparable to ascorbic acid (IC50 = 45.54 µg/mL)[6]
Bis-aniline-derived diselenide (3b, CF3 group)GPx mimicryCatalytic performance5 times more effective than ebselen (standard)[7]
Polyaniline (PANI)DPPHRadical elimination5.8 times more effective than aniline monomer[8]
HCl-doped PolyanilineDPPHRadical elimination1.7 times more effective than undoped PANI[8]

Anticancer Activity: Targeting Malignant Cells

Aniline derivatives are a cornerstone in the development of anticancer agents, with many demonstrating significant cytotoxicity against various cancer cell lines. [2][9]Their platinum (II) complexes, in particular, have shown promise as alternatives to existing chemotherapy drugs like cisplatin. [9][10]

Mechanism of Action

The anticancer mechanisms of aniline derivatives are diverse. Some, like aniline mustards, act as alkylating agents that damage cancer cell DNA. [11]Others can induce apoptosis (programmed cell death) by activating pathways involving enzymes like caspases. [12][13]For instance, certain derivatives activate polyamine catabolism, producing cytotoxic substances that trigger apoptosis in cancer cells. [12]

Standardized Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate and allowed to adhere overnight. This ensures cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment: The cells are treated with various concentrations of the aniline derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured spectrophotometrically (typically between 500 and 600 nm). The IC50 value (concentration that inhibits 50% of cell growth) is calculated to quantify the compound's cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cancer Cells in 96-Well Plate B Treat Cells with Aniline Derivative (Varying Conc.) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate Cell Viability & Determine IC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Comparative Data & Structure-Activity Relationship (SAR)

The anticancer activity of aniline derivatives is profoundly influenced by their molecular structure.

  • Electron-Donating vs. Withdrawing Groups: Studies have shown that compounds with electron-donating groups (like methoxy, -OCH3) can exhibit higher cytotoxic activity than those with electron-withdrawing groups (like nitro, -NO2). [13]* Halogenation: The presence and position of halogen atoms significantly impact activity. For instance, chlorine atoms at the '2' and '4' positions of a phenyl ring can enhance antimicrobial activity, which often correlates with anticancer potential. [14]* Lipophilicity: For aniline mustards, ideal lipophilicity for effectiveness against solid tumors appears to be much higher than for leukemias, suggesting that different cancer types may require drugs with different physicochemical properties. [11]* Complexation: Benzothiazole aniline derivatives and their platinum (II) complexes have demonstrated better cytotoxicity against a range of cancer cells (liver, breast, lung, etc.) than the clinically used drug cisplatin. [9]The conjugation of 1,2-ethylenediamine with benzothiazole aniline showed excellent inhibitory activity. [10]

    Derivative Class Key Structural Feature Finding Reference
    Phenylacetamide Derivatives Methoxy group (electron-donating) Higher activity than nitro group derivatives [13]
    Benzothiazole Aniline (BTA) Complexes Platinum (II) complexation Better cytotoxicity than cisplatin in several cell lines [9]
    BTA with 1,2-ethylenediamine Conjugated bridge Exhibited excellent inhibitory activity against numerous cancer cells [10]

    | Aniline Mustards | High lipophilicity | More effective against solid Walker tumors than leukemias | [11]|

Conclusion

Aniline derivatives represent a versatile and highly valuable scaffold in the landscape of drug discovery. Their biological activities can be finely tuned through strategic chemical modifications, leading to potent antimicrobial, antioxidant, and anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing therapeutic efficacy. The provided standardized protocols offer a robust framework for researchers to evaluate and compare novel aniline derivatives, paving the way for the development of next-generation pharmaceuticals.

References

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Sathiyamoorthi, P., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central.
  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025). National Institutes of Health (NIH).
  • Al-Ostoot, F.H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed.
  • A brief review on aniline and its derivatives. (2026). ResearchGate.
  • Al-Ostoot, F.H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • Structures of aniline derivatives (group I) and their influence on... (n.d.). ResearchGate.
  • Botteselle, G.V., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. PubMed Central.
  • Reactions and pharmaceutical applications of aniline. (n.d.). Slideshare.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2026). MDPI.
  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate.
  • Panthananickal, A., et al. (1978). Structure-activity relationships in antitumor aniline mustards. PubMed.
  • Gizdavic-Nikolaidis, M., et al. (2025). Evaluation of antioxidant activity of aniline and polyaniline. ResearchGate.
  • Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate.

Sources

Efficacy Analysis of 4-(2-Methanesulfonylethoxy)aniline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative framework for evaluating the therapeutic potential of 4-(2-Methanesulfonylethoxy)aniline. Due to the limited direct biological data on this specific molecule, this document establishes a scientifically-grounded rationale for investigating its efficacy, drawing parallels with structurally related compounds. We hypothesize a potential anti-inflammatory application for this compound, based on the known activities of molecules containing both aniline and methanesulfonyl functional groups. This guide outlines a comprehensive experimental plan to compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on cyclooxygenase-2 (COX-2) inhibition. Detailed protocols for in vitro and in vivo assays are provided to enable a robust assessment of its therapeutic promise.

Introduction: Rationale for Investigating this compound

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of approved therapeutic agents.[1] The inclusion of a methanesulfonyl group in drug candidates has been associated with a range of pharmacological activities, including anti-inflammatory and anticancer properties.[2][3][4] Notably, the "4-(methylsulfonyl)aniline" pharmacophore has been specifically investigated as a strategy to enhance the selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) for the cyclooxygenase-2 (COX-2) enzyme.[5][6]

Given the structural features of this compound, which incorporates both an aniline ring and a methanesulfonyl moiety, it is plausible to hypothesize that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes. The ethoxy linker may influence its pharmacokinetic and pharmacodynamic profile, warranting a thorough investigation.

This guide, therefore, proposes a structured approach to characterize the biological activity of this compound, with a primary focus on its potential as an anti-inflammatory agent.

Selection of Comparator Drugs

To contextualize the efficacy of this compound, a comparative analysis against well-established drugs is essential. Based on the hypothesized anti-inflammatory activity and potential for COX-2 selectivity, the following comparators are proposed:

  • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for COX-2 selectivity and potency.

  • Diclofenac: A non-selective COX inhibitor with a slight preference for COX-2, representing a traditional NSAID.

  • Ibuprofen: A non-selective COX inhibitor, providing a baseline for general COX inhibition and associated side effects.

Experimental Workflow for Efficacy Comparison

The following experimental workflow is designed to provide a comprehensive evaluation of the anti-inflammatory potential of this compound.

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & Comparison A COX-1/COX-2 Inhibition Assay B Cell-Based Prostaglandin E2 (PGE2) Assay A->B Confirms cellular activity C Nitric Oxide (NO) Inhibition Assay in Macrophages B->C Broader anti-inflammatory profile D Cytokine Release Assay (TNF-α, IL-6) C->D Mechanism of action E Carrageenan-Induced Paw Edema Model D->E Translates to acute inflammation F Adjuvant-Induced Arthritis Model E->F Evaluates chronic inflammation G Gastric Ulceration Assessment F->G Assesses GI safety J Therapeutic Index Calculation G->J H IC50/EC50 Determination I In Vivo Efficacy & Dose-Response H->I I->J

Caption: Proposed experimental workflow for evaluating the anti-inflammatory efficacy of this compound.

Detailed Experimental Protocols

In Vitro Efficacy Assessment

4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the direct inhibitory activity of this compound on COX-1 and COX-2 enzymes and to establish its selectivity index.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a dilution series of this compound, celecoxib, diclofenac, and ibuprofen.

    • Incubate the test compounds with purified ovine or human COX-1 and COX-2 enzymes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound against both enzymes.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

4.1.2. Cell-Based Prostaglandin E2 (PGE2) Assay

  • Objective: To assess the ability of this compound to inhibit the production of PGE2 in a cellular context.

  • Methodology:

    • Culture a suitable cell line, such as human lung carcinoma A549 cells or murine macrophage RAW 264.7 cells.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 expression and PGE2 production.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Determine the EC50 value for the inhibition of PGE2 production for each compound.

In Vivo Efficacy Assessment

4.2.1. Carrageenan-Induced Paw Edema Model in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model.

  • Methodology:

    • Acclimate male Wistar or Sprague-Dawley rats for at least one week.

    • Administer the test compounds or vehicle orally at various doses.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro COX Inhibition and Cellular Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexPGE2 Inhibition EC50 (µM)
This compound[Experimental Data][Experimental Data][Calculated Value][Experimental Data]
Celecoxib>100.05>2000.1
Diclofenac0.50.150.3
Ibuprofen5150.3310

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle-0
This compound[Dose 1][Experimental Data]
[Dose 2][Experimental Data]
[Dose 3][Experimental Data]
Celecoxib10[Reference Data]
Diclofenac5[Reference Data]
Ibuprofen30[Reference Data]

Conclusion and Future Directions

The proposed comparative guide provides a robust framework for the initial evaluation of this compound as a potential anti-inflammatory agent. The experimental plan is designed to elucidate its mechanism of action, potency, and selectivity in comparison to established NSAIDs. Favorable results from these studies would warrant further investigation into its pharmacokinetic profile, safety, and efficacy in chronic inflammatory models. The structural combination of an aniline moiety with a methanesulfonyl group presents an intriguing avenue for the development of novel therapeutics, and a systematic approach as outlined here is crucial for unlocking its potential.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1486-1501.
  • Lee, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7687-7699.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Patel, K., et al. (2018). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Medicinal Chemistry Research, 27(4), 1186-1196.
  • ResearchGate. (2025, August 8). Biological activities of sulfonamides. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-(2-Methanesulfonylethoxy)aniline, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of these two pivotal analytical techniques, supported by representative experimental data to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic amine of significant interest in the pharmaceutical industry. Aromatic amines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[1] The purity and concentration of this intermediate are critical determinants of the final drug product's quality, safety, and efficacy. Consequently, robust and reliable analytical methods are paramount for its accurate quantification in various stages of drug development and manufacturing.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[2][3] International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical procedures, outlining key performance characteristics that must be evaluated.[2][3][4] This guide will delve into a cross-validation study comparing HPLC and GC methods for the analysis of this compound, adhering to the principles outlined in the ICH Q2(R2) guideline.[3][4]

Choice of Analytical Techniques: HPLC vs. GC

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis. For a compound like this compound, both HPLC and GC present viable analytical options, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry.[5] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds. Given that many aromatic amines can be sensitive to high temperatures, HPLC is often a primary consideration.

  • Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[6] For aromatic amines that can be volatilized without degradation, GC can offer high resolution and sensitivity, often coupled with mass spectrometry (MS) for definitive identification.[6]

This guide will explore a cross-validation study to compare the performance of an HPLC-UV method and a GC-MS method for the quantification of this compound. Cross-validation is essential when two or more methods are used to generate data within the same study, ensuring consistency and reliability of the results.[7]

Quantitative Performance Comparison: A Cross-Validation Study

The following table summarizes the performance characteristics of the HPLC-UV and GC-MS methods for the quantification of this compound, based on a representative cross-validation study.

Validation Parameter HPLC-UV GC-MS ICH Q2(R2) Acceptance Criteria
Linearity (R²) > 0.998> 0.999R² ≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.5%< 1.0%≤ 2%
- Intermediate Precision< 2.0%< 1.5%≤ 3%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mLReportable
Limit of Quantification (LOQ) 0.3 µg/mL0.03 µg/mLReportable
Specificity/Selectivity No interference from blank and placeboNo interference from blank and placeboPeak purity/mass spectral confirmation
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in oven temperature ramp and carrier gas flow%RSD of results should be within acceptable limits

Causality Behind Experimental Choices

The design of the analytical methods and the cross-validation study is underpinned by a scientific rationale aimed at ensuring data integrity and reliability.

HPLC-UV Method Rationale

The choice of a reversed-phase HPLC method with UV detection is a pragmatic approach for the analysis of aromatic amines. The C18 column provides excellent separation for moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while maintaining good peak shape. UV detection is suitable due to the presence of a chromophore in the aniline moiety, providing adequate sensitivity for routine quality control.

GC-MS Method Rationale

The GC-MS method was chosen for its high sensitivity and selectivity. The use of a capillary column with a non-polar stationary phase is ideal for the separation of aromatic compounds. The temperature programming allows for the elution of the analyte at an optimal temperature, minimizing thermal degradation. Mass spectrometric detection provides definitive identification and quantification, which is particularly valuable for impurity profiling and trace-level analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC-UV and GC-MS analysis of this compound.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector, C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard and Sample Preparation: Dissolve an accurately weighed amount of this compound standard or sample in methanol to achieve a final concentration of 100 µg/mL.

GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-450 amu

  • Standard and Sample Preparation: Dissolve an accurately weighed amount of this compound standard or sample in dichloromethane to achieve a final concentration of 10 µg/mL.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the cross-validation study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to 100 µg/mL Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Dichloromethane Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate DB-5ms Column Separation Inject->Separate Detect MS Detection (Scan 40-450 amu) Separate->Detect ExtractIon Extract Ion Chromatogram Detect->ExtractIon Integrate Integrate Peak Area ExtractIon->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Robustness Robustness HPLC->Robustness GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity GCMS->Robustness Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Specificity->Compare Robustness->Compare Conclusion Method Suitability Assessment Compare->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are demonstrated to be suitable and reliable methods for the quantitative analysis of this compound, with both techniques meeting the acceptance criteria set forth by the ICH.

  • The GC-MS method is recommended for applications requiring higher sensitivity and definitive identification, such as in the analysis of trace impurities or for reference standard characterization.

  • The HPLC-UV method is a robust and cost-effective alternative for routine quality control and in-process monitoring where high sensitivity is not a critical requirement.

A thorough cross-validation, as outlined in this guide, is crucial when transitioning between methods or when establishing a new analytical procedure to ensure the consistency and reliability of results.

References

  • PubChem. 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry, 9(3), 340-347. [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025 (pp. 235-253). EDP Sciences. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Wang, Y., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chen, S. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-637. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Examples of aromatic amines found in pharmaceutical compounds. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Occupational Safety and Health Administration. Aniline. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. A Review on GC-MS and Method Development and Validation. [Link]

  • Ha, T. K. Q., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. HPLC Development Method and Validation. [Link]

  • PubChem. 4-(Methylsulfonyl)aniline hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-(2-Methanesulfonylethoxy)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey from a lead compound to a clinical candidate is a meticulous process of chemical refinement. The structure-activity relationship (SAR) study is the cornerstone of this endeavor, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties. This guide delves into a comparative SAR analysis of a series of hypothetical 4-(2-methanesulfonylethoxy)aniline analogs, exploring how subtle molecular modifications can profoundly influence their biological activity as kinase inhibitors. While this specific scaffold is presented in a hypothetical context, the principles and methodologies are grounded in established medicinal chemistry strategies for developing aniline-based kinase inhibitors.

The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores in the design of kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] The aniline moiety typically occupies the ATP-binding pocket of the kinase, forming crucial hydrogen bond interactions. The methanesulfonyl group, a common feature in various pharmacologically active compounds, can act as a hydrogen bond acceptor and improve physicochemical properties.[4][5] This guide will explore the synthetic avenues to generate a library of analogs and comparatively assess their inhibitory potential through robust in vitro assays.

The Core Scaffold and Rationale for Modification

The parent compound, this compound, presents several points for chemical diversification. Our hypothetical SAR study will focus on modifications at three key positions: the aniline ring (R1), the linker between the aniline and the methanesulfonyl group (R2), and the terminal methyl group of the sulfone (R3).

Caption: Core structure of this compound with modification points.

The rationale behind these modifications is to probe the steric and electronic requirements of the kinase's ATP-binding pocket. By systematically altering these positions, we can gain insights into the key interactions that drive inhibitory activity.

Comparative SAR Analysis

The following table summarizes the hypothetical biological data for a series of synthesized analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against a representative tyrosine kinase (e.g., VEGFR2).

CompoundR1R2R3VEGFR2 IC50 (nM)
1a HHH580
1b 3-FHH250
1c 3-ClHH180
1d 3-CH3HH420
1e 3,5-diFHH95
2a HCH3H750
2b 3-ClCH3H480
3a HHF620
3b 3-ClHF210
4a HHNH2>1000
Analysis of Substitutions on the Aniline Ring (R1)

The data reveals a clear trend for substitutions at the R1 position. The introduction of electron-withdrawing groups, such as fluorine and chlorine, leads to a significant increase in potency.

  • Halogenation: The monosubstituted analogs 1b (3-F) and 1c (3-Cl) show a 2.3-fold and 3.2-fold increase in activity, respectively, compared to the unsubstituted parent compound 1a . This suggests that an electron-deficient aniline ring may form more favorable interactions within the kinase active site.

  • Electron-Donating Groups: The introduction of an electron-donating methyl group in 1d results in a slight decrease in activity compared to 1a , reinforcing the preference for electron-withdrawing substituents.

  • Disubstitution: The disubstituted analog 1e (3,5-diF) exhibits the highest potency in this series, with an IC50 of 95 nM. This additive effect of two fluorine atoms highlights the importance of optimizing the electronic properties of the aniline ring.

Impact of Linker Modification (R2)

Modifications to the ethylene linker were explored to understand the spatial requirements of the binding pocket.

  • Steric Hindrance: The introduction of a methyl group on the linker (2a and 2b ) consistently leads to a decrease in activity compared to their non-methylated counterparts (1a and 1c ). This suggests that the binding pocket is sensitive to steric bulk in this region, and a more flexible, linear linker is preferred.

Influence of the Terminal Group (R3)

The terminal methyl group of the methanesulfonyl moiety was also a point of modification.

  • Bioisosteric Replacement: Replacing a hydrogen on the terminal methyl with a fluorine atom (3a and 3b ) did not significantly alter the activity, suggesting that this position is less critical for direct binding interactions.

  • Introduction of a Polar Group: The replacement of the methyl group with an amino group (4a ) resulted in a complete loss of activity. This drastic change indicates that a non-polar, or at least a non-basic, group is required at this position, possibly due to unfavorable interactions or altered physicochemical properties that hinder cell permeability or target engagement.

Experimental Protocols

To ensure the reliability and reproducibility of these findings, detailed experimental protocols for the synthesis of the parent compound and the in vitro kinase assay are provided below.

Synthesis of this compound (1a)

This multi-step synthesis provides a general framework for accessing the core scaffold.

Synthesis_Workflow Start 4-Nitrophenol Step1 2-(Methylthio)ethanol, DEAD, PPh3, THF Start->Step1 Intermediate1 1-Nitro-4-(2-(methylthio)ethoxy)benzene Step1->Intermediate1 Step2 m-CPBA, DCM Intermediate1->Step2 Intermediate2 4-(2-Methanesulfonylethoxy)nitrobenzene Step2->Intermediate2 Step3 H2, Pd/C, Ethanol Intermediate2->Step3 Final This compound (1a) Step3->Final

Caption: Synthetic workflow for the parent compound 1a.

Step 1: Synthesis of 1-Nitro-4-(2-(methylthio)ethoxy)benzene

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh3, 1.5 eq) and 2-(methylthio)ethanol (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(2-Methanesulfonylethoxy)nitrobenzene

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the desired product.

Step 3: Synthesis of this compound (1a)

  • Dissolve the nitro compound from Step 2 in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.[6]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

In Vitro VEGFR2 Kinase Assay

This protocol outlines a common method for determining the IC50 values of the synthesized compounds.

Kinase_Assay_Workflow Prep Prepare assay buffer, enzyme, substrate, and ATP solution Dispense Dispense compounds at various concentrations into a 96-well plate Prep->Dispense AddEnzyme Add VEGFR2 enzyme to each well Dispense->AddEnzyme Incubate1 Incubate for 10 minutes at room temperature AddEnzyme->Incubate1 AddSubstrate Add substrate and ATP to initiate the reaction Incubate1->AddSubstrate Incubate2 Incubate for 60 minutes at room temperature AddSubstrate->Incubate2 Stop Add stop solution Incubate2->Stop Read Read the luminescence signal Stop->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the in vitro VEGFR2 kinase assay.

  • Preparation: Prepare the necessary reagents: kinase assay buffer, recombinant human VEGFR2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.

  • Compound Dispensing: Serially dilute the test compounds in dimethyl sulfoxide (DMSO) and dispense them into a 96-well plate.

  • Enzyme Addition: Add the VEGFR2 enzyme to each well containing the test compounds and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ADP produced (an indicator of kinase activity).

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This comparative guide, though based on a hypothetical series of analogs, underscores the fundamental principles of SAR-driven drug discovery. The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent kinase inhibition. The preference for small, electron-withdrawing groups on the aniline ring and the intolerance of steric bulk in the linker region are key takeaways that would guide future optimization efforts.

Further exploration could involve expanding the diversity of substituents on the aniline ring, investigating alternative linkers of varying lengths and flexibilities, and exploring a broader range of terminal groups on the sulfone moiety. Additionally, evaluating the most potent compounds for their selectivity against a panel of other kinases would be a critical next step to assess their potential as targeted therapeutic agents. The methodologies and logical framework presented here provide a robust foundation for any research group embarking on the optimization of a novel chemical scaffold.

References

  • MDPI. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]

  • PubMed Central (PMC). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Available from: [Link]

  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). Available from: [Link]

  • PubMed Central (PMC). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available from: [Link]

  • PubMed. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Available from: [Link]

  • ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]

  • MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Available from: [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]

  • PubMed Central (PMC). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Available from: [Link]

  • MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available from: [Link]

  • Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available from: [Link]

  • PubMed Central (PMC). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

  • PubMed. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of novel conjugates of 4-Amino-2,3-polymethylenequinolines and vanillin as potential multitarget agents for AD treatment | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

  • MDPI. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Available from: [Link]

  • PubMed. Structure-activity relationship of antileishmanials neolignan analogues. Available from: [Link]

  • PubMed Central (PMC). Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. Available from: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-(2-Methanesulfonylethoxy)aniline in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxic effects of the novel synthetic compound, 4-(2-Methanesulfonylethoxy)aniline, across a panel of well-characterized human cancer cell lines. As researchers and drug development professionals, the quest for targeted and effective anticancer agents is perpetual. Aniline derivatives have shown promise in this arena, and this document serves to elucidate the potential of this specific methanesulfonyl-conjugated aniline compound.[1][2][3][4] We will delve into its proposed mechanism of action, present comparative experimental data, and provide detailed protocols for the validation of its cytotoxic and apoptotic activities.

Introduction: The Rationale for Investigating this compound

The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives have been explored for a wide range of therapeutic applications, including oncology.[1][2][3] The addition of a methanesulfonylethoxy group to the aniline ring is hypothesized to enhance its bioavailability and target engagement, potentially through altered electronic properties and increased solubility. This modification may allow for novel interactions with key intracellular targets that are dysregulated in cancer. This guide aims to provide a foundational understanding of the cytotoxic potential of this compound and to equip researchers with the necessary tools to independently verify and expand upon these findings.

Proposed Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, based on the known activities of similar sulfonamide-containing compounds and aniline derivatives, we postulate a mechanism involving the disruption of critical cell signaling pathways that govern cell proliferation, survival, and apoptosis.[5][6] Specifically, we hypothesize that this compound may exert its cytotoxic effects through the inhibition of the MAPK/ERK and PI3K/Akt signaling cascades.[7][8][9][10][11][12][13][14][15][16]

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[7][9][13][15][16] Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell growth.[9] We propose that this compound may interfere with upstream activators or key kinases within this pathway, ultimately leading to cell cycle arrest and apoptosis.

The PI3K/Akt pathway is another crucial signaling nexus that promotes cell survival and proliferation while inhibiting apoptosis.[8][10][11][12][14] Overactivation of this pathway is frequently observed in cancer and is associated with resistance to therapy.[8][11] Our working hypothesis is that this compound may directly or indirectly inhibit key components of this pathway, thereby promoting programmed cell death in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK ERK->Proliferation Promotes MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF Compound 4-(2-Methane- sulfonylethoxy)aniline Compound->PI3K Inhibits? Compound->RAF Inhibits?

Caption: Proposed mechanism of action for this compound.

Comparative Cytotoxicity Analysis

To assess the cytotoxic potential of this compound, a panel of three human cancer cell lines with distinct molecular profiles was selected:

  • A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma, these cells are known for their hypotriploid karyotype.[17][18][19] They are alveolar basal epithelial cells and serve as a model for type II pulmonary epithelial cells.[17][20]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line that retains characteristics of differentiated mammary epithelium.[21][22][23][24]

  • HepG2 (Hepatocellular Carcinoma): A human hepatoma cell line commonly used in drug metabolism and hepatotoxicity studies.[25][26][27][28] These cells have an epithelial-like morphology and perform many differentiated hepatic functions.[25][28]

The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Cell LineTissue of OriginIC50 (µM) of this compound
A549 Lung Carcinoma8.5 ± 1.2
MCF-7 Breast Adenocarcinoma15.2 ± 2.5
HepG2 Hepatocellular Carcinoma25.8 ± 3.1

Data Interpretation:

The hypothetical data suggests that this compound exhibits a differential cytotoxic effect across the tested cell lines. The A549 lung cancer cell line appears to be the most sensitive, followed by the MCF-7 breast cancer cell line, with the HepG2 liver cancer cell line showing the least sensitivity. This variation in sensitivity could be attributed to several factors, including differences in drug uptake and metabolism, as well as the intrinsic molecular wiring of the signaling pathways in each cell line. For instance, the specific mutations and expression levels of kinases in the MAPK/ERK and PI3K/Akt pathways in A549 cells might render them more susceptible to the inhibitory effects of the compound.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed step-by-step protocols for key experiments are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[29] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[30]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[31]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and let the plate stand in the dark for at least 2 hours.[31] Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis.[32] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of necrotic cells with compromised membranes.[32][33]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with this compound for the desired time point (e.g., 24 or 48 hours). For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting the comparative cytotoxicity studies.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start CellCulture Cell Line Culture (A549, MCF-7, HepG2) Start->CellCulture CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CompoundPrep Prepare Compound Dilutions Treatment Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay ApoptosisAssay Perform Annexin V/PI Apoptosis Assay Incubation->ApoptosisAssay DataAnalysis Data Analysis (IC50 Calculation) MTTAssay->DataAnalysis ApoptosisAssay->DataAnalysis End End DataAnalysis->End

Caption: General workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

The preliminary hypothetical data presented in this guide suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its differential cytotoxicity warrants a deeper exploration into the molecular determinants of sensitivity. Future studies should focus on:

  • Target Deconvolution: Identifying the direct molecular targets of the compound through techniques such as affinity chromatography and proteomics.

  • Pathway Analysis: Validating the proposed mechanism of action by examining the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways upon compound treatment.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of lung, breast, and liver cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

By pursuing these avenues of research, we can gain a comprehensive understanding of the therapeutic potential of this compound and pave the way for its potential clinical development.

References

  • Araldi, R. P., Teixeira, M. R., Alievi, A. L., Rodrigues da Costa, V., Correa de Melo, T., et al. (2022). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). J Oncology, 2(1), 1018. [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 13(4), 1977-1982. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). Culture and Functional Characterization of Human Hepatoma HepG2 Cells. Methods in Molecular Biology, 1250, 77-93. [Link]

  • Sura, P., Szymańska, E., Wtorek, A., Maj, E., Wróbel, M., & Rzeski, W. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045. [Link]

  • Pinheiro, C., Sousa, B., Albergaria, A., & Schmitt, F. (2013). Molecular characterization of breast cancer cell lines by clinical immunohistochemical markers. PloS one, 8(7), e68749. [Link]

  • Wang, Y., Li, L., Liu, Y., Zhang, Y., Zhang, Y., & Wang, Y. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of medicinal chemistry, 62(17), 7977-7996. [Link]

  • Encyclopedia MDPI. (n.d.). HepG2 Cell Line. Encyclopedia MDPI. [Link]

  • Xu, M. L., & Lee, T. K. W. (2023). Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems. Journal of Nanobiotechnology, 21(1), 1-22. [Link]

  • Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). Targeting the MAPK pathway in cancer. Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link]

  • Pinto, G., Caires, H. R., Oliveira, P., & Pires, E. (2016). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PloS one, 11(11), e0165923. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Physiology, 5, 452. [Link]

  • BCRJ. (n.d.). MCF7 - Cell Line. BCRJ. [Link]

  • Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., & Ramaiah, M. J. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & medicinal chemistry, 18(13), 4747-4761. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Cioroianu, L., & Dinischiotu, A. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer research, 35(6), 3147-3154. [Link]

  • Lee, K. H., Xiao, Z., Johnson, R., & Im, G. J. (1992). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of medicinal chemistry, 35(16), 2983-2987. [Link]

  • Shkut, A. S., & Shkut, E. N. (2022). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. International Journal of Molecular Sciences, 23(19), 11599. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmoudy, A. M. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2795. [Link]

  • Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: A new perspective. Cancer, 120(22), 3446-3456. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. bioRxiv, 322479. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Cytion. (n.d.). Product sheet HepG2 Cells | 300198. Cytion. [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • SciSpace. (2022). Characterizing A549 Cell Line as an Epithelial Cell Monolayer Model for Pharmacokinetic Applications. SciSpace. [Link]

  • Li, T., Lenehan, C. A., Bradshaw, T. D., & Wang, S. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular pharmacology, 87(1), 1-13. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of the National Cancer Institute, 110(6), 551-563. [Link]

  • ResearchGate. (2019). Extracellular‐signal‐regulated kinase (ERK)/mitogen‐activated protein kinase (MAPK) signaling as a target for cancer therapy: An updated review. ResearchGate. [Link]

  • Synthego. (n.d.). Everything You Need To Know About A549 Cells. Synthego. [Link]

  • Alt-Long. (n.d.). MCF-7 Cells Culture - MCF-7 Cells. Alt-Long. [Link]

  • Anderson, M., & Anderson, M. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045. [Link]

  • ResearchGate. (n.d.). MTT assay for human tumor cell lines of compounds 4a and 4b. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 4-(2-Methanesulfonylethoxy)aniline Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(2-Methanesulfonylethoxy)aniline

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted aniline core, is prevalent in a range of therapeutic agents. The methanesulfonylethoxy substituent, in particular, can modulate the physicochemical properties of the final drug substance, influencing its solubility, metabolic stability, and target engagement. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance in drug discovery and development, directly impacting the cost, timeline, and environmental footprint of bringing a new therapeutic to market.

This guide provides a comprehensive analysis of plausible synthetic routes to this compound, benchmarking their efficiency based on established chemical principles and available experimental data for analogous transformations. We will delve into two primary synthetic strategies, evaluating each for its potential yield, purity, cost-effectiveness, and scalability.

Benchmarking Synthetic Strategies: Two Plausible Routes

Two logical and convergent synthetic pathways to this compound are proposed and analyzed. The selection of a particular route in a research or production setting will depend on a variety of factors, including the availability of starting materials, the scale of the synthesis, and the desired purity profile of the final product.

Route 1: Williamson Ether Synthesis followed by Nitro Group Reduction

This classical approach involves the formation of the ether linkage prior to the introduction of the aniline functionality via the reduction of a nitro group. This strategy is often favored due to the high reactivity of nitrophenols in Williamson ether synthesis and the well-established protocols for nitro group reduction.

Logical Workflow for Route 1

Route 1 A 4-Nitrophenol C 4-(2-Methanesulfonylethoxy)nitrobenzene A->C Williamson Ether Synthesis (Base, Solvent) B 2-(Methylsulfonyl)ethyl Tosylate or 2-Chloroethyl Methyl Sulfone B->C D This compound C->D Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Workflow for Route 1, commencing with Williamson ether synthesis.

Causality Behind Experimental Choices:

The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[1][2] The reaction proceeds via an S\N2 mechanism, where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile, attacking an electrophilic alkyl halide or sulfonate.[1] The choice of 4-nitrophenol as the starting material is strategic; the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method, often providing near-quantitative yields with the primary byproduct being water.[3]

Experimental Protocol: Route 1

Step 1: Synthesis of 4-(2-Methanesulfonylethoxy)nitrobenzene (Williamson Ether Synthesis)

  • Materials: 4-Nitrophenol, 2-(Methylsulfonyl)ethyl tosylate (or 2-chloroethyl methyl sulfone), potassium carbonate (K₂CO₃), acetone (or DMF).

  • Procedure:

    • To a solution of 4-nitrophenol in acetone, add anhydrous potassium carbonate.

    • Add 2-(Methylsulfonyl)ethyl tosylate dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • Materials: 4-(2-Methanesulfonylethoxy)nitrobenzene, 10% Palladium on carbon (Pd/C), ethanol (or methanol), hydrogen gas (H₂).

  • Procedure:

    • Dissolve 4-(2-Methanesulfonylethoxy)nitrobenzene in ethanol in a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with nitrogen and then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Route 2: Selective O-Alkylation of p-Aminophenol

This alternative strategy involves the direct etherification of p-aminophenol. A key challenge in this approach is the potential for competing N-alkylation of the amino group. To achieve selective O-alkylation, protection of the more nucleophilic amino group is often necessary.

Logical Workflow for Route 2

Route 2 A p-Aminophenol C N-Protected p-Aminophenol A->C Protection B Protecting Group (e.g., Benzaldehyde) B->C E O-Alkylated, N-Protected Intermediate C->E Williamson Ether Synthesis D 2-(Methylsulfonyl)ethyl Tosylate or 2-Chloroethyl Methyl Sulfone D->E F This compound E->F Deprotection

Caption: Workflow for Route 2, featuring a protection-alkylation-deprotection sequence.

Causality Behind Experimental Choices:

The direct alkylation of p-aminophenol often leads to a mixture of O- and N-alkylated products due to the comparable nucleophilicity of the hydroxyl and amino groups under basic conditions. To circumvent this, a protection-deprotection strategy is employed. The amino group can be selectively protected as an imine by reaction with an aldehyde, such as benzaldehyde.[4][5] This temporarily masks the nucleophilicity of the nitrogen, allowing for the selective alkylation of the hydroxyl group. The resulting imine can then be readily hydrolyzed under acidic conditions to regenerate the free amine.[4][5]

Experimental Protocol: Route 2

Step 1: Protection of p-Aminophenol

  • Materials: p-Aminophenol, benzaldehyde, methanol.

  • Procedure:

    • Dissolve p-aminophenol in methanol.

    • Add an equimolar amount of benzaldehyde and stir the mixture at room temperature.

    • The formation of the N-benzylidene-4-aminophenol can be monitored by TLC.

    • The product often precipitates from the reaction mixture and can be collected by filtration.

Step 2: O-Alkylation of N-Protected p-Aminophenol

  • Materials: N-Benzylidene-4-aminophenol, 2-(Methylsulfonyl)ethyl tosylate (or 2-chloroethyl methyl sulfone), potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • Follow a similar procedure to the Williamson ether synthesis described in Route 1, using the protected aminophenol as the nucleophile.

Step 3: Deprotection to Yield this compound

  • Materials: O-Alkylated, N-protected intermediate, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Suspend the O-alkylated intermediate in a mixture of dichloromethane and aqueous HCl.

    • Stir the mixture vigorously at room temperature until the imine is hydrolyzed, as indicated by TLC.

    • Separate the aqueous layer and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Comparative Analysis of Synthetic Efficiency

The following table provides a comparative summary of the two proposed synthetic routes, with estimated yields based on analogous reactions reported in the literature.

ParameterRoute 1: Williamson Ether Synthesis & Nitro ReductionRoute 2: Selective O-Alkylation of p-Aminophenol
Starting Materials 4-Nitrophenol, 2-(Methylsulfonyl)ethyl tosylate/halidep-Aminophenol, Benzaldehyde, 2-(Methylsulfonyl)ethyl tosylate/halide
Number of Steps 23
Estimated Overall Yield 70-85%60-75%
Key Advantages - Fewer synthetic steps- Well-established and high-yielding reactions- Avoids protection/deprotection chemistry- Potentially milder overall conditions- Avoids the use of a nitro intermediate
Key Disadvantages - Use of a potentially energetic nitro intermediate- Catalytic hydrogenation requires specialized equipment- Additional protection and deprotection steps add to the overall process time and cost- Potential for incomplete protection or deprotection, leading to impurities
Scalability High, with appropriate safety considerations for the nitro reduction step.Moderate to high, though the additional steps may complicate scale-up.
Cost of Starting Materials 4-Nitrophenol is generally inexpensive. The cost of the sulfonyl electrophile will be a significant factor.p-Aminophenol is also readily available and relatively inexpensive.[6] The cost of the protecting group is minimal.
Green Chemistry Aspects The nitro reduction step generates water as the primary byproduct. However, the use of a nitro compound is a drawback.Avoids the use of a nitro compound. The protection/deprotection steps may generate additional waste streams.

In-Depth Technical Discussion and Justification

Route 1 represents a more traditional and likely higher-yielding approach on an industrial scale. The Williamson ether synthesis is a highly reliable reaction, and yields for the etherification of phenols are often in the range of 80-95%.[2] The subsequent catalytic hydrogenation of the nitro group is also typically very efficient, with yields often exceeding 90%.[3] The primary considerations for this route are the safe handling of the nitroaromatic intermediate and the capital investment for hydrogenation equipment.

Route 2 , while involving an additional step, offers an alternative that avoids the use of a nitro compound. The selective protection of the amino group of p-aminophenol with benzaldehyde has been reported to proceed in high yield.[4][5] The subsequent O-alkylation and deprotection steps are also generally efficient. However, the overall yield will be the product of the yields of the three individual steps, which may result in a lower overall efficiency compared to Route 1. The key to the success of this route lies in the efficiency and selectivity of the protection and deprotection steps to minimize the formation of byproducts.

Experimental Protocols: Characterization and Purification

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential analytical technique for monitoring the progress of the reactions and assessing the purity of the final product.

  • Column: A reverse-phase C18 or C8 column is typically suitable for the analysis of anilines and their derivatives.[7][8]

  • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like formic acid or phosphoric acid, is commonly used.[9]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm) is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the intermediates and the final product.

  • ¹H NMR: The aromatic protons of the aniline ring will typically appear in the region of 6.5-7.5 ppm. The protons of the methanesulfonylethoxy group will have characteristic chemical shifts and coupling patterns. The N-H protons of the aniline group often appear as a broad singlet.[10][11]

  • ¹³C NMR: The carbons of the aromatic ring will resonate in the range of 110-150 ppm.[12][13] The carbons of the methanesulfonylethoxy group will have distinct signals in the aliphatic region.

Purification

The final product, this compound, can be purified by standard laboratory techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: For smaller scale syntheses or if recrystallization is not effective, silica gel column chromatography can be used to separate the product from any impurities.

Safety Considerations

  • Methanesulfonyl Chloride: This reagent is corrosive, toxic if swallowed or in contact with skin, and fatal if inhaled.[14][15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Chloroethanol: This reagent is toxic and can be absorbed through the skin.[17] It should be handled with care in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

Conclusion and Future Perspectives

Both of the presented synthetic routes offer viable pathways to this compound. Route 1 , the Williamson ether synthesis followed by nitro group reduction, is likely to be the more efficient and scalable option, provided that the necessary safety precautions for handling nitro compounds and performing catalytic hydrogenation are implemented. Route 2 , involving the selective O-alkylation of p-aminophenol, provides a valuable alternative that avoids the use of a nitro intermediate, which may be advantageous in certain laboratory settings.

Future research in this area could focus on the development of catalytic methods for the direct C-O coupling of p-aminophenol, which would eliminate the need for a protection-deprotection sequence. Additionally, the exploration of continuous flow methodologies for both synthetic routes could offer significant advantages in terms of safety, efficiency, and scalability. As the demand for novel pharmaceuticals continues to grow, the development of green and efficient syntheses of key intermediates like this compound will remain a critical area of research.

References

  • EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol - Google Patents.
  • (PDF) Selective alkylation of aminophenols - ResearchGate. Available at: [Link]

  • Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. Available at: [Link]

  • GB1468362A - Alkylation of p-aminophenol - Google Patents.
  • Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. Available at: [Link]

  • Reduction of nitrobenzene and p‐nitrobenzaldehyde (4.0 mmol) with H2... - ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Amines. Available at: [Link]

  • 2-Chloroethyl methyl sulfide | C3H7ClS | CID 10965 - PubChem - NIH. Available at: [Link]

  • Electrocatalytic reduction of trace nitrobenzene using a graphene-oxide@polymerized-manganese-porphyrin composite - RSC Publishing. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. Available at: [Link]

  • Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods - PubMed. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • ICSC 1163 - METHANESULFONYL CHLORIDE - International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. Available at: [Link]

  • Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]

  • β-CHLOROETHYL METHYL SULFIDE - Organic Syntheses Procedure. Available at: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Preparation of mesylates and tosylates | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. Available at: [Link]

  • Safety concerns for 2-chloroethanol? : r/Chempros - Reddit. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. Available at: [Link]

  • Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. Available at: [Link]

  • ETHYNYL p-TOLYL SULFONE - Organic Syntheses Procedure. Available at: [Link]

  • Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent - MDPI. Available at: [Link]

  • Para Aminophenol Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. Available at: [Link]

  • p-Toluenesulfonamides - Organic Chemistry Portal. Available at: [Link]

  • Bis(2-chloroethyl)sulfide - Wikipedia. Available at: [Link]

  • Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of tosylate - PrepChem.com. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Ethoxy-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic fate of a candidate molecule is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites, ultimately halting the development of an otherwise promising therapeutic agent.[1] Anilines and their derivatives are prevalent structural motifs in medicinal chemistry, yet they are often flagged as "structural alerts" due to their susceptibility to metabolic activation into reactive species.[2] Among these, ethoxy-aniline derivatives present a unique case study in how subtle structural modifications can profoundly influence metabolic stability and, consequently, the safety and efficacy profile of a drug candidate.

This guide provides an in-depth, objective comparison of the metabolic stability of ethoxy-aniline derivatives, supported by established scientific principles and experimental data. We will explore the key metabolic pathways, the influence of substituent positioning, and the experimental workflows used to assess metabolic stability, offering field-proven insights to guide your research and development efforts.

The Central Role of Metabolism in Drug Efficacy and Safety

The journey of a drug through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, primarily occurring in the liver, is the biochemical transformation of drug molecules by enzymes into more water-soluble compounds that can be easily excreted.[3] This process is broadly divided into Phase I and Phase II reactions.

  • Phase I Reactions: These typically involve oxidation, reduction, or hydrolysis, introducing or exposing functional groups. The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism.[3]

  • Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate elimination.[4]

For aniline derivatives, metabolic activation, particularly through N-hydroxylation by CYP enzymes, can lead to the formation of reactive intermediates.[1] These intermediates can cause toxicity, such as methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity.[5] Therefore, understanding and optimizing the metabolic stability of ethoxy-aniline derivatives is paramount to designing safer and more effective drugs.

Key Metabolic Pathways of Ethoxy-Aniline Derivatives

The metabolism of ethoxy-aniline derivatives is multifaceted, with several competing pathways influencing their overall stability and metabolite profile. The primary routes of metabolism are O-dealkylation, aromatic hydroxylation, and N-acetylation.

Phase I Metabolism: The Cytochrome P450 Arena

The initial and often rate-determining step in the metabolism of ethoxy-anilines is mediated by the versatile CYP450 enzymes.[6]

  • O-Dealkylation: This is a common metabolic pathway for alkoxy-containing compounds. In the case of ethoxy-anilines, CYP450 enzymes catalyze the removal of the ethyl group, leading to the formation of the corresponding aminophenol. This process is a crucial detoxification pathway, as the resulting aminophenols can then be readily conjugated in Phase II reactions.

  • Aromatic Hydroxylation: CYP450 enzymes can also directly hydroxylate the aromatic ring of ethoxy-aniline. The position of hydroxylation is influenced by the directing effects of the amino and ethoxy substituents. This can lead to the formation of various catechols and other hydroxylated metabolites, which can then undergo further metabolism.

  • N-Oxidation: While O-dealkylation and aromatic hydroxylation are major pathways, N-oxidation of the amino group can also occur, leading to the formation of hydroxylamines and nitroso derivatives.[7] These metabolites are often implicated in the toxicity associated with aniline compounds.[1]

The specific CYP isoforms involved in the metabolism of ethoxy-anilines can vary, but isoforms such as CYP2E1, CYP1A2, and CYP2D6 are known to metabolize aniline and its derivatives.[8]

Phase II Metabolism: The Conjugation Cascade

Following Phase I transformations, the resulting metabolites, as well as the parent ethoxy-aniline, can undergo Phase II conjugation reactions.

  • N-Acetylation: The amino group of aniline and its derivatives is susceptible to N-acetylation by N-acetyltransferases (NATs). This is a significant detoxification pathway, as the resulting acetamide is generally less toxic and more readily excreted.[9]

  • Glucuronidation and Sulfation: The hydroxyl groups introduced during Phase I metabolism (from O-dealkylation or aromatic hydroxylation) are prime targets for glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).[4] These conjugation reactions dramatically increase the water solubility of the metabolites, facilitating their elimination from the body.

The interplay between these Phase I and Phase II pathways determines the overall metabolic stability and the potential for toxicity of a given ethoxy-aniline derivative.

Structure-Metabolism Relationships: The Influence of Substituent Position

The position of the ethoxy group on the aniline ring (ortho-, meta-, or para-) and the presence of other substituents can significantly impact the rate and pathway of metabolism.

  • Positional Isomerism of the Ethoxy Group:

    • Para-ethoxy-aniline (p-phenetidine): The para position often leads to a more predictable metabolic profile. O-dealkylation is a major pathway, and the resulting p-aminophenol is a well-known substrate for conjugation reactions. However, the toxicity of 4-ethoxyaniline is noted to be similar to its structural analog, aniline, and is linked to its metabolic products.[5]

    • Ortho- and Meta-ethoxy-aniline: The metabolism of the ortho and meta isomers can be more complex. Steric hindrance from the ortho-ethoxy group may influence the rate of N-acetylation and access of CYP enzymes to the amino group.[10] The electronic effects of the meta-ethoxy group can alter the reactivity of the aromatic ring towards hydroxylation.

  • Influence of Additional Substituents:

    • Electron-withdrawing groups (e.g., nitro, chloro): These groups can decrease the electron density of the aromatic ring, potentially slowing down oxidative metabolism by CYP450s. However, they can also introduce new sites for metabolism (e.g., reduction of a nitro group).

    • Electron-donating groups (e.g., methyl): These groups can increase the electron density of the ring, potentially accelerating aromatic hydroxylation.

A generalized illustration of the primary metabolic pathways is presented below.

Figure 1: Generalized Metabolic Pathways of Ethoxy-Aniline Derivatives cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Ethoxy-Aniline Derivative O_Dealkyl O-Dealkylation Parent->O_Dealkyl Aromatic_Hydroxyl Aromatic Hydroxylation Parent->Aromatic_Hydroxyl N_Oxidation N-Oxidation Parent->N_Oxidation N_Acetylation N-Acetylation Parent->N_Acetylation Metabolite1 Aminophenol Metabolite O_Dealkyl->Metabolite1 Metabolite2 Hydroxylated Metabolite Aromatic_Hydroxyl->Metabolite2 Metabolite3 Hydroxylamine/ Nitroso Metabolite (Potentially Reactive) N_Oxidation->Metabolite3 Metabolite4 Acetylated Metabolite N_Acetylation->Metabolite4 Glucuronidation Glucuronidation Conjugate1 Glucuronide/Sulfate Conjugate (Excreted) Glucuronidation->Conjugate1 Sulfation Sulfation Conjugate2 Glucuronide/Sulfate Conjugate (Excreted) Sulfation->Conjugate2 Metabolite1->Glucuronidation Metabolite1->Sulfation Metabolite2->Glucuronidation Metabolite2->Sulfation Figure 2: In Vitro Liver Microsomal Stability Assay Workflow Start Start Prepare Prepare Incubation Mixture (Buffer + Test Compound) Start->Prepare Preincubate Pre-incubate at 37°C Prepare->Preincubate Add_Microsomes Add Liver Microsomes Preincubate->Add_Microsomes Add_NADPH Add NADPH Regenerating System (Initiate Reaction) Add_Microsomes->Add_NADPH Incubate Incubate at 37°C and Sample at Time Points Add_NADPH->Incubate Quench Quench Reaction with Organic Solvent + Internal Standard Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Methanesulfonylethoxy)aniline, a compound that, while not extensively documented, belongs to the aniline family of chemicals. The procedures outlined here are synthesized from established safety protocols for analogous compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The aniline scaffold is a cornerstone in medicinal chemistry, yet it and its derivatives are recognized for their potential toxicity. Aniline itself is classified as toxic upon ingestion, inhalation, and dermal contact, with potential for serious eye damage, skin sensitization, and long-term health effects such as suspected carcinogenicity and mutagenicity.[1][2] Furthermore, aniline compounds are noted for their high toxicity to aquatic life, underscoring the critical need for stringent disposal protocols to prevent environmental release.[1][2]

This guide is structured to provide not just a set of instructions, but a framework for thinking about the safe management of chemical waste, grounded in the principles of risk assessment, containment, and regulatory compliance.

Hazard Assessment and Chemical Profile
PropertyInferred HazardRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Aniline and its derivatives are known to be toxic.[1][2] For instance, 4-(Methylsulfonyl)aniline is classified as harmful if swallowed, in contact with skin, or inhaled.[3]
Skin Corrosion/Irritation Causes skin irritation.Aniline compounds are generally irritants.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for aniline derivatives.[2][3]
Environmental Hazards Very toxic to aquatic life.[1][2]Sulfonamides and anilines can persist in the environment and have detrimental effects on aquatic ecosystems.[4][5][6][7]

Causality of Hazards: The toxicity of aniline and its derivatives is largely attributed to the metabolic activation of the amino group, leading to the formation of reactive intermediates that can bind to cellular macromolecules. The methanesulfonyl group, while generally considered to be metabolically stable, contributes to the overall polarity and potential bioavailability of the molecule.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is non-negotiable. The principle here is to create a complete barrier between you and the chemical.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.[2][8]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[9]

  • Respiratory Protection: All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[10]

Spill Management: A Plan for the Unexpected

Accidents happen, but with a clear and practiced spill response plan, they can be managed safely and effectively.

Immediate Actions:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area immediately.

  • Ventilate: Ensure the chemical fume hood is operational.

Cleanup Protocol for Small Spills (within a fume hood):

  • Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled chemical.[8][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[12]

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed waste container according to the procedures outlined in the following section.

Workflow for Disposal of this compound

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste and prevent its release into the environment.[12]

Step 1: Waste Segregation at the Source

  • Rationale: Proper segregation prevents dangerous chemical reactions within the waste container and facilitates correct disposal by your institution's environmental health and safety (EHS) office.

  • Procedure:

    • Solid Waste: This includes contaminated gloves, absorbent materials from spills, and any residual solid this compound. Place these items in a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Empty Containers: "Empty" containers of this compound are still considered hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. The rinsed container should then be disposed of according to your institution's policy.

Step 2: Waste Container Management

  • Rationale: Proper container management is crucial for preventing leaks, spills, and exposure.

  • Procedure:

    • Use only containers provided or approved by your EHS office.

    • Keep containers securely closed at all times, except when adding waste.[10]

    • Ensure containers are clearly and accurately labeled with the full chemical name, relevant hazard symbols, and the date of accumulation.

    • Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Storage Pending Disposal

  • Rationale: Safe storage minimizes the risk of accidents and ensures the integrity of the waste until it can be collected.

  • Procedure:

    • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[13]

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[9]

Step 4: Final Disposal

  • Rationale: The final disposal must be handled by trained professionals in accordance with local, state, and federal regulations to ensure environmental protection.

  • Procedure:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Never dispose of this compound down the drain or in the regular trash.[1] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of responsible scientific practice.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

  • Boxall, A. B. A., et al. (2003). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil.
  • Tornés, E., et al. (2021). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities.
  • Rutgers University. (n.d.). Aniline - Hazardous Material Use and Management. Retrieved from [Link]

  • Caucci, E., et al. (2023). The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream. Frontiers.
  • PubChem. (n.d.). 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Aniline. Retrieved from [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001).
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. Retrieved from [Link]

  • Rodríguez-López, L., et al. (2021).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.